7,3',4'-Trihydroxyflavone
Description
This compound is a natural product found in Spatholobus suberectus, Thermopsis villosa, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFGJHYLIHMCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175836 | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-11-0 | |
| Record name | 3′,4′,7-Trihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 7,3',4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7,3',4'-Trihydroxyflavone: Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,3',4'-Trihydroxyflavone, a naturally occurring flavone, has garnered significant scientific interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties. First identified in the 1960s from common leguminous plants, this compound has since been isolated from a variety of botanical sources. This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthesis of this compound. It details experimental protocols for its extraction, isolation, and quantification, and presents quantitative data on its occurrence in various plant species. Furthermore, this guide elucidates the molecular mechanisms underlying its biological effects, with a particular focus on the modulation of key inflammatory signaling pathways such as JAK-STAT and NF-κB. Detailed experimental workflows for assessing its bioactivity are provided, alongside visualizations of the relevant signaling cascades to facilitate further research and drug development efforts.
Discovery and Natural Sources
This compound was first isolated in the 1960s from the leguminous plants Trifolium repens (white clover) and Medicago sativa (alfalfa)[1]. Since its initial discovery, this flavone has been identified in a variety of other plant species, highlighting its distribution within the plant kingdom. Notable natural sources are detailed in Table 1.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Trifolium repens | Fabaceae | - | [1] |
| Medicago sativa | Fabaceae | - | [1] |
| Broad bean pods (Vicia faba) | Fabaceae | Pods | [2] |
| Albizzia julibrissin | Fabaceae | Stem Bark | [3] |
| Butea monosperma | Fabaceae | Flowers | [3] |
| Spatholobus suberectus | Fabaceae | - | [4] |
| Thermopsis villosa | Fabaceae | - | [4] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general phenylpropanoid pathway, a well-established route for the production of flavonoids in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavone backbone, which is subsequently modified to produce this compound.
The specific biosynthetic route is proposed as follows:
-
General Phenylpropanoid Pathway : L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Chalcone Synthesis : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Isomerization to Flavanone : Chalcone Isomerase (CHI) facilitates the cyclization of naringenin chalcone to the flavanone naringenin (5,7,4'-trihydroxyflavanone).
-
Hydroxylation : Naringenin is hydroxylated at the 3' position of the B-ring by Flavonoid 3'-Hydroxylase (F3'H) to yield eriodictyol (5,7,3',4'-tetrahydroxyflavanone).
-
Flavone Formation : Eriodictyol is then converted to luteolin (5,7,3',4'-tetrahydroxyflavone) by Flavone Synthase (FNS).
-
Dehydroxylation (Putative) : While not definitively established for this specific compound, a dehydroxylation step at the 5-position of luteolin would yield this compound. The precise enzyme responsible for this final step requires further investigation.
Experimental Protocols
Extraction and Isolation of this compound from Medicago sativa
This protocol describes a general method for the extraction and isolation of flavonoids from Medicago sativa, which can be adapted for the specific isolation of this compound.
Materials:
-
Dried and powdered aerial parts of Medicago sativa
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Silica gel for column chromatography (60-120 mesh)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate gradients)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried plant material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, which is typically enriched in flavonoids.
-
-
Column Chromatography:
-
Evaporate the ethyl acetate fraction to dryness and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform and methanol).
-
Load the adsorbed sample onto the top of the column and elute with the solvent gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Further Purification:
-
Combine the fractions containing this compound and concentrate.
-
For further purification, subject the enriched fraction to Sephadex LH-20 column chromatography, eluting with methanol.
-
-
Characterization:
-
Analyze the purified compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
-
Quantification of this compound by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 340 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare extracts from plant material as described in the extraction protocol. Filter the final extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of the compound in the sample by using the calibration curve.
Biological Activities and Signaling Pathways
This compound exhibits significant anti-inflammatory and antioxidant activities. Its anti-inflammatory effects are mediated through the modulation of several key signaling pathways.
Inhibition of the JAK-STAT Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. This inhibition is achieved through the binding of the flavone to cellular-Src (c-Src) tyrosine kinase. The binding to c-Src prevents the phosphorylation and subsequent dimerization of STAT proteins, which in turn downregulates the expression of downstream pro-inflammatory genes.
Modulation of the NF-κB Signaling Pathway
In addition to the JAK-STAT pathway, this compound is also implicated in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. The flavone can inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Experimental Workflows for Bioactivity Assessment
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is a common method to screen for the anti-inflammatory potential of compounds.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
ELISA for Pro-inflammatory Cytokines (TNF-α and IL-1β)
This protocol outlines the quantification of TNF-α and IL-1β in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-1β
-
Cell culture supernatants from the NO inhibition assay
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate until color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the cytokine concentrations from the standard curve.
Western Blot for Phosphorylated STAT and c-Src
This method is used to detect the phosphorylation status of key proteins in the JAK-STAT pathway.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p-STAT, anti-STAT, anti-p-c-Src, anti-c-Src, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a bioactive natural product with well-documented antioxidant and anti-inflammatory properties. Its discovery from common plant sources and the elucidation of its mechanisms of action, particularly its ability to modulate the JAK-STAT and NF-κB signaling pathways, make it a promising candidate for further investigation in the context of inflammatory diseases. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this intriguing flavone. Future research should focus on optimizing extraction and purification methods, conducting in-depth in vivo studies, and further delineating its molecular targets to facilitate its development as a potential therapeutic agent.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:2150-11-0 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 3',4',7-Trihydroxyflavone | C15H10O5 | CID 5322065 - PubChem [pubchem.ncbi.nlm.nih.gov]
7,3',4'-Trihydroxyflavone: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and bone-protective effects. A thorough understanding of its physicochemical properties is paramount for the effective design and development of novel therapeutics. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₅ | [1][2] |
| Molecular Weight | 270.24 g/mol | [1][2] |
| Melting Point | 326-327 °C | [2] |
| Boiling Point (Predicted) | 572.8 ± 50.0 °C at 760 mmHg | [2] |
| Solubility (ALOGPS) | 0.104 g/L | [1] |
| pKa (strongest acidic) | 6.50 | [1] |
| LogP (ALOGPS) | 3.07 | [1] |
| LogP (ChemDraw) | 2.84 | [2] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Polar Surface Area | 86.99 Ų | [1] |
| UV-Vis λmax | 238, 343 nm |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following section outlines detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Solubility (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined by a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Determination of logP (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity. In RP-HPLC, the retention time of a compound is related to its hydrophobicity. A correlation can be established between the retention times of a series of standard compounds with known logP values and their logP values, which can then be used to determine the logP of the test compound.
Apparatus:
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase (e.g., a mixture of methanol and water)
-
Standard compounds with a range of known logP values
Procedure:
-
Standard Preparation: Solutions of the standard compounds and this compound are prepared in the mobile phase.
-
Chromatography: Each standard and the test compound are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0), the time it takes for an unretained compound to pass through the column, is also determined.
-
Calculation: The capacity factor (k) for each compound is calculated using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: A calibration curve is constructed by plotting the log(k) values of the standard compounds against their known logP values.
-
logP Determination: The logP of this compound is determined by interpolating its log(k) value on the calibration curve.
Spectroscopic Analysis
a. UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure.
Procedure:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-500 nm).
-
The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are commonly used to elucidate the carbon-hydrogen framework.
Procedure:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.
c. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Procedure:
-
A solution of this compound is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatography system).
-
The compound is ionized (e.g., using electrospray ionization - ESI).
-
The mass spectrum is recorded, showing the m/z of the molecular ion and any fragment ions. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its biological activities.
Inhibition of Osteoclastogenesis
This compound has been reported to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is primarily mediated through the interference with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.
Caption: Inhibition of RANKL-induced osteoclastogenesis by this compound.
Anti-inflammatory and Antioxidant Signaling
The anti-inflammatory and antioxidant properties of this compound are mediated through the modulation of pathways such as the JAK-STAT and Nrf2 signaling cascades. It can inhibit pro-inflammatory cytokine production and enhance the expression of antioxidant enzymes.
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, essential for its development as a potential therapeutic agent. The detailed experimental protocols offer a practical framework for researchers to accurately characterize this and similar flavonoid compounds. Furthermore, the visualization of its interaction with key signaling pathways provides valuable insights into its mechanisms of action, paving the way for further research and drug discovery efforts.
References
7,3',4'-Trihydroxyflavone CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical identity, physicochemical characteristics, and biological activities. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Identity and Structure
This compound, also known as 5-deoxyluteolin, is a flavonoid characterized by a C6-C3-C6 backbone. Its structure consists of a chromone ring (A and C rings) linked to a catechol-substituted phenyl ring (B ring). The precise placement of the three hydroxyl groups is crucial for its biological activity.
Chemical Structure:
SMILES: O=C1C=C(O)C2=CC(O)=CC=C2O1C3=CC(O)=C(O)C=C3
InChI Key: PVFGJHYLIHMCQD-UHFFFAOYSA-N
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 2150-11-0 | [1][2] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one | [2] |
| Molecular Formula | C₁₅H₁₀O₅ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 2. These characteristics are essential for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Melting Point | 326-327 °C |
| Boiling Point | 572.8 ± 50.0 °C (Predicted) |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| pKa | 7.01 ± 0.40 (Predicted) |
| UV λmax | 238, 343 nm |
Synthesis
General Synthetic Workflow:
The synthesis typically involves two main steps:
-
Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to form a 2'-hydroxychalcone.
-
Oxidative Cyclization: The resulting chalcone is then cyclized to the flavone. A common method for this step is the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidation with hydrogen peroxide in an alkaline medium.
Caption: General synthetic pathway for this compound.
Spectroscopic Data
Detailed ¹H and ¹³C NMR spectral data for this compound are not explicitly reported in the available literature. However, based on the known spectra of similar flavonoid structures, the following characteristic signals can be anticipated.
Expected ¹H NMR Signals:
-
A singlet for the H-3 proton.
-
A series of doublets and doublets of doublets for the protons on the A and B rings, with coupling constants indicative of their positions.
-
Broad singlets for the hydroxyl protons, which are exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
A signal for the carbonyl carbon (C-4) typically above 175 ppm.
-
Signals for the oxygenated aromatic carbons.
-
Signals for the non-oxygenated aromatic carbons.
Biological Activity and Mechanisms of Action
This compound exhibits significant antioxidant and anti-inflammatory activities, which have been investigated in various in vitro and cellular models.
Antioxidant Activity
This flavonoid is a potent scavenger of free radicals. Its antioxidant capacity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).
Table 3: In Vitro and Cellular Antioxidant Activity of this compound
| Assay | Model System | Endpoint | Result (IC₅₀) | Reference |
| DPPH Radical Scavenging | Cell-free | Radical Scavenging | 2.2 µM | [2] |
| Peroxynitrite Radical Scavenging | Cell-free | Radical Scavenging | 5.78 µM | [2] |
| Cellular ROS Reduction | Rat Kidney Homogenates | ROS Scavenging | 3.9 µM | [2] |
Anti-inflammatory Activity
This compound has been shown to modulate inflammatory responses by inhibiting key pro-inflammatory enzymes and signaling pathways.
Table 4: Anti-inflammatory Activity of this compound
| Assay | Model System | Endpoint | Result (IC₅₀) | Reference |
| COX-1 Inhibition | Cell-free | Enzyme Inhibition | 36.7 µM | [2] |
| Nitric Oxide (NO) Suppression | LPS-stimulated RAW264.7 cells | NO Production | 26.7 µM (2D), 48.6 µM (3D) | [2] |
Signaling Pathways
Recent studies have elucidated the molecular mechanisms underlying the anti-inflammatory effects of this compound. It has been shown to interact with cellular-Src (c-Src) tyrosine kinase and modulate downstream inflammatory signaling cascades, including the IL-17, TNF, and JAK-STAT pathways.[2]
Caption: Modulation of inflammatory signaling by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cellular Antioxidant Activity Assay (H₂DCFDA)
This protocol is adapted from a study investigating the cellular antioxidant activity of this compound in RAW264.7 macrophages.[2]
Experimental Workflow:
Caption: Workflow for assessing cellular antioxidant activity.
Detailed Steps:
-
RAW264.7 macrophages are seeded in a 96-well plate and cultured to confluence.
-
Cells are pre-treated with various concentrations of this compound for 4 hours.
-
Oxidative stress is induced by treating the cells with tert-butyl hydroperoxide (tBHP) for 20 hours.
-
Intracellular ROS levels are detected by incubating the cells with 20 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Cell nuclei are counterstained with 10 µg/mL Hoechst 33342 for imaging purposes.
-
The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Fluorescent images of the cells are captured using a confocal laser scanning microscope.
DPPH Radical Scavenging Assay (General Protocol)
This is a widely used spectrophotometric assay to determine the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add varying concentrations of the test compound.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
COX-1 Inhibition Assay (General Fluorometric Protocol)
This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase-1.
Materials:
-
COX-1 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer
-
Test compound (this compound)
-
Positive control (e.g., SC-560)
-
Fluorescence microplate reader
Procedure:
-
A reaction mixture containing assay buffer, heme, and the fluorometric probe is prepared.
-
The COX-1 enzyme is added to the mixture.
-
Varying concentrations of the test compound are added to the wells of a microplate.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence is measured kinetically over a period of time (e.g., 10 minutes) at the appropriate excitation and emission wavelengths for the probe used.
-
The rate of the reaction (slope of the fluorescence curve) is calculated.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways involved in inflammation, such as the c-Src/JAK-STAT axis, makes it a compelling candidate for further investigation in the context of inflammatory diseases. This technical guide provides a solid foundation of its chemical and biological profile to aid researchers and drug development professionals in their future endeavors with this molecule. Further studies are warranted to explore its full therapeutic potential, including in vivo efficacy and safety profiling.
References
A Technical Guide to the Spectroscopic Data of 7,3',4'-Trihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the flavonoid 7,3',4'-trihydroxyflavone. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug development.
Introduction
This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound in complex mixtures, as well as for quality control and further research into its biological functions.
Spectroscopic Data
The following sections present the available NMR and MS data for this compound and its isomer, 3,7,4'-trihydroxyflavone. The data is organized into clear, tabular formats for ease of comparison and reference.
A study on the synthesis and characterization of flavonoids and their rhenium(I)-tricarbonyl complexes provides the following NMR data for 3,7,4'-trihydroxyflavone, acquired in CD₃OD.[1]
Table 1: ¹H NMR Spectroscopic Data for 3,7,4'-Trihydroxyflavone (500 MHz, CD₃OD) [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2'/H-6' | 8.11 | d | 8.4 |
| H-5 | 7.97 | d | 9.2 |
| H-3'/H-5', H-6, H-8 | 6.91–6.88 | m | - |
Table 2: ¹³C NMR Spectroscopic Data for 3,7,4'-Trihydroxyflavone (126 MHz, CD₃OD) [1]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 146.08 |
| C-3 | - |
| C-4 | - |
| C-5 | 126.03 |
| C-6 | 114.71 |
| C-7 | 163.15 |
| C-8 | 101.61 |
| C-9 | 157.13 |
| C-10 | 114.87 |
| C-1' | 122.57 |
| C-2' | 129.20 |
| C-3' | 114.87 |
| C-4' | 158.99 |
| C-5' | 114.87 |
| C-6' | 129.20 |
Note: The original source did not provide assignments for all carbon atoms.
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
A study involving the fingerprinting analysis of flavonoid components in Scutellaria species using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified this compound and reported its mass spectral data.[2]
Table 3: Mass Spectrometry Data for this compound [2]
| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Fragment Ions (m/z) |
| Negative | 577 | 577.6, 432, 431, 412, 377, 325, 310, 307, 292, 282.6, 268, 249, 100 |
Note: The precursor ion at m/z 577 likely corresponds to a glycosylated form of the flavonoid, which then fragments to yield the aglycone and other fragments.
Experimental Protocols
The following sections provide generalized experimental methodologies for the acquisition of NMR and MS data for flavonoids, based on established protocols found in the scientific literature.
A general protocol for acquiring NMR spectra of flavonoids involves the following steps:
-
Sample Preparation:
-
Dissolve 3-5 mg of the purified flavonoid in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
Ensure complete dissolution, using sonication if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Perform standard 1D experiments: ¹H NMR and ¹³C NMR (with proton decoupling).
-
To aid in structural elucidation, acquire 2D NMR spectra, such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the specific atoms in the molecule using the 1D and 2D data.
-
A typical protocol for the analysis of flavonoids by LC-MS/MS is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the flavonoid in a suitable solvent, such as methanol or acetonitrile.
-
For complex matrices like plant extracts, an extraction and clean-up step may be necessary. This often involves solid-phase extraction (SPE) to remove interfering substances.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC):
-
Use a reversed-phase column (e.g., C18) for separation.
-
Employ a gradient elution with a mobile phase consisting of two solvents, typically:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and ionization.
-
Solvent B: Acetonitrile or methanol with the same concentration of acid.
-
-
The gradient program is optimized to achieve good separation of the analytes.
-
-
Mass Spectrometry (MS):
-
Utilize an electrospray ionization (ESI) source, which is well-suited for the analysis of polar compounds like flavonoids. ESI can be operated in either positive or negative ion mode.
-
Acquire full-scan mass spectra to determine the molecular weight of the analyte ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
The fragmentation pattern provides valuable structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a flavonoid like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Biosynthesis of 7,3',4'-Trihydroxyflavone in Plants: A Technical Guide for Researchers
Abstract
7,3',4'-Trihydroxyflavone, a flavone with significant therapeutic potential, is a secondary metabolite found in various plant species. While its complete biosynthetic pathway in plants is not yet fully elucidated, extensive research into flavonoid biosynthesis allows for the construction of a putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and metabolic engineering efforts.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among them, this compound has attracted considerable interest due to its potential pharmacological properties. Understanding its biosynthesis is crucial for developing strategies to enhance its production in plants or for its heterologous synthesis in microbial systems. This guide delineates the proposed multi-step enzymatic conversion of L-phenylalanine to this compound, drawing upon the well-established general flavonoid biosynthesis pathway.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the central phenylpropanoid and subsequent flavonoid biosynthesis pathways. The pathway can be conceptually divided into three main stages:
-
Core Phenylpropanoid Pathway: The synthesis of p-coumaroyl-CoA from L-phenylalanine.
-
Flavanone Formation: The condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the flavanone backbone.
-
Flavone and B-ring Hydroxylation: The conversion of the flavanone intermediate to the final flavone with the characteristic 3',4'-dihydroxylation pattern on the B-ring.
The key enzymes involved in this proposed pathway are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid 3'-Hydroxylase (F3'H), and Flavone Synthase (FNS).
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available kinetic data for key enzymes in the proposed pathway for this compound synthesis. It is important to note that kinetic parameters can vary depending on the plant species, enzyme isoform, and assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Plant Source/Organism | Reference |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.5 - 5 | Not specified | Not specified | Various | [1][2] |
| Malonyl-CoA | 5 - 20 | Not specified | Not specified | Various | [2] | |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | 11.60 - 16.55 | 2889 - 8012 µM s-1 | 69.35 | Oryza sativa, Panicum virgatum | [3][4] |
| Isoliquiritigenin | 1.585 - 50.95 | 0.238 - 0.63 µM s-1 | 9.214 x 10-5 | Oryza sativa, Scutellaria baicalensis | [3][4] | |
| Flavonoid 3'-Hydroxylase (F3'H) | Naringenin | 17.08 | 0.98 pM min-1 | Not specified | Camellia sinensis | |
| Dihydrokaempferol | 143.64 | 0.19 pM min-1 | Not specified | Camellia sinensis | ||
| Kaempferol | 68.06 | 0.44 pM min-1 | Not specified | Camellia sinensis | ||
| Flavone Synthase (FNS) Type II | Naringenin | 3.77 | 12.33 fkat mg-1 | Not specified | Fortunella hindsii | [5] |
| Isosakuranetin | 2.10 | 9.63 fkat mg-1 | Not specified | Fortunella hindsii | [5] |
Transcriptional Regulation of the Pathway
The expression of flavonoid biosynthesis genes is tightly controlled by a complex regulatory network. The primary mechanism involves the formation of a transcriptional activation complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[6][7][8][9][10] This complex binds to specific cis-regulatory elements in the promoters of the structural genes (e.g., CHS, CHI, F3'H, FNS), thereby activating their transcription in a coordinated manner in response to developmental and environmental cues.[11][12][13][14][15]
Caption: Transcriptional regulation of flavonoid biosynthesis genes by the MBW complex.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Caption: General experimental workflow for the characterization of biosynthetic enzymes.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify recombinant enzymes (CHS, CHI, F3'H, FNS) for in vitro characterization.
Protocol:
-
Gene Cloning and Vector Construction:
-
Amplify the coding sequences of the target genes (CHS, CHI, F3'H, FNS) from plant cDNA using PCR with gene-specific primers.
-
Clone the PCR products into a suitable expression vector (e.g., pGEX for GST-fusion proteins or pET for His-tagged proteins in E. coli).
-
Verify the constructs by DNA sequencing.
-
-
Heterologous Expression in E. coli:
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.[16]
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with lysozyme and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).[16][17]
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified protein using an appropriate elution buffer (e.g., containing reduced glutathione or imidazole).
-
Assess the purity and concentration of the purified protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
-
In Vitro Enzyme Assays
Objective: To determine the activity and substrate specificity of the purified recombinant enzymes.
General Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.0-7.5), the purified enzyme, and any necessary cofactors (e.g., 2-oxoglutarate, Fe2+, and ascorbate for FNS I; NADPH for F3'H).
-
Pre-incubate the reaction mixture at the optimal temperature (typically 25-37°C) for a few minutes.
-
Initiate the reaction by adding the substrate (e.g., p-coumaroyl-CoA and malonyl-CoA for CHS; naringenin for F3'H and FNS).
-
Incubate the reaction for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).
-
Extract the products with an organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.
HPLC Analysis of Flavonoids
Objective: To separate and quantify the products of the enzymatic reactions.
Protocol:
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD) is typically used.[1][11]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might be a linear increase in the percentage of Solvent B over 20-40 minutes.
-
Detection: Monitor the elution of flavonoids at specific wavelengths, typically around 280 nm for flavanones and 340-360 nm for flavones.
-
Quantification: Identify and quantify the products by comparing their retention times and UV spectra with those of authentic standards. Generate a standard curve for each compound to determine its concentration in the reaction mixture.[1][11]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To investigate the binding of transcription factors (from the MBW complex) to the promoter regions of flavonoid biosynthesis genes.
Protocol:
-
Nuclear Protein Extraction:
-
Probe Labeling:
-
Synthesize DNA oligonucleotides corresponding to the putative binding sites of the transcription factors in the target gene promoters.
-
Label the DNA probes with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear protein extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
-
For supershift assays, add an antibody specific to the transcription factor of interest.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A shifted band indicates the formation of a protein-DNA complex.
-
Conclusion
The biosynthesis of this compound in plants is a complex process involving a series of enzymatic reactions that are tightly regulated at the transcriptional level. This technical guide provides a comprehensive framework for understanding this pathway, from the precursor molecule to the final flavone product. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers seeking to further elucidate the intricacies of flavonoid biosynthesis and to engineer the production of this and other valuable plant-derived compounds. Future research should focus on the definitive characterization of the enzymes involved in the final steps of this compound synthesis in various plant species to validate and refine the proposed pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]
- 6. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals | MDPI [mdpi.com]
- 8. Transcriptional control of flavonoid biosynthesis: fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of the Flavonoid Biosynthesis Pathway Genes in Purple and Black Grains of Hordeum vulgare | PLOS One [journals.plos.org]
- 13. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 14. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and characterization of recombinant FAD synthetase from Neurosporacrassa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 19. med.upenn.edu [med.upenn.edu]
- 20. scielo.br [scielo.br]
- 21. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating 7,3',4'-Trihydroxyflavone from Trifolium repens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of 7,3',4'-trihydroxyflavone, a flavonoid of significant scientific interest, from its natural source, Trifolium repens (white clover). First identified in Ladino clover, a variety of Trifolium repens, this compound has garnered attention for its potential biological activities, including antioxidant and anti-inflammatory effects. This document outlines a comprehensive, generalized protocol for its extraction and purification, based on established methodologies for flavonoid isolation from Trifolium species. It also presents available quantitative data and visual workflows to aid researchers in their experimental design.
Extraction of Crude Flavonoid Mixture
The initial step in isolating this compound involves the extraction of a crude flavonoid mixture from the aerial parts of Trifolium repens. The choice of solvent is critical for efficiently extracting flavonoids while minimizing the co-extraction of undesirable compounds.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: Collect fresh, healthy aerial parts of Trifolium repens. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.
-
Maceration: Suspend the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Extraction: Agitate the mixture at room temperature for 48-72 hours. Alternatively, use accelerated extraction techniques such as ultrasound-assisted extraction (UAE) or Soxhlet extraction to reduce extraction time and improve efficiency.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning (Optional): To remove non-polar impurities, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The flavonoid fraction is typically enriched in the ethyl acetate phase.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process that typically involves one or more chromatographic techniques to separate the target compound from other co-extracted flavonoids and phytochemicals.
Experimental Protocol: Chromatographic Purification
a) Column Chromatography:
-
Stationary Phase: Pack a glass column with a suitable adsorbent, such as silica gel or Sephadex LH-20. Silica gel is effective for separating compounds based on polarity, while Sephadex LH-20 separates based on molecular size and polarity.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system.
-
Fraction Pooling: Combine the fractions containing the compound of interest, as identified by TLC, and evaporate the solvent to yield a partially purified fraction.
b) Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: Employ a preparative reverse-phase C18 column.
-
Mobile Phase: Use a gradient elution system, typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile.
-
Injection and Detection: Inject the partially purified fraction onto the column. Monitor the elution profile using a UV-Vis detector at a wavelength suitable for flavonoids (e.g., 254 nm or 340 nm).
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC and spectroscopic methods (e.g., LC-MS, NMR) to confirm the purity and identity of the isolated compound.
Quantitative Data
| Parameter | Value | Plant Material | Extraction Method | Reference |
| Total Flavonoid Content | 19.4 mg quercetin equivalents/g extract | Trifolium repens flowers | Ethanolic extraction | [1] |
| Rutin Content | 45.8 mg/g dry extract | Trifolium repens flowers | Ethanolic extraction | [2] |
| Quercetin Content | 10.3 mg/g dry extract | Trifolium repens flowers | Ethanolic extraction | [2] |
| Total Phenolic Content | 79.2 mg chlorogenic acid/g extract | Trifolium repens flowers | Ethanolic extraction | [1] |
Visualizing the Workflow and Biological Context
Diagrams illustrating the experimental workflow and the potential biological signaling pathways affected by this compound can aid in understanding the isolation process and its relevance.
Caption: Experimental workflow for the isolation of this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Conclusion
The isolation of this compound from Trifolium repens is a feasible yet meticulous process requiring a combination of standard extraction and chromatographic techniques. While a universally optimized protocol has yet to be published, the methodologies outlined in this guide provide a solid foundation for researchers to develop and refine their own isolation strategies. The presented quantitative data, though not specific to the target compound, offers valuable context for expected yields of related flavonoids. Further research is warranted to establish a standardized, high-yield protocol for the isolation of this promising bioactive compound, which will undoubtedly facilitate more extensive investigations into its pharmacological properties and potential therapeutic applications.
References
An In-depth Technical Guide to the Initial Biological Screening of 7,3',4'-Trihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,3',4'-Trihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] Flavonoids are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] The specific hydroxylation pattern of this compound, particularly the catechol (3',4'-dihydroxy) moiety on the B-ring, is a critical structural feature that is often associated with potent free-radical scavenging and other biological activities.[5][6] This technical guide provides a comprehensive overview of the initial biological screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Biological Activities and Quantitative Data
The initial screening of this compound has revealed a spectrum of biological activities, primarily focusing on its antioxidant, anti-inflammatory, and anticancer potential.
Antioxidant Activity
The capacity of this compound to neutralize reactive oxygen species (ROS) is a cornerstone of its biological profile. The catechol structure in the B-ring is a key contributor to its ROS-scavenging ability.[5] This activity is believed to underlie many of its other observed effects, as oxidative stress is a known factor in inflammation and neurodegenerative processes.[5][7]
Table 1: Antioxidant Activity of this compound
| Assay Type | Metric | Result (µM) | Source |
|---|
| Cellular ROS Scavenging | IC₅₀ | 2.71 |[5] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating specific signaling pathways. Studies using RAW264.7 macrophage models show a dose-dependent suppression of nitric oxide (NO), a pro-inflammatory molecule.[5] The compound has also been shown to inhibit c-Src, a tyrosine kinase involved in inflammatory signaling.[5]
Table 2: Anti-inflammatory and Enzyme Inhibition Activity of this compound
| Assay Type | Cell Model | Metric | Result (µM) | Source |
|---|---|---|---|---|
| Nitric Oxide (NO) Suppression | 2D RAW264.7 | IC₅₀ | 26.7 | [5] |
| Nitric Oxide (NO) Suppression | 3D RAW264.7 | IC₅₀ | 48.6 | [5] |
| c-Src Kinase Binding | - | IC₅₀ | 20.9 |[5] |
Anticancer Activity
Preliminary screenings indicate that this compound possesses anticancer properties. In-silico docking studies suggest an interaction with Survivin, an anti-apoptotic protein often overexpressed in cancer cells.[2] In-vitro assays have confirmed its activity against human cancer cell lines, such as the MCF-7 breast cancer cell line.[2][8]
Table 3: Anticancer Activity of this compound
| Activity | Target/Cell Line | Metric | Result | Source |
|---|---|---|---|---|
| In-silico Binding | Survivin (1E31) | Docking Score | -7.7 | [2] |
| Cytotoxicity | MCF-7 | Assay | Significant Activity |[2] |
Neuroprotective Activity
While direct studies on this compound are emerging, research on the structurally similar 7,3',4'-trihydroxyisoflavone provides strong indications of its neuroprotective potential. This analog has been shown to ameliorate memory impairments by regulating the cholinergic system and enhancing the brain-derived neurotrophic factor (BDNF) signaling pathway.[9] Furthermore, 3',4',7-trihydroxyflavone has demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis by modulating MAPK and PI3K/Akt pathways.[7]
Experimental Protocols and Methodologies
Reproducible and standardized protocols are critical for the evaluation of a compound's biological activity. The following sections detail the methodologies used in the initial screening of this compound.
Cellular Antioxidant Activity (ROS Scavenging)
This assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS).
-
Cell Line: RAW264.7 macrophages.
-
Protocol:
-
Seed RAW264.7 cells in a suitable plate and culture until confluent.
-
Pre-treat the cells with varying concentrations of this compound for 4 hours.
-
Induce oxidative stress in the cells by adding a pro-oxidant agent like tert-butyl hydroperoxide (tBHP) and incubate for 20 hours.[5]
-
Add H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) fluorescent probe (20 µM) to the cells. H₂DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent DCF.
-
Incubate the cells with the probe to allow for uptake and de-esterification.
-
Measure the fluorescence intensity at an excitation/emission wavelength of approximately 485/528 nm using a microplate reader.[5]
-
The ROS scavenging capacity is calculated by comparing the fluorescence of treated cells to that of untreated, stressed controls. The IC₅₀ value is determined from the dose-response curve.
-
Nitric Oxide (NO) Suppression Assay
This assay quantifies the inhibition of nitric oxide production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Line: RAW264.7 macrophages.
-
Protocol:
-
Culture RAW264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound.
-
Induce inflammation by adding LPS (e.g., 100 ng/mL).[5]
-
Incubate the plate for a specified period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo compound.
-
Measure the absorbance of the colored product at approximately 540 nm.
-
Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition relative to the LPS-only control.
-
Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Line: Human cancer cell lines (e.g., MCF-7).[2]
-
Protocol:
-
Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ value (concentration causing 50% inhibition of cell growth) is calculated.
-
Signaling Pathways
The biological effects of this compound are mediated through its interaction with and modulation of key intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
In macrophages, this compound exerts its anti-inflammatory effects by suppressing gene transcription associated with several pro-inflammatory pathways.[5] Transcriptome analysis has revealed its ability to downregulate genes enriched in the Tumor Necrosis Factor (TNF), Interleukin-17 (IL-17), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways.[5] The compound was found to downregulate Stat5 transcription, a key component of the JAK-STAT pathway.[5]
Neuroprotective Signaling Pathways
Based on studies of its isoflavone analog, this compound is predicted to promote neuronal health and cognitive function via the BDNF signaling pathway.[9] Activation of the BDNF receptor, TrkB, initiates downstream cascades involving ERK1/2 and CREB. This signaling is crucial for synaptic plasticity, neuronal survival, and memory formation.
Conclusion
The initial biological screening of this compound reveals it to be a promising bioactive compound with potent antioxidant and anti-inflammatory activities, supported by quantitative in-vitro data. Preliminary evidence also points towards potential anticancer and neuroprotective applications. The well-defined structure-activity relationships, particularly the role of the B-ring catechol group, provide a strong foundation for its mechanism of action. Further research should focus on expanding the panel of cancer cell lines, conducting in-vivo efficacy and safety studies for inflammatory and neurodegenerative models, and exploring its metabolic profile and bioavailability to fully assess its therapeutic potential.
References
- 1. 3',4',7-Trihydroxyflavone | C15H10O5 | CID 5322065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy [pubmed.ncbi.nlm.nih.gov]
- 7. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Memory-enhancing effects of 7,3',4'-trihydroxyisoflavone by regulation of cholinergic function and BDNF signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
7,3',4'-Trihydroxyflavone: An In-depth Technical Guide to its Antioxidant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has demonstrated significant antioxidant and anti-inflammatory properties, positioning it as a promising candidate for further investigation in the development of therapeutics for oxidative stress-driven diseases. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, integrating quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary antioxidant mechanisms of this flavone are twofold: direct scavenging of reactive oxygen species (ROS) and modulation of intracellular signaling pathways, including the Nrf2/ARE and MAPK pathways, to bolster the endogenous antioxidant defense systems.
Direct Antioxidant Activity: Free Radical Scavenging
This compound exhibits potent direct antioxidant activity by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals. The presence of the catechol (3',4'-dihydroxy) moiety in the B-ring is a key structural feature responsible for this high radical-scavenging capacity.[1]
Quantitative Analysis of Radical Scavenging Activity
The efficacy of this compound as a direct antioxidant has been quantified in various in vitro and cellular assays. The following table summarizes key inhibitory concentration (IC50) values, providing a comparative measure of its potency.
| Assay Type | Model System | IC50 Value (µM) | Reference |
| Cellular ROS Scavenging | RAW 264.7 Macrophages | 2.71 | [1] |
| Nitric Oxide (NO) Production | 2D RAW 264.7 Macrophages | 26.7 | [1] |
| Nitric Oxide (NO) Production | 3D RAW 264.7 Macrophages | 48.6 | [1] |
Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key intracellular signaling pathways that regulate the expression of cytoprotective genes.
Nrf2/ARE Pathway Activation
While direct studies on this compound's effect on the Nrf2 pathway are emerging, strong evidence from the structurally analogous compound, 6,7,4'-trihydroxyflavanone, demonstrates the crucial role of this pathway.[2] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes through the antioxidant response element (ARE).[3]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1).[2][3] The study on 6,7,4'-trihydroxyflavanone showed that it promotes Nrf2 nuclear translocation and enhances the expression of HO-1, thereby protecting neuronal cells from hypoxia-induced neurotoxicity.[2]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in regulating cellular responses to oxidative stress. Flavonoids have been shown to modulate these pathways to exert their antioxidant and anti-inflammatory effects. While direct phosphorylation studies on ERK, JNK, and p38 by this compound are not yet widely available, transcriptome analysis of RAW 264.7 macrophages treated with this flavone revealed its involvement in the IL-17 and TNF signaling pathways, which are known to be modulated by MAPK signaling.[1] The balance between the activation and inhibition of different MAPK pathways is crucial for cell survival and a protective antioxidant response.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Reagents and Equipment:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Positive control (e.g., Trolox)
-
UV-Vis spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compound to the diluted ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. A cell-permeable dye (DCFH-DA) is taken up by cells and is oxidized by ROS to a fluorescent compound (DCF). Antioxidants inhibit this oxidation.[1]
-
Reagents and Equipment:
-
Adherent cell line (e.g., RAW 264.7, HepG2)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
A free radical initiator (e.g., tert-butyl hydroperoxide (tBHP) or AAPH)
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well black microplate and culture until confluent.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Load the cells with DCFH-DA solution (e.g., 20 µM) and incubate.
-
Induce oxidative stress by adding the free radical initiator.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 485/528 nm) over time.
-
Calculate the CAA value, often expressed as quercetin equivalents.
-
Western Blot Analysis for Nrf2 and MAPK Pathways
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.
-
Reagents and Equipment:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence for Nrf2 Nuclear Translocation
-
Principle: This technique allows for the visualization of the subcellular localization of a target protein, in this case, the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Reagents and Equipment:
-
Cells cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-Nrf2 antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analyze the images to determine the extent of Nrf2 nuclear localization.
-
Conclusion and Future Directions
This compound is a potent antioxidant that acts through both direct radical scavenging and the modulation of key cellular signaling pathways. Its ability to enhance the endogenous antioxidant defense system via the Nrf2/ARE pathway, as strongly suggested by studies on its structural analogs, and its influence on inflammatory pathways regulated by MAPK signaling, underscore its therapeutic potential.
Future research should focus on elucidating the precise molecular interactions of this compound with components of the Nrf2 and MAPK pathways. In vivo studies are also warranted to validate the promising in vitro findings and to assess its bioavailability, and efficacy in animal models of oxidative stress-related diseases. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel antioxidant agent.
References
The Anti-inflammatory Properties of 7,3',4'-Trihydroxyflavone: A Technical Guide for Researchers
An in-depth examination of the mechanisms of action, experimental validation, and signaling pathways associated with the anti-inflammatory effects of 7,3',4'-Trihydroxyflavone.
Introduction
This compound (7,3',4'-THF) is a naturally occurring flavonoid that has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of 7,3',4'-THF's anti-inflammatory effects, tailored for researchers, scientists, and drug development professionals. The document details the compound's impact on key inflammatory mediators and signaling pathways, presents quantitative data from relevant studies, and outlines detailed experimental protocols for the assays cited.
Mechanism of Action and Key Molecular Targets
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by suppressing the production of pro-inflammatory mediators and modulating key signaling cascades. The principal mechanisms include potent antioxidant activity and the inhibition of inflammatory enzymes and cytokines.
Antioxidant and ROS Scavenging Activity
A sustained high level of reactive oxygen species (ROS) can lead to oxidative stress, a condition that promotes inflammation, in part by activating the NF-κB pathway[1]. This compound demonstrates significant ROS-scavenging capabilities, which is largely attributed to the catechol moiety (3'- and 4'-OH) in its B ring[1]. This structural feature enables the compound to reduce highly oxidizing radicals[1].
Inhibition of Pro-inflammatory Mediators
7,3',4'-THF has been shown to effectively suppress the production of key inflammatory mediators in macrophage models. Notably, it inhibits the generation of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade[1]. Furthermore, it significantly curtails the gene expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in a dose-dependent manner[1].
Quantitative Data on Bioactivities
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound from studies on RAW264.7 macrophage models.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Activity Assessed | Cell Model | IC50 Value (µM) |
| Nitric Oxide (NO) Suppression | 2D RAW264.7 | 26.7 |
| Nitric Oxide (NO) Suppression | 3D RAW264.7 | 48.6 |
| ROS-Scavenging Capacity | - | 2.71 |
| c-Src Kinase Binding | - | 20.9 |
Data sourced from Lyu et al., 2023.[1]
Table 2: Effects on Gene and Protein Expression in LPS-stimulated RAW264.7 Cells
| Target | Effect | Model |
| IL-1β (gene expression) | Significantly downregulated in a dose-dependent manner | 2D & 3D |
| IL-6 (gene expression) | Significantly downregulated in a dose-dependent manner | 2D & 3D |
| TNF-α (gene expression) | Failed to suppress at low concentrations; suppressed by ~66% at higher concentrations | 2D |
| TNF-α (gene expression) | Failed to suppress | 3D |
| iNOS (protein expression) | Inhibitory efficacy attenuated by ~30% in 3D vs. 2D | 3D |
| COX-2 (protein expression) | 35% decrease | 2D |
| COX-2 (protein expression) | No significant decrease | 3D |
Data sourced from Lyu et al., 2023.[1]
Signaling Pathways Modulated by this compound
Transcriptomic analysis has revealed that this compound exerts its anti-inflammatory effects by modulating specific signaling pathways. The primary pathways identified are the TNF, IL-17, and JAK-STAT pathways[1]. Interestingly, a study on RAW264.7 macrophages indicated that 7,3',4'-THF did not suppress the phosphorylation of key mediators in the canonical NF-κB and MAPK pathways, suggesting its action may be more targeted to specific upstream or downstream events in other cascades[1]. One of the potential receptors for 7,3',4'-THF is the non-receptor tyrosine kinase c-Src[1].
TNF and IL-17 Signaling Pathways
Recognition of TNF and IL-17 by their respective receptors typically triggers the activation of NF-κB and MAPK pathways, leading to the secretion of inflammatory cytokines and chemokines[1]. This compound has been shown to downregulate the transcription of genes within these pathways, such as Lta, Il1b, Ifnb1, and Il6 in the TNF pathway, and Ccl2, Ccl12, Mmp3, Ccl17, and Csf2 in the IL-17 pathway[1].
Figure 1: Simplified overview of TNF and IL-17 signaling leading to inflammation and the inhibitory point of 7,3',4'-THF.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is another crucial inflammatory signaling cascade. This compound has been found to downregulate the transcription of Stat5, a key component of this pathway, indicating that its anti-inflammatory mechanism also involves the modulation of JAK-STAT signaling[1]. The binding of 7,3',4'-THF to c-Src may interfere with the phosphorylation and subsequent dimerization of STAT proteins[1].
Figure 2: The JAK-STAT pathway and the inhibitory role of 7,3',4'-THF via c-Src.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
Figure 3: General experimental workflow for assessing anti-inflammatory activity.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatants.
-
Principle: The Griess reaction is a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The absorbance of this product at ~540 nm is proportional to the nitrite concentration.
-
Materials:
-
Griess Reagent: Typically a 1:1 mixture of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Store protected from light.
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
Cell culture supernatant.
-
96-well microplate.
-
Microplate reader.
-
-
Protocol:
-
Prepare a standard curve by serially diluting a sodium nitrite stock solution in the same culture medium used for the experiment.
-
In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition (control, LPS-stimulated, and 7,3',4'-THF treated) to individual wells.
-
Add 50 µL of each nitrite standard to separate wells.
-
Add 50 µL of the Griess Reagent to all wells containing samples and standards.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures total intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Principle: Cell-permeable, non-fluorescent DCFH-DA is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Adherent cells (e.g., RAW264.7) in a multi-well plate.
-
Serum-free culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microplate reader or fluorescence microscope (Excitation/Emission ~485/530 nm).
-
-
Protocol:
-
Seed cells in a 24- or 96-well plate and allow them to adhere overnight.
-
Treat the cells with 7,3',4'-THF for the desired time (e.g., 4 hours).
-
Induce oxidative stress if required (e.g., with tert-butyl hydroperoxide, tBHP, for 20 hours) or use an inflammatory stimulus like LPS.
-
Remove the treatment medium and wash the cells once with warm serum-free medium.
-
Prepare a DCFH-DA working solution (e.g., 20 µM) in pre-warmed serum-free medium immediately before use.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.
-
Western Blotting for Inflammatory Proteins (iNOS, COX-2, Phosphorylated NF-κB/MAPK)
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme- or fluorophore-conjugated secondary antibodies.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Load the samples onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent. Its multifaceted mechanism of action, including potent ROS scavenging and the targeted downregulation of key inflammatory mediators and signaling pathways (IL-17, TNF, and JAK-STAT), makes it a compelling candidate for further investigation. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to explore the therapeutic applications of this and other related flavonoids in the context of inflammatory diseases. Future studies should continue to elucidate its precise molecular interactions and evaluate its efficacy and safety in preclinical and clinical settings.
References
Preliminary Anticancer Studies of 7,3',4'-Trihydroxyflavone: A Technical Guide
Abstract
7,3',4'-Trihydroxyflavone is a naturally occurring flavonoid that has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Preliminary studies and data from structurally similar flavonoids suggest that this compound may also possess significant anticancer activities. The primary mechanisms of action for flavonoids in cancer therapy often involve the modulation of critical cellular signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential. It summarizes available quantitative data, details the molecular mechanisms, and presents standardized experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this promising compound.
In Vitro Bioactivity and Anticancer Effects
Quantitative data for this compound's direct anticancer activity is emerging. However, its potent antioxidant and anti-inflammatory activities, which are often linked to chemopreventive effects, have been quantified.[1] Studies on various trihydroxyflavone isomers further provide a comparative context for its potential anti-proliferative efficacy.[2][4][5]
Data Presentation
The available quantitative data for this compound and related compounds are summarized below.
Table 1: Bioactivity of this compound
| Assay | Cell Line | Metric (IC₅₀) | Value (µM) | Reference |
|---|---|---|---|---|
| Cellular ROS Scavenging | RAW 264.7 | IC₅₀ | 2.71 | [1] |
| Nitric Oxide (NO) Suppression | RAW 264.7 | IC₅₀ | 26.7 | [1] |
| Cell Viability (MTT Assay) | MCF-7 | % Inhibition | ~75% (at high conc.) |[6] |
Table 2: Comparative Anti-proliferative Effects of Related Trihydroxyflavones
| Compound | Cell Line | Metric (EC₅₀) | Value (µM) | Reference |
|---|---|---|---|---|
| 3',4',5-Trihydroxyflavone | A549 (Lung Cancer) | EC₅₀ | < 25 | [2][4] |
| 3',4',5-Trihydroxyflavone | MCF-7 (Breast Cancer) | EC₅₀ | < 25 | [2][4] |
| 3,3',6-Trihydroxyflavone | U87 (Glioblastoma) | EC₅₀ | < 25 | [2] |
| Various Trihydroxyflavones | MCF-7 (Breast Cancer) | EC₅₀ | 12 - 24 | [2] |
| Various Trihydroxyflavones | Multiple Lines | EC₅₀ | 10 - 50 |[2][4][5] |
Postulated Mechanisms of Action
Based on studies of this compound and related flavonoids, the anticancer effects are believed to be mediated through several interconnected mechanisms, primarily the modulation of key signaling pathways that control cell survival and proliferation, and the induction of apoptosis.
Modulation of Key Signaling Pathways
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation.[7] Its hyperactivation is a common feature in many cancers.[7][8] Flavonoids, including fisetin (a closely related compound), have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[9][10][11][12] The inhibition can occur at various points, including the direct suppression of PI3K and the downstream phosphorylation of Akt.[10][11]
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Dysregulation of the MAPK pathway is frequently observed in cancer. Flavonoids can suppress this pathway by inhibiting the phosphorylation of key kinases like ERK and JNK, leading to reduced cancer cell growth.[13][14][15]
Induction of Apoptosis
Apoptosis is a form of programmed cell death essential for removing damaged or cancerous cells.[16] Cancer cells often develop mechanisms to evade apoptosis. Flavonoids can re-sensitize cancer cells to apoptosis through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Initiated by cellular stress, this pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax create pores in the mitochondrial membrane, releasing cytochrome c. This triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[16][17] Flavonoids often promote apoptosis by increasing the Bax/Bcl-2 ratio.[11][18][19]
-
The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of external ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[17]
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible data in the evaluation of potential anticancer compounds. The following sections detail the methodologies for key in vitro assays.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution (typically dissolved in DMSO). The final DMSO concentration in the wells should not exceed 0.1%.[21] Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[21]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.[21]
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[20][21]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20][21]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from the blank wells. Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis or necrosis).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.[21][22]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization followed by centrifugation.[22]
-
Washing: Wash the cell pellet twice with cold PBS.[22]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in a commercial Annexin V-FITC/PI Apoptosis Detection Kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. A total of 10,000-20,000 events are typically acquired per sample.[23] The instrument will detect fluorescence signals to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the molecular changes induced by the compound. This is critical for confirming the modulation of signaling pathways (e.g., p-Akt, p-ERK) and apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3).[19][24]
Protocol:
-
Cell Lysis and Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Lowry or BCA assay.[24]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein overnight at 4°C. After washing, incubate with a corresponding HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The band intensity can be quantified using densitometry software.
Conclusion and Future Directions
The preliminary evidence suggests that this compound is a bioactive compound with notable antioxidant and anti-inflammatory properties, which are often associated with anticancer potential. While direct, extensive studies on its efficacy against cancer are still limited, the well-documented anticancer activities of structurally related flavonoids provide a strong rationale for its further investigation. The likely mechanisms of action include the inhibition of pro-survival signaling pathways like PI3K/Akt and MAPK, and the induction of apoptosis.
Future research should focus on:
-
Screening the cytotoxic effects of this compound against a broad panel of human cancer cell lines to determine its spectrum of activity and identify sensitive cancer types.
-
Conducting detailed mechanistic studies to confirm its effects on cell cycle progression, apoptosis, and specific molecular targets within key signaling pathways.
-
Performing in vivo studies using animal models to evaluate its efficacy, toxicity, and pharmacokinetic profile.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6,7,3',4'-Tetrahydroxyflavone Research Compound [benchchem.com]
- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [pubmed.ncbi.nlm.nih.gov]
- 5. lsmu.lt [lsmu.lt]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Santin (5,7-Dihydroxy-3,6,4′-Trimetoxy-Flavone) Enhances TRAIL-Mediated Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - AU [thermofisher.com]
- 24. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 7,3',4'-Trihydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid commonly known as Fisetin, has garnered significant scientific attention for its potent neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of its mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The core of this guide focuses on the signaling pathways modulated by this compound, illustrated through diagrams to provide a clear and comprehensive understanding of its neuroprotective potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant and growing global health challenge. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. Emerging evidence strongly suggests that natural compounds, particularly flavonoids, may offer therapeutic benefits in combating neurodegeneration. Among these, this compound (Fisetin) has emerged as a promising candidate due to its multifaceted biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2][3]
This guide synthesizes the current scientific literature on the neuroprotective potential of this compound, with a focus on its molecular mechanisms. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Quantitative Data on Neuroprotective Effects
The neuroprotective effects of this compound have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its efficacy in various experimental models.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | 7,3',4'-THF Concentration | Measured Effect | Result | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Pretreatment | Increased cell viability, Reduced LDH release, Reduced ROS production | Significantly protected neuronal cells from oxidative stress-induced apoptosis. | [4] |
| SH-SY5Y | Cobalt Chloride (CoCl₂) (Hypoxia model) | Pretreatment (0-40 μM) | Increased cell viability, Restored expression of anti-apoptotic proteins | Effectively preserved cells from hypoxia-induced death and apoptosis in a dose-dependent manner. | [5][6] |
| RAW264.7 | Lipopolysaccharide (LPS) | Various | Inhibition of Nitric Oxide (NO) production | IC50: 20.9 µM | [7] |
| RAW264.7 | tert-Butyl hydroperoxide (tBHP) | Various | ROS-scavenging capacity | IC50: 2.71 µM | [7] |
Table 2: Modulation of Apoptotic and Anti-apoptotic Proteins by this compound
| Experimental Model | Insult | 7,3',4'-THF Effect | Protein Target | Reference |
| H₂O₂-treated neuronal cells | Oxidative Stress | Inhibition | Cleaved caspase-3, Cleaved caspase-9, Cleaved PARP, Bax, Cytochrome c release | [4] |
| H₂O₂-treated neuronal cells | Oxidative Stress | Upregulation | Bcl-2, Bcl-xL | [4] |
| Lead (Pb)-induced mouse brain | Neurotoxicity | Reversal of changes | Increased Bcl-2, Decreased Bax and Caspase-3 | [2] |
| Traumatic Brain Injury (TBI) | Neuronal Injury | Prevention | Increased Bcl-2, Decreased Bax and Caspase-3 | [2] |
| 6-OHDA-treated cells | Neurotoxicity | Attenuation | Caspase-3/7 activity | [2] |
Key Signaling Pathways in Neuroprotection
This compound exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. These pathways are central to neuronal survival, inflammation, and antioxidant defense.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Evidence suggests that this compound can activate this pathway, thereby protecting neurons from various insults.[1][4]
Caption: PI3K/Akt signaling pathway activation by this compound.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to activate the Nrf2/Antioxidant Response Element (ARE) pathway, leading to the upregulation of protective antioxidant enzymes.[1] In a hypoxic model using SH-SY5Y cells, pretreatment with a related compound, 6,7,4'-trihydroxyflavanone, was shown to promote heme oxygenase-1 (HO-1) expression through Nrf2 nuclear translocation.[5][6]
Caption: Nrf2/ARE antioxidant response pathway modulation.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Chronic activation of NF-κB is implicated in neuroinflammation. This compound can inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory mediators.[1][4]
Caption: Inhibition of the NF-κB neuroinflammatory pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, are involved in cellular stress responses and apoptosis. This compound has been shown to attenuate the phosphorylation of JNK and p38 MAPKs induced by oxidative stress, contributing to its neuroprotective effects.[4][8]
Caption: Modulation of the MAPK stress-activated signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the neuroprotective potential of this compound.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For neuroprotection assays, cells are often pre-treated with varying concentrations of this compound for a specified period (e.g., 6 hours) before being exposed to a neurotoxic insult (e.g., H₂O₂ or CoCl₂ for 24 hours).[4][5]
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound and/or the neurotoxic agent as described above.
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.[5]
-
Reactive Oxygen Species (ROS) Detection
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Treat cells in a 96-well plate as described previously.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.[9]
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-Nrf2, Nrf2, p-NF-κB, NF-κB, p-JNK, JNK, etc.) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[4][10]
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro neuroprotection studies.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential through its ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis. Its mechanism of action involves the modulation of key signaling pathways, including PI3K/Akt, Nrf2/ARE, NF-κB, and MAPK. The data presented in this guide underscore the promise of this compound as a lead compound for the development of novel therapies for neurodegenerative diseases.
Future research should focus on several key areas:
-
Pharmacokinetics and Blood-Brain Barrier Permeability: While some flavonoids are known to cross the blood-brain barrier, further studies are needed to determine the specific pharmacokinetic profile and brain bioavailability of this compound and its metabolites.[11][12]
-
In Vivo Efficacy: More extensive studies in animal models of various neurodegenerative diseases are required to validate the in vitro findings and to establish effective dosing regimens.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients.
-
Structural Optimization: Medicinal chemistry efforts could focus on modifying the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.
References
- 1. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Neuroprotective Role of Fisetin in Different Neurological Diseases: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway [mdpi.com]
- 6. Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 7,3',4'-Trihydroxyflavone: A Technical Guide
Introduction
7,3',4'-Trihydroxyflavone is a naturally occurring flavone, a subclass of flavonoids, found in various plants such as Trifolium repens and Medicago sativa.[1] Flavonoids, as a group, are widely recognized for their beneficial health effects, including anti-inflammatory, cardioprotective, and anticancer properties.[2] The biological activity of these polyphenolic compounds is intrinsically linked to their chemical structure.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. We will explore the key molecular features that govern its efficacy, present quantitative data from various studies, detail relevant experimental protocols, and visualize the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Core Structure-Activity Relationship (SAR) Principles
The pharmacological effects of flavonoids are primarily attributed to their antioxidant activity and their ability to inhibit certain enzymes.[2][4] The SAR of flavonoids, including this compound, is largely determined by the number and position of hydroxyl (-OH) groups on their basic flavone skeleton.[3][5]
Key structural features that enhance the biological activity of flavonoids include:
-
The Catechol Moiety (ortho-dihydroxy groups) in the B-ring: The presence of hydroxyl groups at the 3' and 4' positions in the B-ring is a critical determinant of antioxidant and anticancer activity.[5][6][7] This catechol structure is adept at donating hydrogen atoms and stabilizing the resulting phenoxyl radical, thereby effectively scavenging free radicals.[7]
-
Hydroxyl Group at the 7-position in the A-ring: The hydroxyl group at the C7 position also contributes to the overall antioxidant and anti-inflammatory potential. The divergent positions of hydroxyl groups on the A-ring can result in differences in activity.[1][8]
-
The 2,3-double bond and 4-oxo group in the C-ring: These features, in conjunction with the B-ring catechol, are thought to increase antioxidant capacity.[3]
The chemical structure of this compound, with its key functional groups, is depicted below.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its biological effects.[9] It can directly scavenge reactive oxygen species (ROS) and chelate metal ions involved in free radical formation.[4][10] The catechol group in the B-ring is particularly important for this activity.[7]
| Activity | Assay/Cell Line | IC50 (µM) | Reference |
| Cellular ROS Scavenging | RAW 264.7 | 2.71 | [1][8] |
| DPPH Radical Scavenging | Cell-free | More active than Trolox | [6] |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][8] It has been shown to modulate several key inflammatory signaling pathways.[1]
| Activity | Assay/Cell Line | IC50 (µM) | Reference |
| Nitric Oxide (NO) Suppression | RAW 264.7 (2D) | 26.7 | [1][7] |
| Nitric Oxide (NO) Suppression | RAW 264.7 (3D) | 48.6 | [1][7] |
| c-Src Binding | Cell-free | 20.9 | [1][8] |
A comparative study with its isomer, 6,3',4'-trihydroxyflavone, revealed that this compound showed higher ROS-scavenging capacity but lower activity in suppressing NO and IL-1β.[1][8] This highlights the subtle but significant impact of the hydroxyl group position on the A-ring.
The anti-inflammatory effects of this compound are mediated through the inhibition of several signaling pathways, including the JAK-STAT, IL-17, and TNF pathways.[1]
Anticancer Activity
Several studies have investigated the anticancer properties of trihydroxyflavones.[6][11] The presence of the ortho-dihydroxy group in the B-ring is considered crucial for this activity.[6][11] While specific data for this compound is limited in the provided search results, related trihydroxyflavones have shown activity against various cancer cell lines. For instance, 3',4',5-trihydroxyflavone was found to be highly potent against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines.[6] Generally, trihydroxyflavones tend to be more active against breast and non-small cell lung cancer cell lines.[6]
Neuroprotective Effects
Recent research has also shed light on the neuroprotective potential of this compound and its analogs. A study on 7,3',4'-trihydroxyisoflavone, a structurally related compound, demonstrated its ability to improve cognitive function by regulating the cholinergic system and the BDNF signaling pathway.[12] It was shown to ameliorate memory impairments and enhance memory in mice.[12] Specifically, it increased the levels of brain-derived neurotrophic factor (BDNF), postsynaptic density protein-95 (PSD-95), and synaptophysin, and promoted the phosphorylation of ERK1/2 and CREB.[12]
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment and comparison of the biological activities of flavonoids. Below are detailed methodologies for key assays used to evaluate the efficacy of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[13][14]
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
Standard antioxidant (e.g., Ascorbic Acid or Trolox)
-
96-well microplate or test tubes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark.[13]
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol, ethanol, or DMSO.[13]
-
Prepare a stock solution of the standard antioxidant in the same manner.[13]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[14]
-
-
Data Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to scavenge intracellular ROS.[1]
Reagents and Materials:
-
RAW 264.7 macrophages
-
Cell culture medium and supplements
-
This compound
-
tert-Butyl hydroperoxide (tBHP)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe
-
Hoechst 33342 stain
-
Multi-mode microplate reader
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in appropriate cell culture medium.
-
-
Compound Treatment:
-
Pretreat the cells with various concentrations of this compound for 4 hours.[1]
-
-
Induction of Oxidative Stress:
-
Stress the cells with tBHP for 20 hours.[1]
-
-
Staining and Measurement:
Nitric Oxide (NO) Suppression Assay
This assay determines the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.[1]
Reagents and Materials:
-
RAW 264.7 macrophages
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
This compound
-
Cell culture medium and supplements
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pretreat the cells with various concentrations of this compound.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce NO production.[7]
-
-
Measurement of Nitrite:
-
After a suitable incubation period, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Conclusion
The structure-activity relationship of this compound is a compelling area of research with significant implications for drug discovery and development. Its biological activities are profoundly influenced by its chemical structure, particularly the presence and positioning of hydroxyl groups. The catechol moiety in the B-ring is a key determinant of its potent antioxidant and anticancer properties. Furthermore, the hydroxyl group at the 7-position on the A-ring plays a crucial role in modulating its anti-inflammatory and ROS-scavenging capabilities.
Through the modulation of key signaling pathways such as JAK-STAT, TNF, IL-17, and BDNF, this compound and its related compounds demonstrate a broad spectrum of therapeutic potential, from combating inflammation and oxidative stress to offering neuroprotection. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation into this promising natural compound. Future research should focus on elucidating the in vivo efficacy and safety profile of this compound, as well as exploring the synthesis of novel derivatives with enhanced activity and bioavailability. Such endeavors will be instrumental in translating the therapeutic promise of this flavone into tangible clinical applications.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR and QSAR of the antioxidant activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SAR and QSAR of the Antioxidant Activity of Flavonoids - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6,7,3',4'-Tetrahydroxyflavone Research Compound [benchchem.com]
- 10. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Memory-enhancing effects of 7,3',4'-trihydroxyisoflavone by regulation of cholinergic function and BDNF signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7,3',4'-Trihydroxyflavone: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive laboratory protocol for the synthesis of 7,3',4'-trihydroxyflavone, a naturally occurring flavonoid with significant antioxidant and anti-inflammatory properties. The synthetic route is a two-step process commencing with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization. This protocol offers detailed methodologies, a summary of expected quantitative data, and visual representations of the synthetic workflow and reaction pathway to facilitate successful synthesis for research and drug development purposes.
Introduction
Flavonoids are a diverse class of polyphenolic compounds found in various plants and are known for their wide range of biological activities. This compound, in particular, has garnered interest due to its potential therapeutic applications, including antioxidant and anti-inflammatory effects. The laboratory synthesis of this flavone is crucial for further pharmacological investigation and potential drug development. The most common and efficient synthetic approach involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is subsequently cyclized to the flavone core. This protocol details a reliable method for the synthesis of this compound.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-step process. The first step is a Claisen-Schmidt condensation reaction between 2',4'-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde to yield 2',4',3,4-tetrahydroxychalcone. The second step involves the oxidative cyclization of the chalcone intermediate to the final flavone product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2',4',3,4-Tetrahydroxychalcone (Claisen-Schmidt Condensation)
This procedure outlines the base-catalyzed condensation of 2',4'-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde.
Materials and Reagents:
-
2',4'-Dihydroxyacetophenone
-
3,4'-Dihydroxybenzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), 10% solution
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxyacetophenone and 1.0-1.2 equivalents of 3,4-dihydroxybenzaldehyde in a minimal amount of 95% ethanol with stirring.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of KOH or NaOH.
-
Slowly add the alkaline solution dropwise to the ethanolic solution of the reactants at room temperature with vigorous stirring. A color change to deep red or brown is typically observed.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic (pH ~2-3).
-
A yellow to orange solid precipitate of the chalcone will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove inorganic impurities.
-
The crude chalcone can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (Oxidative Cyclization)
This protocol describes the oxidative cyclization of the 2',4',3,4-tetrahydroxychalcone intermediate to the final flavone product using an iodine-catalyzed reaction in DMSO.
Materials and Reagents:
-
2',4',3,4-Tetrahydroxychalcone (from Step 1)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the dried 2',4',3,4-tetrahydroxychalcone in DMSO.
-
Add a catalytic amount of iodine (approximately 10 mol%) to the solution.
-
Heat the reaction mixture to 100-120°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water.
-
To quench the excess iodine, add a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude flavone.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Reaction Pathway
The synthesis of this compound proceeds through the formation of a chalcone intermediate, which then undergoes oxidative cyclization.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The data for the final product is based on literature values for analogous compounds and spectral database information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 2',4',3,4-Tetrahydroxychalcone | C₁₅H₁₂O₅ | 272.25 | Yellow-orange solid | 70-85 | Variable |
| This compound | C₁₅H₁₀O₅ | 270.24 | Pale yellow solid | 60-75 | >300 |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
Melting Point: The melting point of the purified product should be determined and compared with literature values.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the flavone, and aromatic C=C bonds.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the arrangement of protons on the aromatic rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the characteristic signals for the carbon atoms of the flavone skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
-
Strong bases (KOH, NaOH) and acids (HCl) are corrosive and should be handled with caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
Application Note: HPLC-DAD Analysis for the Quantification of 7,3',4'-Trihydroxyflavone
Introduction
7,3',4'-Trihydroxyflavone is a flavonoid aglycone, a class of polyphenolic compounds widely studied for their potential therapeutic properties.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulated products, and biological samples, is essential for quality control, pharmacokinetic analysis, and drug development.[3][4] High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) offers a robust, sensitive, and specific method for this purpose.[1] The DAD provides spectral data across a range of wavelengths, which aids in peak identification and purity assessment.[3]
This application note details a comprehensive protocol for the quantitative analysis of this compound using a validated reversed-phase HPLC-DAD method.
Principle of the Method
The method employs reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used, which separates compounds based on their hydrophobicity.[3] A gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the efficient separation of compounds with varying polarities.[5] Detection is performed using a DAD, which confirms the peak's identity by comparing its UV-Vis spectrum with that of a pure reference standard. Quantification is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations.[3]
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade)
-
Reagents: Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
-
Sample Matrix: e.g., Dried and powdered plant material, formulated product.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.[4] The optimized chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[1][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[3][6] |
| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3][6] |
| Column Temperature | 25 °C[5] |
| Detection | DAD, 200-400 nm; Quantification at λmax (e.g., ~350 nm)[6] |
| Table 1: HPLC-DAD Chromatographic Conditions. |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.[4]
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL.[4][7] These solutions will be used to construct the calibration curve.
Sample Preparation (General Protocol for Plant Material)
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of methanol.
-
Sonication: Sonicate the mixture for 30-60 minutes in an ultrasonic bath to enhance extraction efficiency.[3][6]
-
Centrifugation/Filtration: Centrifuge the mixture and collect the supernatant. Alternatively, filter the extract. To ensure complete extraction, the process can be repeated on the plant residue.[3]
-
Evaporation & Reconstitution: Combine the supernatants and evaporate to dryness under reduced pressure. Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.[3]
-
Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
Caption: Experimental workflow for flavonoid quantification.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[8] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Description |
| Specificity | The analyte peak is well-resolved from other components and degradation products. Peak purity should be confirmed. | Assessed by comparing chromatograms of blank, standard, and sample solutions, and through forced degradation studies.[6] |
| Linearity | Correlation coefficient (R²) > 0.999 | Determined by plotting the peak area versus the concentration of the working standard solutions.[6][8] |
| Accuracy | Recovery between 95-105% | Assessed by spiking a known amount of standard into a sample matrix and calculating the percent recovery.[7][9] |
| Precision (RSD%) | Intraday & Interday RSD < 2.0% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7][9] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated.[6][9] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.[6][9] |
| Table 2: Summary of Method Validation Parameters. |
Data Analysis and Quantification
-
Peak Identification: Inject the prepared standard and sample solutions into the HPLC system. Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.[4]
-
Peak Confirmation: Confirm the peak identity by comparing the UV-Vis spectrum of the sample peak with that of the reference standard obtained from the DAD.[3]
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation (y = mx + c) and the correlation coefficient (R²).[3]
-
Quantification: Integrate the peak area of the analyte in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[4]
Caption: Logical flow for HPLC method development.
The HPLC-DAD method described provides a reliable and robust framework for the quantification of this compound. The use of a reversed-phase C18 column with a gradient elution ensures effective separation, while DAD detection allows for accurate identification and quantification. Proper method validation according to ICH guidelines is crucial to guarantee that the method is accurate, precise, and suitable for its intended application in research and quality control environments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:2150-11-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemisgroup.us [chemisgroup.us]
- 6. mdpi.com [mdpi.com]
- 7. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 7,3',4'-Trihydroxyflavone In Vitro Antioxidant Assays (DPPH and ABTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,3',4'-Trihydroxyflavone is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are of significant interest in pharmaceutical and nutraceutical research due to their potent antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The evaluation of the antioxidant capacity of this compound is crucial for understanding its therapeutic potential. This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, and presents available quantitative data on the antioxidant activity of this compound.
Antioxidant Activity of this compound
The antioxidant capacity of a compound can be quantified using various assays. The half-maximal inhibitory concentration (IC50) in the DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. For the ABTS assay, the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined, which compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.
While specific DPPH IC50 and ABTS TEAC values for this compound were not explicitly found in the reviewed literature, a study reported its potent cellular reactive oxygen species (ROS) scavenging capacity.
| Assay | Parameter | Result | Reference |
| Cellular ROS Scavenging | IC50 | 2.71 µM | [1] |
| DPPH Radical Scavenging | IC50 | Not available in searched literature | |
| ABTS Radical Scavenging | TEAC | Not available in searched literature |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.
-
Store the solution in an amber bottle or wrapped in aluminum foil to protect it from light. Prepare this solution fresh daily.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard solutions in triplicate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (control), add 100 µL of methanol instead of the test compound.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where:
-
A_control is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the test compound or standard with the DPPH solution.
-
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the corresponding concentrations of the test compound.
-
The IC50 value, which is the concentration of the test compound required to cause 50% inhibition of the DPPH radical, can be determined from the graph.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of this decolorization, measured at 734 nm, is proportional to the antioxidant's concentration and potency.
Materials and Reagents:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a series of Trolox dilutions to be used as the standard for the TEAC calculation.
-
-
Assay Protocol:
-
To a 96-well microplate, add 10 µL of the various concentrations of the test compound or Trolox standard solutions in triplicate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank (control), add 10 µL of the solvent instead of the test compound.
-
Mix the contents of the wells and incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation of Radical Scavenging Activity and TEAC:
-
The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.
-
To determine the TEAC value, a standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox.
-
The antioxidant capacity of the test compound is then expressed as Trolox equivalents by comparing its percentage of inhibition to the Trolox standard curve.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: General Mechanism of Radical Scavenging by an Antioxidant.
References
Application Notes and Protocols: Measuring the Anti-inflammatory Effects of 7,3',4'-Trihydroxyflavone in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,3',4'-Trihydroxyflavone is a flavonoid compound that has demonstrated potential as an anti-inflammatory agent. Flavonoids are a class of polyphenolic compounds widely found in plants and are known for their antioxidant and anti-inflammatory properties. In the context of inflammation, macrophages play a central role by producing a variety of pro-inflammatory mediators. The study of compounds like this compound that can modulate macrophage activity is crucial for the development of new therapeutic strategies for inflammatory diseases.
These application notes provide a summary of the anti-inflammatory effects of this compound in macrophages, along with detailed protocols for key experiments to assess its efficacy. The focus is on its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound in murine macrophage cell line RAW 264.7.
Table 1: Cytotoxicity and Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages (2D Cell Culture) [1]
| Parameter | Value |
| Non-cytotoxic Concentration | < 60 µM |
| IC50 for NO Inhibition | 26.7 µM |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Gene Expression in LPS-Stimulated RAW 264.7 Macrophages (2D Cell Culture) [1]
| Concentration | IL-1β Gene Expression | IL-6 Gene Expression | TNF-α Gene Expression |
| Low Concentrations | Dose-dependent downregulation | Dose-dependent downregulation | No significant suppression |
| 60 µM | Downregulated to baseline | Downregulated to baseline | ~66% suppression |
Table 3: Example of Dose-Dependent Inhibition of Pro-inflammatory Cytokines by a Related Flavonoid (7,8-dihydroxyflavone) in a Co-culture of Adipocytes and Macrophages [2][3]
| Concentration of 7,8-dihydroxyflavone | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 3.12 µM | Significant Inhibition | Significant Inhibition |
| 12.5 µM | Dose-dependent Inhibition | Dose-dependent Inhibition |
| 50 µM | Strong Inhibition | Strong Inhibition |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a widely used and suitable model for studying inflammation.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Subculture cells every 2-3 days to maintain logarithmic growth. Detach cells using a cell scraper.
Cell Viability Assay (MTT Assay)
It is essential to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of the untreated control cells.
Measurement of Nitric Oxide Production (Griess Assay)
This protocol measures nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the concentration of the cytokines from the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7,8-Dihydroxyflavone Attenuates Inflammatory Response and Insulin Resistance Induced by the Paracrine Interaction between Adipocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cytotoxicity of 7,3',4'-Trihydroxyflavone in Cancer Cell Lines
Introduction
7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid commonly known as Fisetin, is abundant in various fruits and vegetables, including strawberries, apples, and onions. This polyphenol has garnered significant attention in oncological research due to its demonstrated pro-apoptotic, anti-proliferative, and anti-inflammatory properties.[1][2] Numerous studies have highlighted its potential as a chemotherapeutic or chemopreventive agent by showing its efficacy in inhibiting the growth of a wide range of human cancer cells.[3][4][5] These application notes provide a summary of its cytotoxic effects and detailed protocols for assessing its activity in vitro.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways essential for tumor growth and survival. The induction of apoptosis is a critical mechanism, often involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6]
Key molecular events associated with this compound-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: It alters the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to the loss of mitochondrial membrane potential.[2][7]
-
Caspase Activation: The release of cytochrome c from mitochondria triggers a cascade of caspase activation (including caspase-9 and the executioner caspase-3), which are crucial for the dismantling of the cell.[1][7]
-
Signaling Pathway Inhibition: It has been shown to inhibit critical pro-survival signaling cascades, including the PI3K/AKT, MAPK, and Wnt/EGFR/NF-κB pathways, which are frequently dysregulated in cancer.[2][4][8]
Application Data: In Vitro Cytotoxicity
The cytotoxic activity of this compound is commonly evaluated by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population over a specific time period. The table below summarizes IC50 values across various human cancer cell lines.
| Cancer Type | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Lung Adenocarcinoma | A549 | 48 h | 214.47 | [8] |
| A549-CR (Cisplatin-Resistant) | 48 h | 320.42 | [8] | |
| Skin Cancer | A375 (Melanoma) | 24 h | 57.60 | [3] |
| A375 (Melanoma) | 48 h | 48.50 | [3] | |
| A375 (Melanoma) | 72 h | 41.70 | [3] | |
| A431 (Squamous Cell Carcinoma) | 24 h | 48.70 | [3] | |
| A431 (Squamous Cell Carcinoma) | 48 h | 38.89 | [3] | |
| A431 (Squamous Cell Carcinoma) | 72 h | 33.67 | [3] | |
| Colon Carcinoma | HCT116 | 72 h | ~150 | [4] |
| HT29 | 72 h | ~105 | [4] | |
| Head and Neck Cancer | CAL-27 (Tongue) | 48 h | ~50 | [5] |
| Ca9-22 (Gingiva) | 48 h | ~200 | [5] | |
| SCC-4 (Tongue) | 48 h | 52.8 | [5] | |
| TU212, Hep-2, M2e (Larynx) | Not Specified | ~10 | [5] | |
| Leukemia | HL-60 | 48 h | 82 | [1] |
| HL-60 | 72 h | 45 | [1] | |
| K562 | 48 h | 163 | [1] | |
| K562 | 72 h | 120 | [1] | |
| Cervical Cancer | HeLa | Not Specified | 36 | [1] |
| Glioblastoma | Glioblastoma Cells | Not Specified | 75 | [1] |
Experimental Protocols
Accurate assessment of cytotoxicity is fundamental to anticancer drug screening. The following are detailed protocols for commonly used assays to determine the effect of this compound on cancer cell viability and to characterize the mode of cell death.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (Fisetin) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete medium. Include wells for medium-only blanks.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (containing the same final concentration of DMSO as the highest drug concentration, typically <0.5%).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
The SRB assay is a colorimetric method that measures cell density based on the staining of total cellular protein with the sulforhodamine B dye. The amount of bound dye is directly proportional to the cell number.
Materials:
-
Items from the MTT assay list (excluding MTT reagent)
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution, 1% (v/v) acetic acid
-
Solubilization buffer, 10 mM Tris base solution (pH 10.5)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well on top of the medium to fix the cells. Incubate for 1 hour at 4°C.
-
Washing: Carefully discard the supernatant. Wash the plate five times with slow-running tap water or deionized water to remove TCA, medium, and serum proteins.
-
Drying: Allow the plate to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well, ensuring the entire monolayer is covered. Incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Drying: Allow the plate to air-dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 5-10 minutes to ensure the bound dye is fully solubilized.
-
Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Protocol 3: Annexin V-FITC Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells, allowing for their differentiation.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Induce Apoptosis: Treat cells in culture flasks or plates with this compound at the desired concentrations (e.g., around the IC50 value) for a specific time. Include an untreated control.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, trypsinize and neutralize with complete medium. Combine all cells from each treatment group.
-
Wash: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS, centrifuging between washes.
-
Resuspend: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of 1–5 x 10⁵ cells.
-
Staining: To each 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour).
-
Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells/debris
-
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Anticancer Potential of Selected Flavonols: Fisetin, Kaempferol, and Quercetin on Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Neuroprotective Effects of 7,3',4'-Trihydroxyflavone in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,3',4'-Trihydroxyflavone (7,3',4'-THF), a flavonoid compound, has garnered significant interest for its potential neuroprotective properties. Flavonoids are known for their antioxidant and anti-inflammatory activities, which are crucial in combating the oxidative stress and neuroinflammation implicated in the pathogenesis of neurodegenerative diseases.[1][2] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research. These cells, upon differentiation, exhibit neuron-like characteristics, making them a suitable model for studying neuroprotective agents against various neurotoxic insults.[3][4][5][6] This document provides detailed protocols for assessing the neuroprotective effects of 7,3',4'-THF in SH-SY5Y cells, focusing on its ability to mitigate oxidative stress-induced apoptosis. The described methodologies will enable researchers to evaluate the cytoprotective, antioxidant, and anti-apoptotic potential of this compound.
Data Presentation
The following tables provide a representative summary of expected quantitative data from the described assays. These values are illustrative and will vary based on experimental conditions.
Table 1: Cytotoxicity of this compound in SH-SY5Y Cells (MTT Assay)
| Concentration of 7,3',4'-THF (µM) | Cell Viability (%) vs. Control |
| 0 (Control) | 100 ± 5.0 |
| 1 | 98 ± 4.8 |
| 5 | 97 ± 5.1 |
| 10 | 96 ± 4.5 |
| 25 | 94 ± 5.3 |
| 50 | 92 ± 4.9 |
Table 2: Neuroprotective Effect of 7,3',4'-THF against H₂O₂-Induced Cytotoxicity (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) vs. Control |
| Control (untreated) | - | 100 ± 5.0 |
| H₂O₂ | 100 | 55 ± 4.2 |
| 7,3',4'-THF + H₂O₂ | 1 | 65 ± 5.1 |
| 7,3',4'-THF + H₂O₂ | 5 | 78 ± 4.8 |
| 7,3',4'-THF + H₂O₂ | 10 | 89 ± 5.5 |
Table 3: Effect of 7,3',4'-THF on Intracellular Reactive Oxygen Species (ROS) Levels (DCFH-DA Assay)
| Treatment Group | Concentration (µM) | Relative Fluorescence Intensity (%) vs. H₂O₂ |
| Control (untreated) | - | 20 ± 3.5 |
| H₂O₂ | 100 | 100 ± 8.0 |
| 7,3',4'-THF + H₂O₂ | 1 | 85 ± 7.2 |
| 7,3',4'-THF + H₂O₂ | 5 | 65 ± 6.5 |
| 7,3',4'-THF + H₂O₂ | 10 | 45 ± 5.8 |
Table 4: Effect of 7,3',4'-THF on Mitochondrial Membrane Potential (MMP) (JC-1 Assay)
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio |
| Control (untreated) | - | 2.5 ± 0.3 |
| H₂O₂ | 100 | 0.8 ± 0.1 |
| 7,3',4'-THF + H₂O₂ | 1 | 1.2 ± 0.2 |
| 7,3',4'-THF + H₂O₂ | 5 | 1.8 ± 0.25 |
| 7,3',4'-THF + H₂O₂ | 10 | 2.2 ± 0.3 |
Table 5: Effect of 7,3',4'-THF on Apoptotic Protein Expression (Western Blot Analysis)
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| Control (untreated) | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ | 100 | 3.5 ± 0.4 | 4.0 ± 0.5 |
| 7,3',4'-THF + H₂O₂ | 1 | 2.8 ± 0.3 | 3.2 ± 0.4 |
| 7,3',4'-THF + H₂O₂ | 5 | 1.9 ± 0.2 | 2.1 ± 0.3 |
| 7,3',4'-THF + H₂O₂ | 10 | 1.2 ± 0.15 | 1.4 ± 0.2 |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a commonly used model for studying neurodegenerative diseases.[3][6] Differentiation of these cells into a more mature neuronal phenotype is crucial for many neuroprotection studies.[4][5]
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA)[5]
-
6-well, 24-well, and 96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Culture SH-SY5Y cells in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
-
For differentiation, seed the cells at an appropriate density in culture plates.
-
After 24 hours, replace the complete medium with differentiation medium.
-
Incubate the cells for 5-7 days, changing the differentiation medium every 2 days, to allow for the development of a mature neuronal phenotype characterized by neurite outgrowth.[4][5]
-
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of 7,3',4'-THF (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce oxidative stress by adding 100 µM H₂O₂ to the wells (except for the control group) and incubate for 24 hours.[8]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[8]
-
Measurement of Lactate Dehydrogenase (LDH) Release
LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.[9]
-
Materials:
-
Differentiated SH-SY5Y cells in a 24-well plate
-
7,3',4'-THF
-
H₂O₂
-
LDH cytotoxicity assay kit
-
-
Protocol:
-
Follow the treatment protocol as described in the MTT assay (steps 1-3).
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
-
Determination of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]
-
Materials:
-
Differentiated SH-SY5Y cells in a 24-well plate or black-walled 96-well plate
-
7,3',4'-THF
-
H₂O₂
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
-
Protocol:
-
Treat the cells as described in the MTT assay.
-
After the treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (excitation ~485 nm, emission ~530 nm).
-
Assessment of Mitochondrial Membrane Potential (MMP)
The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
Materials:
-
Differentiated SH-SY5Y cells in a 24-well plate
-
7,3',4'-THF
-
H₂O₂
-
JC-1 staining solution
-
-
Protocol:
-
Treat the cells as described in the MTT assay.
-
After treatment, incubate the cells with JC-1 staining solution for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the red fluorescence (excitation ~585 nm, emission ~590 nm) and green fluorescence (excitation ~514 nm, emission ~529 nm) using a fluorescence microplate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
-
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspase-3.[9]
-
Materials:
-
Differentiated SH-SY5Y cells in 6-well plates
-
7,3',4'-THF
-
H₂O₂
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Treat the cells as described in the MTT assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[8]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and visualize with an imaging system.
-
Quantify the band intensities and normalize them to the loading control (β-actin).
-
Visualization of Protocols and Pathways
Caption: Experimental workflow for assessing the neuroprotective effects of 7,3',4'-THF.
Caption: Proposed signaling pathway for the neuroprotective effects of 7,3',4'-THF.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 4. [PDF] Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration | Semantic Scholar [semanticscholar.org]
- 5. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 11. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating COX-2 Inhibition with 7,3',4'-Trihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,3',4'-Trihydroxyflavone is a naturally occurring flavonoid found in plants such as Trifolium repens and Medicago sativa.[1] This compound has garnered significant interest in the scientific community for its potential anti-inflammatory and antioxidant properties. Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the production of prostaglandins. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. These application notes provide a comprehensive guide for utilizing this compound as a tool to study COX-2 inhibition, detailing its mechanism of action, relevant signaling pathways, and experimental protocols.
Mechanism of Action and Signaling Pathways
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, pretreatment with this compound has been shown to cause a 35% decrease in COX-2 protein levels.[1] This suggests that the compound's primary mechanism may involve the modulation of signaling pathways that regulate COX-2 gene expression.
The anti-inflammatory activities of this compound are linked to the inhibition of several key signaling pathways:
-
TNF and IL-17 Signaling: Trihydroxyflavones have been shown to suppress the TNF and IL-17 signaling pathways. These pathways are potent inducers of downstream inflammatory responses, including the activation of NF-κB and MAPK signaling cascades, which are critical for COX-2 expression.
-
JAK-STAT Pathway: this compound has also been implicated in the downregulation of the JAK-STAT pathway.[1]
-
c-Src Kinase Inhibition: This flavonoid has been identified as an inhibitor of cellular-Src (c-Src) tyrosine kinase, a non-receptor tyrosine kinase involved in various signaling pathways that can lead to inflammatory gene expression.[1]
By targeting these upstream signaling molecules, this compound can effectively attenuate the inflammatory response, including the expression of COX-2.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in relevant biological assays.
| Parameter | Cell Line/System | Value | Reference |
| COX-2 Protein Reduction | 2D RAW 264.7 Macrophages | 35% decrease at 26.7 µM | [1] |
| NO Suppression IC50 | 2D RAW 264.7 Macrophages | 26.7 µM | [1] |
| c-Src Binding IC50 | In vitro | 20.9 µM | [1] |
| COX-1 Inhibition IC50 | In vitro | 36.37 µM | [2] |
Experimental Protocols
Protocol 1: Determination of COX-2 Protein Expression by Western Blot
This protocol details the methodology to assess the effect of this compound on COX-2 protein expression in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against COX-2
-
Primary antibody against β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 26.7, 50 µM) for 4 hours.[1]
-
Stimulate the cells with LPS (1 µg/mL) for 20 hours to induce COX-2 expression.[1] Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the COX-2 band intensity to the corresponding β-actin band intensity.
-
Express the results as a percentage of the LPS-treated control.
-
Protocol 2: In Vitro COX-2 Enzymatic Inhibition Assay
This protocol provides a general method to screen for direct enzymatic inhibition of COX-2 by this compound.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound (in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions or standard laboratory protocols.
-
Prepare a series of dilutions of this compound in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
COX reaction buffer
-
Heme
-
COX-2 enzyme
-
This compound at various concentrations (or positive/vehicle control).
-
-
Incubate the mixture at room temperature for 10 minutes.
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately add the detection reagent (TMPD).
-
Measure the absorbance at the appropriate wavelength (e.g., 595 nm for TMPD) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is essential to ensure that the observed reduction in COX-2 expression is not due to cytotoxicity of this compound.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., up to 100 µM) for 24 hours.[1] Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: Signaling pathways modulated by this compound to inhibit COX-2 expression.
Caption: Experimental workflow for Western blot analysis of COX-2 protein expression.
Caption: Workflow for the in vitro COX-2 enzymatic inhibition assay.
References
Application Notes: 7,3',4'-Trihydroxyflavone for Investigating the Nrf2 Signaling Pathway
Introduction
7,3',4'-Trihydroxyflavone (7,3',4'-THF) is a naturally occurring flavone, a subclass of flavonoids found in various plants. Flavonoids are well-recognized for their antioxidant properties and their potential to modulate cellular signaling pathways.[1][2] The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[5][6] Upon exposure to stressors, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7]
The activation of the Nrf2/ARE pathway is a key therapeutic target for diseases associated with oxidative stress, such as neurodegenerative diseases, cancer, and inflammatory conditions.[5][8] 7,3',4'-THF, with its potent antioxidant capabilities, serves as a valuable chemical tool for researchers investigating the modulation of this protective pathway. These application notes provide an overview of its mechanism, quantitative data, and detailed protocols for its use in Nrf2 signaling research.
Mechanism of Action
This compound is thought to activate the Nrf2 pathway primarily through its antioxidant activity. By scavenging reactive oxygen species (ROS), it can disrupt the redox-sensitive cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2.[5][9] This inhibition of Keap1-mediated degradation allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of its target genes. The catechol moiety (3'- and 4'-OH) in the B ring of 7,3',4'-THF is a key structural feature responsible for its potent ROS-scavenging activity.[9]
Data Presentation
The following table summarizes the quantitative data for this compound and related compounds in assays relevant to the Nrf2 signaling pathway.
| Compound | Assay | Cell Line / Model | Parameter | Value | Reference |
| This compound | Cellular ROS Scavenging | RAW 264.7 Macrophages | IC₅₀ | 2.71 µM | [9] |
| 6,7,4′-Trihydroxyflavanone | HO-1 Protein Expression | SH-SY5Y Cells | Effective Conc. | 40 µM | [10] |
| 6,7,4′-Trihydroxyflavanone | Nrf2 Nuclear Translocation | SH-SY5Y Cells | Effective Conc. | 10 - 40 µM | [10] |
Note: 6,7,4′-Trihydroxyflavanone is a structurally similar flavanone included for comparative context. Further studies are needed to determine the specific EC₅₀ of this compound for Nrf2 activation.
Experimental Workflow
A typical workflow to characterize the effect of this compound on the Nrf2 pathway involves a multi-step approach, from initial screening of antioxidant activity to confirming the specific mechanism of Nrf2 activation and its downstream effects.
Key Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This protocol measures the ability of 7,3',4'-THF to scavenge intracellular ROS.[9]
Materials:
-
RAW 264.7 cells or other suitable cell line
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
This compound stock solution (in DMSO)
-
tert-Butyl hydroperoxide (tBHP)
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of 7,3',4'-THF in cell culture medium. Remove the old medium and pretreat cells with various concentrations of the compound for 4 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induction of Oxidative Stress: After pretreatment, add tBHP (e.g., 200 µM final concentration) to induce oxidative stress and incubate for 20 hours.
-
Fluorescent Staining: Wash the cells with PBS. Add 20 µM H₂DCFDA solution to each well and incubate for 30 minutes in the dark.
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity at an excitation/emission wavelength of 485/528 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of ROS inhibition relative to the tBHP-treated control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of 7,3',4'-THF.
ARE-Luciferase Reporter Assay
This assay quantifies the activation of the ARE promoter by Nrf2.[11][12][13]
Materials:
-
HepG2-ARE-Luciferase stable cell line
-
Cell culture medium
-
This compound stock solution
-
Positive control (e.g., sulforaphane, tBHQ)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2-ARE-Luc cells in a 96-well white plate at a density of 1.5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 7,3',4'-THF and a positive control. Replace the medium with 100 µL of the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Lysis and Reading: Mix on an orbital shaker for 5-10 minutes to ensure cell lysis. Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the raw luminescence units (RLU) to the vehicle control to calculate the fold induction. Plot the fold induction against the log concentration to determine the EC₅₀ value.
Western Blot for Nrf2 Nuclear Translocation
This protocol visualizes and quantifies the accumulation of Nrf2 in the nucleus.[10][14]
Materials:
-
SH-SY5Y, HepG2, or other suitable cells
-
6-well plates or 10 cm dishes
-
This compound
-
Nuclear and Cytoplasmic Extraction Kit
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with 7,3',4'-THF (e.g., 10-40 µM) for various time points (e.g., 2, 4, 6 hours).
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit, ensuring inhibitors are added to all lysis buffers.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Nrf2, anti-Lamin B1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for Nrf2 in the nuclear fraction and normalize it to the Lamin B1 loading control. Compare the treated samples to the vehicle control to determine the fold increase in nuclear Nrf2.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This protocol measures the mRNA expression levels of Nrf2 target genes like HO-1 and NQO1.[15][16]
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit (reverse transcriptase)
-
qPCR primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or other qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Treatment: Treat cells with 7,3',4'-THF for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and each gene (target and housekeeping). The reaction mixture typically includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR system using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (HO-1, NQO1) to the housekeeping gene and comparing the treated samples to the vehicle control.
References
- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 16. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Studies of 7,3',4'-Trihydroxyflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,3',4'-Trihydroxyflavone (7,3',4'-THF) is a flavonoid that has demonstrated notable antioxidant and anti-inflammatory properties in in vitro studies. Research on RAW264.7 macrophage models has shown its capability to inhibit key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, it has been suggested to modulate critical signaling pathways including the IL-17, TNF, and JAK-STAT pathways. Despite these promising preclinical findings, there is a conspicuous absence of in vivo data to substantiate its therapeutic potential.
These application notes provide detailed protocols for preclinical in vivo evaluation of 7,3',4'-THF in various animal models. The proposed experimental designs are extrapolated from established methodologies for structurally related flavonoids and are intended to serve as a comprehensive guide for researchers initiating in vivo investigations of this compound. Given the general characteristics of flavonoids, careful consideration has been given to aspects such as poor bioavailability and the necessity of appropriate vehicle selection for administration.
Data Presentation: Quantitative In Vitro Data Summary
To provide a basis for the in vivo experimental design, the following table summarizes the key quantitative findings from in vitro studies on this compound.
| Parameter | Cell Model | IC₅₀ Value / Effect | Reference |
| Nitric Oxide (NO) Suppression | RAW264.7 Macrophages (2D) | 26.7 µM | [1] |
| Nitric Oxide (NO) Suppression | RAW264.7 Macrophages (3D) | 48.6 µM | [1] |
| IL-1β Gene Expression | RAW264.7 Macrophages | Significant downregulation at 60 µM | [1] |
| IL-6 Gene Expression | RAW264.7 Macrophages | Significant downregulation at 60 µM | [1] |
| Cellular ROS Scavenging | RAW264.7 Macrophages | 2.71 µM | [1] |
| Cytotoxicity (innoxious below) | RAW264.7 Macrophages (2D) | 60 µM | [1] |
| Cytotoxicity (innoxious below) | RAW264.7 Macrophages (3D) | 100 µM | [1] |
Proposed Animal Models and Experimental Protocols
Due to the lack of direct in vivo studies for 7,3',4'-THF, the following protocols are based on established models for assessing the anti-inflammatory and neuroprotective effects of other flavonoids.
Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline, oral gavage)
-
7,3',4'-THF (10 mg/kg, p.o.)
-
7,3',4'-THF (25 mg/kg, p.o.)
-
7,3',4'-THF (50 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the vehicle, 7,3',4'-THF, or indomethacin orally 60 minutes before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Collect blood samples for cytokine analysis (TNF-α, IL-1β, IL-6).
-
Excise paw tissue for histopathological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
DOT Script for Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study systemic inflammatory responses and the effects of compounds on cytokine production.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Housing and Acclimatization: As described above.
-
Groups (n=6-8 per group):
-
Vehicle Control (Saline, i.p.)
-
LPS Control (LPS 1 mg/kg, i.p.)
-
7,3',4'-THF (10 mg/kg, i.p.) + LPS
-
7,3',4'-THF (25 mg/kg, i.p.) + LPS
-
7,3',4'-THF (50 mg/kg, i.p.) + LPS
-
Positive Control (Dexamethasone, 5 mg/kg, i.p.) + LPS
-
-
Procedure:
-
Administer 7,3',4'-THF, dexamethasone, or vehicle via intraperitoneal (i.p.) injection.
-
After 60 minutes, administer LPS (from E. coli O111:B4) or saline via i.p. injection.
-
Monitor animals for signs of sickness behavior.
-
At 4-6 hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-1β, IL-6).
-
Harvest organs (liver, lungs, spleen) for histopathological analysis and gene expression studies of inflammatory markers (iNOS, COX-2).
-
-
Endpoint Analysis:
-
Measurement of serum cytokine levels using ELISA.
-
Histopathological scoring of organ damage.
-
qRT-PCR analysis of inflammatory gene expression in tissues.
-
DOT Script for Experimental Workflow:
Caption: Workflow for LPS-Induced Systemic Inflammation Model.
Neuroinflammation Model
Given the antioxidant properties of 7,3',4'-THF, investigating its neuroprotective effects is a logical progression.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Induction of Neuroinflammation: Intracerebroventricular (ICV) injection of LPS (5 µg in 2 µL saline).
-
Groups (n=8-10 per group):
-
Sham (ICV saline) + Vehicle (p.o.)
-
LPS (ICV) + Vehicle (p.o.)
-
LPS (ICV) + 7,3',4'-THF (25 mg/kg, p.o.)
-
LPS (ICV) + 7,3',4'-THF (50 mg/kg, p.o.)
-
-
Procedure:
-
Administer 7,3',4'-THF or vehicle orally daily for 7 days prior to LPS injection.
-
On day 7, perform stereotaxic surgery for ICV injection of LPS or saline.
-
Continue daily oral administration of 7,3',4'-THF or vehicle for 3 days post-surgery.
-
On day 3 post-surgery, perform behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
Euthanize animals and collect brain tissue.
-
-
Endpoint Analysis:
-
Behavioral assessment of learning and memory.
-
Immunohistochemical analysis of microglial activation (Iba1) and astrogliosis (GFAP) in the hippocampus and cortex.
-
ELISA or Western blot analysis of pro-inflammatory cytokines (TNF-α, IL-1β) and anti-inflammatory cytokines (IL-10) in brain homogenates.
-
Measurement of oxidative stress markers (e.g., malondialdehyde, glutathione) in brain tissue.
-
Signaling Pathway Modulated by this compound
Based on in vitro data, 7,3',4'-THF is proposed to exert its anti-inflammatory effects through the modulation of the JAK-STAT, IL-17, and TNF signaling pathways.
DOT Script for Signaling Pathway:
Caption: Proposed Anti-inflammatory Signaling Pathways of 7,3',4'-THF.
Pharmacokinetic and Toxicity Considerations
A preliminary pharmacokinetic and acute toxicity study is crucial before embarking on extensive efficacy studies.
Acute Oral Toxicity Study (OECD Guideline 420)
-
Animal Model: Wistar rats or Swiss albino mice (both sexes).
-
Procedure: A single limit dose of 2000 mg/kg of 7,3',4'-THF is administered orally. Animals are observed for 14 days for mortality, clinical signs of toxicity, and changes in body weight.
-
Endpoint: Determination of the LD₅₀ and observation of any adverse effects.
Preliminary Pharmacokinetic Study
-
Animal Model: Sprague-Dawley rats with jugular vein cannulation.
-
Administration: A single oral dose (e.g., 50 mg/kg) and a single intravenous dose (e.g., 10 mg/kg) of 7,3',4'-THF.
-
Sampling: Serial blood samples are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Plasma concentrations of 7,3',4'-THF and its potential metabolites (glucuronides and sulfates) are determined using LC-MS/MS.
-
Parameters to be Determined: Cmax, Tmax, AUC, half-life (t₁/₂), and oral bioavailability.
Conclusion
The provided application notes and protocols offer a structured framework for the in vivo investigation of this compound. While the lack of existing in vivo data necessitates extrapolation from related compounds, these detailed methodologies for inflammation and neuroinflammation models will enable researchers to systematically evaluate the therapeutic potential of this promising flavonoid. It is imperative that initial studies focus on establishing the safety and pharmacokinetic profile of 7,3',4'-THF to inform dose selection for subsequent efficacy studies. The successful execution of these protocols will be instrumental in bridging the knowledge gap between the in vitro activities and the potential clinical applications of this compound.
References
Formulation of 7,3',4'-Trihydroxyflavone for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
7,3',4'-Trihydroxyflavone is a flavonoid with demonstrated antioxidant and anti-inflammatory properties in vitro.[1][2] Its potential as a therapeutic agent is of significant interest; however, its progression to in vivo studies is hampered by its physicochemical properties, most notably its poor aqueous solubility. This document provides detailed guidance on the formulation and administration of this compound for preclinical in vivo research.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is crucial for developing an effective in vivo formulation. Like many flavonoids, it is a lipophilic molecule with limited solubility in aqueous solutions, which poses a significant challenge for achieving adequate bioavailability.[3]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₅ | [3] |
| Molecular Weight | 270.24 g/mol | [3] |
| Solubility | Soluble in DMSO and Methanol.[3] | [3] |
| Storage | Store at -20°C for long-term stability. | [3] |
Formulation Strategies for In Vivo Administration
Due to its low water solubility, direct administration of this compound in simple aqueous vehicles is not practical for achieving therapeutic concentrations. The following formulation strategies are recommended based on approaches used for structurally similar flavonoids.
-
Suspensions for Oral Gavage: This is a common and straightforward method for administering poorly soluble compounds.
-
Recommended Vehicle 1: 0.5% (w/v) Methylcellulose in deionized water. Methylcellulose acts as a suspending agent to ensure uniform dose administration.
-
Recommended Vehicle 2: 5% (v/v) Tween® 80 in sterile water. Tween® 80 is a non-ionic surfactant that aids in wetting the compound and improving its suspension.
-
-
Solubilization with Co-solvents for Injectable Routes: For administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, co-solvents can be used to create a solution. However, the potential toxicity of the co-solvent must be carefully considered.
-
Recommended Co-solvent System: A stock solution of this compound can be prepared in dimethyl sulfoxide (DMSO) and then further diluted with a sterile vehicle like Phosphate Buffered Saline (PBS) or saline. It is critical to ensure that the final concentration of DMSO is well-tolerated by the animal model (typically <10% for i.p. injection in mice).
-
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of lipophilic compounds. A typical SEDDS formulation includes an oil phase (e.g., sesame oil), a surfactant (e.g., Cremophor® EL), and a co-surfactant/co-solvent (e.g., Transcutol®). The specific ratio of these components would require optimization for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in deionized water
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose, dosing volume, and number of animals.
-
Weigh the precise amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the mortar to create a paste.
-
Triturate the paste with the pestle until a smooth and uniform consistency is achieved. This step is crucial for reducing particle size and improving suspension stability.
-
Gradually add the remaining volume of the vehicle while continuously stirring.
-
Transfer the suspension to a suitable container and stir with a magnetic stir bar for at least 30 minutes before administration to ensure homogeneity.
-
Continuously stir the suspension during the dosing procedure to prevent settling.
Protocol 2: Preparation of this compound Solution for Intraperitoneal Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved.
-
On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO is below 10% and is consistent across all experimental groups, including the vehicle control. For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, mix 100 µL of the 10 mg/mL stock solution with 900 µL of sterile PBS.
-
Vortex the final solution thoroughly before administration.
-
Administer the solution to the animals at the desired volume (e.g., 10 mL/kg body weight).
-
The vehicle control group should receive the same final concentration of DMSO in PBS.
Quantitative Data Summary
The following table summarizes the in vitro biological activities of this compound. This data can be used to inform dose selection for in vivo studies, although direct dose-response relationships will need to be determined empirically.
| Biological Activity | Assay System | IC₅₀ Value (µM) | Source |
| Antioxidant Activity (ROS Scavenging) | Cellular assay | 2.71 | [1] |
| Anti-inflammatory (NO Suppression) | 2D Macrophage model | 26.7 | [1] |
| 3D Macrophage model | 48.6 | [1] | |
| c-Src Binding | In vitro kinase assay | 20.9 | [1] |
Mandatory Visualizations
Signaling Pathways of this compound
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by 7,3',4'-Trihydroxyflavone
Introduction
7,3',4'-Trihydroxyflavone is a flavonoid, a class of natural polyphenolic compounds found in various plants. Flavonoids have garnered significant interest in cancer research due to their potential to induce apoptosis, or programmed cell death, in tumor cells with minimal toxicity to normal cells.[1] Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[1] Therefore, compounds that can selectively trigger apoptosis in cancer cells are promising candidates for novel therapeutic agents.
This application note details the use of flow cytometry to quantify apoptosis in cancer cells treated with this compound. The Annexin V and Propidium Iodide (PI) staining assay is a robust and widely used method for detecting the distinct stages of apoptosis.[2]
Principle of the Assay
The Annexin V/PI assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[2]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the aplasma membrane.[2] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome like FITC, it can identify these early apoptotic cells.[2]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[3] It can only enter cells in the later stages of apoptosis or necrosis when membrane integrity is lost.[3]
By using both stains, a flow cytometer can distinguish four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[4]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[4]
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive (Annexin V-/PI+).
Mechanism of Flavonoid-Induced Apoptosis
Flavonoids, including this compound, can induce apoptosis through multiple signaling pathways.[5] These compounds often trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane. Flavonoids can modulate the balance of the Bcl-2 family of proteins, increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[5][7] This shift leads to the release of cytochrome c from the mitochondria, which activates caspases (like caspase-9 and the executioner caspase-3) and ultimately leads to cell death.[5][8]
-
Extrinsic Pathway: This pathway is activated by the binding of external ligands (like TNF-α or FasL) to death receptors on the cell surface.[5] This binding event recruits adaptor proteins and initiates a caspase cascade, typically starting with caspase-8, which then activates downstream executioner caspases.[5]
-
Other Signaling Pathways: Flavonoids are also known to influence other critical signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, often inhibiting their pro-survival signals.[5][9][10]
Data Presentation
Quantitative analysis from flow cytometry experiments can be effectively summarized to show a dose-dependent or time-course effect of this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells (48h Treatment)
| Concentration of this compound (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 94.5 ± 2.5 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| 10 | 82.1 ± 3.1 | 10.5 ± 1.5 | 7.4 ± 1.1 |
| 25 | 65.7 ± 4.2 | 22.3 ± 2.9 | 12.0 ± 1.8 |
| 50 | 40.2 ± 3.8 | 38.9 ± 4.1 | 20.9 ± 2.5 |
| 100 | 21.5 ± 2.9 | 45.3 ± 5.0 | 33.2 ± 3.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa, HepG2) into 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvesting (e.g., 2 x 10⁵ cells/well).
-
Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically <0.1%).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V/PI Staining and Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[4]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Treated and control cells
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Carefully collect the culture medium from each well into a separate centrifuge tube to retain any floating apoptotic cells.[3]
-
Gently wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with a complete medium.
-
Combine the detached cells with their corresponding collected medium from the first step.[3]
-
-
Cell Harvesting (Suspension Cells):
-
Collect the cell suspension from each well or flask into a centrifuge tube.
-
-
Washing:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[4]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within one hour).
-
Controls for Setup: For proper compensation and gating, prepare the following controls:
-
Unstained cells.
-
Cells stained only with FITC-Annexin V.
-
Cells stained only with PI (e.g., by heat-shocking or permeabilizing a cell sample).
-
-
Data Acquisition: Acquire a minimum of 10,000 events per sample.
-
Gating Strategy:
-
First, gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.
-
From this population, analyze the Annexin V-FITC (e.g., FL1 channel) vs. PI (e.g., FL2 or FL3 channel) fluorescence on a dot plot.
-
Set quadrants based on the negative and single-positive controls to identify the four populations (viable, early apoptotic, late apoptotic/necrotic).
-
-
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Potential signaling pathways for flavonoid-induced apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. mdpi.com [mdpi.com]
- 6. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 7,3',4'-Trihydroxyflavone for Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 7,3',4'-Trihydroxyflavone (Fisetin) in cell culture applications.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound in cell culture experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution in cell culture medium. | - Low aqueous solubility of this compound.[1][2] - "Solvent shock" from rapid dilution of the organic stock solution in the aqueous medium.[3] | - Optimize Dilution Technique: Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[1][4] - Reduce Final Concentration: The desired final concentration may exceed the solubility limit in the medium. Test a lower concentration range.[4] - Increase Serum Concentration: If your experimental design allows, a higher percentage of fetal bovine serum (FBS) can help stabilize the compound.[1] |
| Color change of the cell culture medium over time. | - Degradation of this compound, which is susceptible to oxidation at 37°C and neutral pH.[1][5] | - Prepare Fresh Solutions: Prepare working solutions immediately before use.[5] - Minimize Light Exposure: Protect solutions from light by using amber vials or wrapping containers in foil.[5] - Consider Stability in Serum-Free Media: If using serum-free media, be aware that stability may be reduced.[1] |
| Inconsistent or non-reproducible experimental results. | - Inaccurate compound concentration due to precipitation or degradation. - Cytotoxicity from the solvent (e.g., DMSO). | - Confirm Solubility: Visually inspect for any precipitation after dilution. - Solvent Toxicity Control: Include a vehicle control (medium with the same final concentration of the solvent) in all experiments.[6] - Determine Optimal Solvent Concentration: Perform a dose-response curve for the solvent with your specific cell line to determine the maximum non-toxic concentration.[7][8][9][10] |
| Compound will not dissolve in the initial organic solvent. | - Insufficient solvent volume. - Low-quality or hydrated solvent. | - Increase Solvent Volume: This will lower the concentration of the stock solution.[3] - Use High-Purity Anhydrous Solvent: Use fresh, high-purity, anhydrous DMSO or ethanol.[4][5] - Gentle Warming and Sonication: Gentle warming (up to 37°C) and/or sonication can aid dissolution.[8][11] |
Frequently Asked Questions (FAQs)
General Solubility and Stock Solution Preparation
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound is a flavonoid with a polyphenolic structure, which makes it inherently hydrophobic and poorly soluble in water.[2][12] This is a well-documented challenge for in vitro and in vivo studies.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing concentrated stock solutions.[3][5] It is crucial to use a high-purity, anhydrous grade of the solvent to maximize solubility.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v).[1][4][8][9][10][13] Many researchers recommend a final concentration of 0.1% or lower.[6][7] It is best practice to perform a viability assay with your specific cell line to determine the highest tolerated DMSO concentration.
Advanced Solubility Enhancement Techniques
Q4: Are there alternatives to using organic solvents to improve the aqueous solubility of this compound?
A4: Yes, several methods can enhance the aqueous solubility of this compound:
-
Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD), γ-cyclodextrin (γ-CD), or their derivatives, can significantly increase its water solubility.[12][14][15][16]
-
Nanoemulsions and Nanoparticles: Formulating this compound into nanoemulsions or encapsulating it in nanoparticles can improve its solubility and bioavailability.[2][12][14]
-
Solid Dispersions: Preparing amorphous solid dispersions with hydrophilic carriers is another effective technique.[14][16]
Stability and Storage
Q5: How stable is this compound in cell culture conditions?
A5: this compound is susceptible to degradation in typical cell culture conditions (37°C, neutral pH).[1] The presence of proteins in fetal bovine serum (FBS) can enhance its stability.[1]
Q6: How should I store my stock solution of this compound?
A6: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] Protect all solutions from light.
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Recommendation | Final DMSO Concentration (v/v) | Notes |
| General Safe Limit | < 0.5% | Tolerated by most cell lines without significant cytotoxicity.[8][9][10] |
| Recommended for Sensitive Assays | ≤ 0.1% | Minimizes potential off-target effects of the solvent.[6][7] |
Table 2: Improvement of this compound (Fisetin) Solubility with Cyclodextrins
| Cyclodextrin | Improvement in Water Solubility | Reference |
| β-cyclodextrin (β-CD) | Increased from 2.8 mg/mL (in ethanol aqueous solution) to 4.5 mg/mL | [15] |
| γ-cyclodextrin (γ-CD) | Increased from 2.8 mg/mL (in ethanol aqueous solution) to 7.8 mg/mL | [15] |
| Poly-permethyl-β-CD (1:3 ratio) | Achieved approximately 97% dissolution in water at 37°C. | [14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Objective: To dilute the DMSO stock solution into cell culture medium for treating cells, while minimizing precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.1%).
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution drop by drop.[1]
-
Visually inspect the working solution for any signs of precipitation.
-
Use this freshly prepared working solution to treat your cells immediately.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Key signaling pathways modulated by this compound.[12][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. Novel water-soluble fisetin/cyclodextrins inclusion complexes: Preparation, characterization, molecular docking and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7,3',4'-Trihydroxyflavone (Fisetin) DMSO Stock Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 7,3',4'-Trihydroxyflavone (Fisetin) in DMSO stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.[1]
Q2: What is the optimal storage temperature for a this compound DMSO stock solution?
A2: For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage, it is highly recommended to store the stock solution at -80°C to minimize degradation.
Q3: How long can I store my this compound DMSO stock solution?
A3: When stored at -80°C and protected from light, the solution can be stable for at least 6 months. It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Why is it important to use anhydrous DMSO?
A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can promote the degradation of flavonoids like this compound. Using a fresh, high-purity, anhydrous grade of DMSO is critical for the stability of your stock solution.
Q5: Can I store my diluted aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than a day, as flavonoids are generally less stable in aqueous media, especially at neutral or alkaline pH.[2][3][4][5][6] Prepare fresh dilutions from your DMSO stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the DMSO stock solution upon thawing. | 1. Incomplete initial dissolution. 2. Supersaturation and crystallization during freeze-thaw cycles. 3. Absorption of water into the DMSO, reducing solubility. | 1. Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. 2. Ensure the stock concentration is not above the solubility limit. 3. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 4. Use anhydrous DMSO and store it properly to prevent water absorption. |
| Color of the DMSO stock solution has changed (e.g., darkened). | Degradation of this compound. This can be caused by oxidation, which may be accelerated by exposure to light, elevated temperatures, or the presence of water. | Discard the stock solution and prepare a fresh one. Store the new stock solution in amber or foil-wrapped vials at -80°C. |
| Decreased or inconsistent biological activity in experiments. | 1. Degradation of the compound in the DMSO stock. 2. Instability of the compound in the aqueous assay medium. 3. Inaccurate concentration due to precipitation. | 1. Prepare a fresh DMSO stock solution. 2. Perform a stability test of this compound in your specific assay medium under experimental conditions. 3. Minimize the time the compound is in the aqueous medium before cell treatment. 4. Ensure complete dissolution of the compound when preparing working solutions. |
| Appearance of new peaks in HPLC analysis of the stock solution. | Chemical degradation of this compound. | Characterize the degradation products using LC-MS to understand the degradation pathway. Prepare a fresh stock solution and re-evaluate storage and handling procedures to minimize degradation. |
Quantitative Data on Stability
The stability of this compound is significantly influenced by pH and temperature. The data below, derived from studies on its degradation kinetics, illustrates these effects.
Table 1: Degradation Rate and Half-Life of this compound at Different pH Values (Temperature: 37°C)
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-Life (t½) (hours) |
| 6.0 | 8.30 x 10⁻³[5][6] | 83.5 |
| 6.8 | 3.58 x 10⁻²[5] | 19.4 |
| 7.5 | 0.202[5][6] | 3.4 |
Table 2: Degradation Rate and Half-Life of this compound at Different Temperatures (pH 6.8)
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-Life (t½) (hours) |
| 37 | 3.58 x 10⁻²[5] | 19.4 |
| 50 | 0.124[5][6] | 5.6 |
| 65 | 0.490[5][6] | 1.4 |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Materials:
-
This compound (high purity solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Sterile, amber glass vials or clear vials to be wrapped in aluminum foil
-
Calibrated balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for 2-3 minutes. If necessary, briefly sonicate or gently warm the solution in a 37°C water bath to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, amber or foil-wrapped vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: HPLC Method for Stability Assessment of this compound
This protocol provides a general method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Materials and Reagents:
-
This compound DMSO stock solution
-
HPLC system with a UV-Vis or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or orthophosphoric acid
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
-
Chromatographic Conditions (Example): [7][8][9][10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. For example, Acetonitrile:Water (25:75, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
-
Procedure:
-
Time Zero (T=0) Sample:
-
Prepare a fresh this compound DMSO stock solution.
-
Immediately dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Inject the diluted sample into the HPLC system and record the peak area of the this compound peak. This will serve as the initial concentration (100%).
-
-
Stability Study:
-
Store the aliquots of the DMSO stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve an aliquot from storage.
-
Prepare a diluted sample in the same manner as the T=0 sample.
-
Inject the sample into the HPLC system and record the peak area.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage remaining against time for each storage condition to visualize the degradation kinetics.
-
-
Visualizations
Caption: Experimental workflow for assessing the stability of a this compound DMSO stock solution.
Caption: Potential degradation pathway of this compound in DMSO.
References
- 1. DMSO for Increased Flavenoid Solubility and Bioavailability? - Self-Experimentation - Age Reversal Forum [forum.age-reversal.net]
- 2. scispace.com [scispace.com]
- 3. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
- 4. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-Indicating RP-HPLC Method...: Ingenta Connect [ingentaconnect.com]
- 8. Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations - IJSAT [ijsat.org]
- 9. researchgate.net [researchgate.net]
- 10. ijsat.org [ijsat.org]
Technical Support Center: Optimizing 7,3',4'-Trihydroxyisoflavone Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 7,3',4'-Trihydroxyisoflavone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for 7,3',4'-Trihydroxyisoflavone in in vitro assays?
A1: Based on available data, a starting concentration range of 1 µM to 100 µM is recommended for most in vitro assays. Studies have shown biological activity within this range for various endpoints, including anti-inflammatory and antioxidant effects. For cytotoxicity assessments, concentrations up to 160 µM have been tested.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q2: How should I dissolve 7,3',4'-Trihydroxyisoflavone for use in cell culture?
A2: 7,3',4'-Trihydroxyisoflavone is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%.
Q3: What is the known cytotoxicity profile of 7,3',4'-Trihydroxyisoflavone?
A3: The cytotoxicity of 7,3',4'-Trihydroxyisoflavone varies depending on the cell line and incubation time. In MRC-5 human lung fibroblasts, lower cytotoxicity was observed at concentrations around 40 µM after 48 hours of incubation.[1][2] Another study on RAW264.7 macrophages found the compound to be non-toxic below 60 µM in 2D cell cultures and below 100 µM in 3D cell models.[4] However, cytotoxicity was observed in chondrocytes at a concentration of 200 µg/ml.[5] It is essential to determine the cytotoxic concentration (e.g., using an MTT or LDH assay) in your specific cell line before proceeding with functional assays.
Q4: Which signaling pathways are known to be modulated by 7,3',4'-Trihydroxyisoflavone?
A4: 7,3',4'-Trihydroxyisoflavone has been shown to modulate several key signaling pathways, including:
-
MAPK signaling pathway (inhibiting Cot, MKK4, p38)[3][6][7][8]
-
PKA signaling pathway[6]
-
JAK-STAT signaling pathway[4]
It acts as an ATP-competitive inhibitor of Cot (Tpl2/MAP3K8) and MKK4.[7][8]
Troubleshooting Guides
Issue 1: No observable effect of 7,3',4'-Trihydroxyisoflavone in my assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to identify the optimal effective concentration for your specific cell line and assay.
-
-
Possible Cause 2: Compound Instability.
-
Troubleshooting Step: Prepare fresh dilutions of 7,3',4'-Trihydroxyisoflavone from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Troubleshooting Step: Optimize the incubation time. Depending on the assay, the effects of the compound may not be apparent at early time points. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Issue 2: High levels of cell death observed in treated wells.
-
Possible Cause 1: Cytotoxic Concentration.
-
Troubleshooting Step: The concentration of 7,3',4'-Trihydroxyisoflavone may be too high for your specific cell line. Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the IC50 value for cytotoxicity and select a non-toxic concentration for your functional assays. Studies have shown it to be non-toxic below 60 µM in RAW264.7 cells.[4]
-
-
Possible Cause 2: High DMSO Concentration.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically <0.5%). Prepare serial dilutions of your compound to minimize the volume of DMSO stock solution added to the wells.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Conditions.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. Variations in cell confluence can affect their response to treatment.
-
-
Possible Cause 2: Inconsistent Compound Preparation.
-
Troubleshooting Step: Prepare a large batch of the stock solution to be used for a series of experiments to minimize variability. Ensure the stock solution is thoroughly mixed before making dilutions.
-
Data Presentation
Table 1: In Vitro Bioactivity of 7,3',4'-Trihydroxyisoflavone
| Assay Type | Cell Line | Effective Concentration / IC50 | Reference |
| Anti-inflammatory | |||
| Nitric Oxide (NO) Suppression | RAW264.7 (2D) | IC50: 26.7 µM | [4] |
| Nitric Oxide (NO) Suppression | RAW264.7 (3D) | IC50: 48.6 µM | [4] |
| Nitric Oxide (NO) Inhibition | Chondrocytes | 5, 10, and 20 µg/ml showed inhibition | [5] |
| c-Src Binding | - | IC50: 20.9 µM | [4] |
| Antioxidant | |||
| ROS-Scavenging | RAW264.7 | IC50: 2.71 µM | [4] |
| Cytotoxicity | |||
| Cell Viability | MRC-5 Lung Fibroblasts | Low cytotoxicity at 40 µM | [1][2] |
| Cell Viability | RAW264.7 (2D) | Innoxious below 60 µM | [4] |
| Cell Viability | RAW264.7 (3D) | Innoxious below 100 µM | [4] |
| Cell Viability | Chondrocytes | Cytotoxic at 200 µg/ml | [5] |
| Cell Viability | Vero Cells | IC50: 135 µM | [7] |
| Other Activities | |||
| Melanin Formation Inhibition | Melan-a Cells | IC50: 7.83 µM | [7] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
96-well cell culture plates
-
7,3',4'-Trihydroxyisoflavone
-
DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of 7,3',4'-Trihydroxyisoflavone in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Nitric Oxide (NO) Suppression Assay (Griess Assay)
This protocol is designed to measure the effect of 7,3',4'-Trihydroxyisoflavone on the production of nitric oxide in LPS-stimulated macrophages (e.g., RAW264.7).
-
Materials:
-
RAW264.7 cells
-
24-well cell culture plates
-
7,3',4'-Trihydroxyisoflavone
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite standard
-
-
Procedure:
-
Seed RAW264.7 cells into a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of 7,3',4'-Trihydroxyisoflavone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO + LPS) and a negative control (no LPS).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Mandatory Visualizations
Caption: General workflow for in vitro assays with 7,3',4'-Trihydroxyisoflavone.
Caption: Key signaling pathways modulated by 7,3',4'-Trihydroxyisoflavone.
References
- 1. In Vitro Cytotoxicity of 7,3′,4′-Trihydroxyflavones in Lung Fibroblasts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 7,3',4'-Trihydroxyisoflavone (7,3',4'-THIF), isoflavonoid (CAS 485-63-2) | Abcam [abcam.com]
- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening potential anti-osteoarthritis compounds using molecular docking based on MAPK and NFκB pathways and validating their anti-osteoarthritis effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 7,3′,4′-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses α-Melanocyte-Stimulating Hormone-Induced Melanogenesis by Targeting Melanocortin 1 Receptor [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 7,3',4'-Trihydroxyisoflavone, a metabolite of the soy isoflavone daidzein, suppresses ultraviolet B-induced skin cancer by targeting Cot and MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7,3',4'-Trihydroxyflavone Bioavailability for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers encountering challenges with the bioavailability of 7,3',4'-Trihydroxyflavone in in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties and metabolic fate. Like many flavonoids, this compound exhibits low aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption. Furthermore, it is anticipated to undergo extensive first-pass metabolism, primarily through glucuronidation and sulfation in the intestine and liver, which reduces the amount of the active compound reaching systemic circulation.
Q2: What is the expected metabolic profile of this compound in vivo?
A2: Based on studies of similar flavonoids, this compound is expected to be extensively metabolized into glucuronide and sulfate conjugates. A known human metabolite is (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[1]. The formation of these more water-soluble metabolites facilitates their excretion from the body. In vitro studies on structurally related trihydroxyflavones suggest that UGT1A1 is a key enzyme in the glucuronidation of the 4'-hydroxyl group[2][3].
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: To overcome its poor solubility, several formulation strategies can be explored:
-
Suspensions: A straightforward approach is to administer the compound as a suspension in a vehicle like 0.5% (w/v) methylcellulose in water.
-
Co-solvent Systems: For certain administration routes, a co-solvent system such as a DMSO/PBS solution can be used. However, the final concentration of the organic solvent must be carefully controlled to avoid toxicity in animal models (typically <5% for intraperitoneal injections)[4].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of lipophilic compounds by improving their solubilization and absorption. A typical SEDDS formulation includes an oil phase, a surfactant, and a co-surfactant/co-solvent[4].
Q4: Are there any in vivo pharmacokinetic data available for this compound?
A4: To date, there is a lack of publicly available, specific in vivo pharmacokinetic data (i.e., Cmax, Tmax, AUC, and absolute oral bioavailability) for this compound. Researchers should consider conducting pilot pharmacokinetic studies to determine these parameters for their specific formulation and animal model. Data from structurally similar flavonoids can provide an initial estimate but should be interpreted with caution.
II. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations after oral administration | Poor aqueous solubility leading to low dissolution. | 1. Verify Solubility: Determine the solubility of your compound batch in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).2. Improve Formulation: Consider micronization of the compound or utilizing solubility-enhancing formulations like co-solvents, cyclodextrins, or lipid-based systems[5]. |
| Low intestinal permeability. | 1. Conduct In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of this compound.2. Determine Efflux Ratio: In the Caco-2 model, an efflux ratio greater than 2 suggests the involvement of active efflux transporters that may be limiting absorption[5]. | |
| Extensive first-pass metabolism. | 1. Perform Metabolic Stability Assay: Use liver microsomes or S9 fractions to determine the intrinsic clearance of the compound.2. Metabolite Identification: Analyze plasma, urine, and feces for major metabolites (e.g., glucuronide and sulfate conjugates) to confirm metabolic pathways[5]. | |
| High variability in pharmacokinetic data | Inconsistent formulation performance. | 1. Characterize Formulation: Ensure your formulation is homogeneous and stable. For suspensions, verify particle size distribution and content uniformity.2. Standardize Dosing Procedure: Use a consistent and accurate oral gavage technique. |
| Animal-related factors. | 1. Standardize Fasting: Ensure a consistent fasting period for all animals before dosing.2. Animal Health: Use healthy animals of a consistent age and weight. | |
| Analytical method variability. | 1. Validate Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS/MS) is validated for linearity, accuracy, precision, and stability.2. Standardize Sample Handling: Implement consistent procedures for blood collection, processing, and storage. |
III. Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₅ | [6] |
| Molecular Weight | 270.24 g/mol | [1] |
| Melting Point | 326-327 °C | [7] |
| LogP (ALOGPS) | 3.07 | [8] |
| pKa (strongest acidic) | 6.50 | [8] |
| Solubility | Soluble in DMSO and DMF | [9][10] |
Illustrative Pharmacokinetic Parameters of Structurally Similar Flavonoids in Rats (Oral Administration)
No specific in vivo pharmacokinetic data for this compound is currently available. The following data for other flavonoids are provided for illustrative purposes and should not be directly extrapolated.
| Flavonoid | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Morin | 50 | 127.8 ± 56.0 | - | 501.3 ± 115.5 | 5.28 | [11][12] |
| 5,7,3',4'-Tetramethoxyflavone | 50 | 790 ± 300 | 3.17 ± 0.41 | - | 14.3 | [13] |
| Quercetin (Suspension) | 50 | - | - | - | 16.2 | [14] |
| Quercetin (Solution) | 50 | - | - | - | 27.5 | [14] |
IV. Experimental Protocols
Oral Gavage Administration in Rodents
This protocol provides a general guideline for the oral administration of a test compound to rats or mice.
Materials:
-
Test compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for rats and mice, though lower volumes are often preferred[5].
-
Restraint: Restrain the animal firmly but gently to immobilize the head and align the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and over the tongue into the esophagus. The animal should swallow as the needle passes. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Compound Administration: Slowly administer the compound.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Blood Sample Collection for Pharmacokinetic Studies in Rats
This protocol outlines a common method for serial blood sampling from the tail vein.
Materials:
-
Restraint device for rats
-
Heat lamp or warm compress
-
Sterile lancets or needles
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Pipettes
Procedure:
-
Animal Preparation: Warm the rat's tail using a heat lamp or warm compress to dilate the blood vessels.
-
Restraint: Place the rat in a suitable restraint device.
-
Blood Collection: Make a small prick in the lateral tail vein with a sterile lancet or needle. Collect the blood into a microcentrifuge tube.
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
HPLC-UV Method for Quantification of Flavonoids in Plasma (General Method)
This protocol provides a starting point for developing an HPLC-UV method for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid
-
This compound reference standard
-
Internal standard (e.g., another flavonoid not present in the sample)
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection[15].
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient from a low to high concentration of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (typically around 280-350 nm).
-
Column Temperature: 30-40 °C
V. Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways[8].
Experimental Workflow: In Vivo Bioavailability Study
The following diagram outlines a typical workflow for an in vivo bioavailability study in a rodent model.
Logical Relationship of Bioavailability Challenges
This diagram illustrates the interconnected factors that contribute to the low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory and bioavailability studies on dietary 3,5,4'-trihydroxy-6,7-methylenedioxyflavone-O-glycosides and their aglycone from indigo leaves in a murine model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboplatin dosage: prospective evaluation of a simple formula based on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7,3',4'-Trihydroxyflavone HPLC Analysis
This technical support center provides a comprehensive troubleshooting guide for the High-Performance Liquid Chromatography (HPLC) analysis of 7,3',4'-Trihydroxyflavone. Designed for researchers, scientists, and drug development professionals, this guide addresses common issues encountered during experimental work in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound is showing significant peak tailing or fronting. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape is a common issue in the HPLC analysis of flavonoids and can significantly impact the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Flavonoids, with their multiple hydroxyl groups, are prone to these interactions.
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Solution 1: Acidify the Mobile Phase: Add a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous component of your mobile phase. This helps to suppress the ionization of silanol groups and reduce peak tailing.
-
Solution 2: Optimize pH: Ensure the mobile phase pH is appropriate for this compound. A lower pH generally leads to better peak shape for flavonoids.
-
Solution 3: Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
-
Peak Fronting: This is less common than tailing but can occur.
-
Solution 1: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak fronting can occur. Whenever possible, dissolve your sample in the initial mobile phase.
-
Solution 2: Address Column Overload: Similar to tailing, severe mass overload can also manifest as peak fronting. Reduce the amount of sample being injected.
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
Answer:
Fluctuating retention times can compromise peak identification and the reliability of your results.
-
Possible Cause 1: Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analytical run.
-
Solution: Ensure a sufficient equilibration time between gradient runs. This is typically 5-10 column volumes.
-
-
Possible Cause 2: Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component or precipitation of buffer salts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using buffers, ensure they are fully dissolved and the mobile phase is well-mixed.
-
-
Possible Cause 3: Pump Issues: Inconsistent flow from the HPLC pump will lead to variable retention times.
-
Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need to be replaced.
-
-
Possible Cause 4: Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.
-
Issue 3: Appearance of Unexpected Peaks
Question: I am observing extra peaks in my chromatogram that are not present in my standard. What could be the source of these peaks?
Answer:
Unexpected peaks can arise from several sources, including sample degradation, contamination, or carryover.
-
Possible Cause 1: Degradation of this compound: Flavonoids can be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or non-ideal pH).
-
Solution: Protect your samples and standards from light by using amber vials. Avoid prolonged exposure to high temperatures. Prepare fresh solutions regularly and store them at low temperatures when not in use. If degradation is suspected, a forced degradation study can help to identify potential degradation products.
-
-
Possible Cause 2: Contamination: The extra peaks could be contaminants from your sample preparation, solvents, or the HPLC system itself.
-
Solution: Run a blank injection (injecting only the mobile phase) to see if the peaks are coming from the system or solvents. Ensure all glassware and vials are scrupulously clean. Use high-purity, HPLC-grade solvents.
-
-
Possible Cause 3: Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Solution: Implement a robust needle wash protocol in your autosampler method. If carryover persists, a stronger wash solvent may be needed. Flushing the column with a strong solvent between runs can also help.
-
Data Presentation: Typical HPLC Parameters
The following table summarizes typical starting parameters for the HPLC analysis of this compound. These may need to be optimized for your specific application.
| Parameter | Typical Value | Notes |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A reversed-phase C18 column is the most common choice for flavonoid analysis. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution for flavonoids. |
| Gradient | 5% to 95% B over 20-30 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | A controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration and column dimensions. |
| Detection Wavelength | ~270 nm and ~340 nm | Flavonoids typically have two characteristic absorption maxima. |
Experimental Protocols
Protocol 1: Preparation of Standard Solution
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or DMSO, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution in an amber vial at -20°C.
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase to the desired concentrations for calibration.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods.[1]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight.
-
Analyze all stressed samples by HPLC to observe the formation of degradation products and ensure they are resolved from the parent peak.
Visualizations
Caption: A troubleshooting workflow for common HPLC analysis issues.
References
How to prevent degradation of 7,3',4'-Trihydroxyflavone in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 7,3',4'-Trihydroxyflavone in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on flavonoid stability to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experiments?
A1: The degradation of this compound, like many flavonoids, is primarily caused by exposure to specific environmental factors. These include:
-
pH: Flavonoids are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline environments (pH > 7).[1][2]
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.[2]
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[1]
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of the flavonoid structure. The catechol moiety (3',4'-dihydroxy groups) on the B-ring of this compound makes it particularly susceptible to oxidation.[3][4]
-
Enzymatic Activity: In biological samples, endogenous enzymes like polyphenol oxidases (PPOs) and peroxidases can degrade the compound if not properly inactivated.
Q2: I'm working with cell cultures. How can I prevent this compound from degrading in the culture medium?
A2: The neutral to slightly alkaline pH (7.2-7.4) of most cell culture media can promote flavonoid degradation. To mitigate this:
-
Prepare Fresh Solutions: Prepare working solutions of this compound immediately before adding them to your cell cultures.
-
Minimize Pre-incubation Time: Reduce the time the compound spends in the culture medium before it is exposed to the cells.
-
Use Antioxidants: Consider co-incubating with a non-interfering antioxidant, such as ascorbic acid, to protect the flavonoid from oxidation.[5]
-
Monitor for Color Change: A visible color change in the medium after adding the compound can indicate degradation and polymerization.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are crucial for maintaining the stability of your stock solutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of flavonoids.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
-
Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2][3]
Q4: How can I confirm if my this compound has degraded?
A4: Degradation can be suspected if you observe inconsistent experimental results, a loss of biological activity, or a color change in your solutions. To confirm degradation, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): In an HPLC chromatogram, degradation will typically appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of the compounds in your sample. The mass spectrum of a degraded sample will show ions corresponding to the degradation products.
Q5: What are the likely degradation products of this compound?
A5: The degradation of flavonoids often involves the opening of the heterocyclic C-ring, leading to the formation of simpler phenolic compounds.[1] While specific degradation products for this compound are not extensively documented, based on the degradation pathways of similar flavonoids, it is plausible that it could degrade into derivatives of benzoic acid and other phenolic acids. Mass spectrometry can help identify these products by their characteristic fragmentation patterns.[6][7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological activity.
| Possible Cause | Solution |
| Degradation of stock solution | Prepare fresh stock solutions in high-purity, anhydrous DMSO. Aliquot into single-use vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Degradation in cell culture medium | Prepare working solutions immediately before use. Minimize pre-incubation time in the medium. Consider adding a non-interfering antioxidant like ascorbic acid to the medium.[5] |
| Incorrect concentration | Verify the concentration of your stock solution using a spectrophotometer or HPLC with a standard curve. |
Issue 2: Color change (e.g., browning) of the experimental solution.
| Possible Cause | Solution |
| Oxidation and/or polymerization | This is a common sign of flavonoid degradation, especially at neutral or alkaline pH.[5] Prepare solutions in a slightly acidic buffer if compatible with your experiment. Work quickly and minimize exposure to air. Consider purging solutions with an inert gas (e.g., argon or nitrogen). |
| Light-induced degradation | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[2] |
Issue 3: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Solution |
| Degradation of the compound | These new peaks likely represent degradation products. Analyze samples immediately after preparation or store them at -80°C. Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid) to improve stability during the run. |
| Contamination of the sample or solvent | Use high-purity solvents and new vials for each analysis. Run a blank solvent injection to check for system contamination. |
Data Presentation
Table 1: Inferred Stability of this compound Based on Structurally Similar Flavonoids
The following table summarizes the expected stability of this compound under various conditions, inferred from studies on flavonoids with similar chemical structures. The stability is influenced by the number and position of hydroxyl groups.
| Condition | Effect on Stability | Rationale/Comparison with Similar Flavonoids |
| Acidic pH (pH < 6) | More Stable | Flavonoids are generally more stable in acidic conditions.[1] |
| Neutral to Alkaline pH (pH ≥ 7) | Less Stable | The hydroxyl groups are more prone to deprotonation and subsequent oxidation.[1] |
| Elevated Temperature (e.g., 100°C) | Less Stable | Thermal degradation is accelerated. Fisetin (3,7,3',4'-tetrahydroxyflavone), which is structurally similar, shows higher thermal stability than quercetin, suggesting the hydroxylation pattern on the A-ring influences stability.[1] |
| Exposure to UV/Visible Light | Less Stable | Photodegradation can occur. The rate is influenced by the solvent and pH. |
| Presence of Oxygen | Less Stable | The catechol structure on the B-ring is susceptible to oxidation.[3][4] |
| Presence of Metal Ions (e.g., Cu²⁺, Fe³⁺) | Less Stable | Metal ions can catalyze oxidation reactions.[10] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol describes the preparation of a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder into an amber microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.[3]
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using HPLC.
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Incubator (e.g., 37°C, 5% CO₂)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Amber HPLC vials
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your assays.
-
Immediately take a sample (t=0), transfer it to an amber HPLC vial, and store it at -80°C until analysis.
-
Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24 hours), collect samples and immediately store them at -80°C in amber HPLC vials to halt further degradation.
-
For HPLC analysis, thaw the samples. If the medium contains serum, precipitate the proteins by adding cold acetonitrile, centrifuge to clarify, and transfer the supernatant to an autosampler vial.
-
Analyze all samples by HPLC. Use a mobile phase gradient of water with 0.1% formic acid and acetonitrile. Detect the compound at its maximum absorbance wavelength.
-
Quantify the peak area of this compound at each time point and calculate the percentage of the compound remaining relative to the t=0 sample.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yield in the chemical synthesis of 7,3',4'-Trihydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of 7,3',4'-Trihydroxyflavone, with a focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: The most prevalent methods for synthesizing this compound are the Claisen-Schmidt condensation followed by oxidative cyclization of the resulting chalcone, and the Baker-Venkataraman rearrangement. Both routes require careful consideration of protecting groups for the hydroxyl functionalities to prevent unwanted side reactions and improve yield.
Q2: Why is the yield of this compound often low?
A2: Low yields can be attributed to several factors, including:
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Incomplete reactions: Either the initial condensation or the final cyclization may not proceed to completion.
-
Side reactions: The presence of multiple hydroxyl groups, particularly the catechol moiety on the B-ring, makes the starting materials and intermediates susceptible to oxidation and other side reactions.
-
Product degradation: Polyhydroxyflavonoids can be sensitive to harsh reaction conditions, such as high temperatures and strong acids or bases, leading to decomposition.
-
Purification losses: Significant product loss can occur during workup and purification steps like recrystallization and column chromatography due to the compound's polarity.
Q3: What are the necessary starting materials for the synthesis of this compound?
A3: The key starting materials are 2,4-dihydroxyacetophenone (for the A-ring) and 3,4-dihydroxybenzaldehyde (for the B-ring). Due to the reactivity of the hydroxyl groups, protected derivatives of these starting materials are often used in practice.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase would typically be a mixture of a nonpolar solvent like hexane and a polar solvent like ethyl acetate.
Troubleshooting Guides
Issue 1: Low Yield in the Claisen-Schmidt Condensation Step (Chalcone Formation)
Symptoms:
-
TLC analysis shows a significant amount of unreacted 2,4-dihydroxyacetophenone and/or 3,4-dihydroxybenzaldehyde.
-
The isolated yield of the chalcone intermediate is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Acetophenone | The initial step of the Claisen-Schmidt condensation requires the formation of an enolate from the acetophenone. Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in adequate molar excess. |
| Side Reactions of Unprotected Hydroxyl Groups | The hydroxyl groups, especially the catechol in 3,4-dihydroxybenzaldehyde, are prone to oxidation under basic conditions. Consider protecting the hydroxyl groups as methoxymethyl (MOM) ethers or benzyl ethers before the condensation reaction. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC to find the optimal temperature. |
| Suboptimal Reaction Time | The reaction may require a longer time to reach completion. Monitor the reaction by TLC and continue until the starting materials are consumed. |
Issue 2: Low Yield in the Oxidative Cyclization of Chalcone to Flavone
Symptoms:
-
TLC analysis shows the presence of the chalcone intermediate after the reaction.
-
Formation of multiple, unidentified byproducts.
-
The isolated yield of this compound is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidizing Agent | The choice of oxidizing agent is critical. A commonly used and effective system is iodine (I₂) in dimethyl sulfoxide (DMSO).[1] Other reagents like selenium dioxide can also be used. The effectiveness can be substrate-dependent. |
| Suboptimal Reaction Temperature | The oxidative cyclization often requires heating. A typical temperature range is 100-120°C.[2] Monitor the reaction to avoid degradation at excessively high temperatures. |
| Presence of Water | Anhydrous conditions are often beneficial for this step. Ensure that the solvent (e.g., DMSO) is dry. |
| Formation of Aurone Byproducts | Aurone formation is a common side reaction in flavone synthesis from chalcones. The reaction conditions, particularly the choice of oxidant and base, can influence the selectivity. |
Issue 3: Challenges in the Baker-Venkataraman Rearrangement Route
Symptoms:
-
Low yield of the 1,3-diketone intermediate.
-
Failure of the 1,3-diketone to cyclize to the flavone.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Ester Intermediate | The Baker-Venkataraman rearrangement involves a base-catalyzed intramolecular acyl transfer. The presence of moisture can lead to the hydrolysis of the starting ester or the 1,3-diketone product. Ensure the use of anhydrous solvents and reagents.[3] |
| Incorrect Base Strength | The choice of base is crucial. Strong bases like potassium tert-butoxide or sodium hydride are often required to generate the enolate for the rearrangement.[3][4] |
| Incomplete Cyclization of the 1,3-Diketone | The cyclization of the 1,3-diketone to the flavone is typically acid-catalyzed. A strong acid catalyst like sulfuric acid in a solvent like glacial acetic acid is commonly used.[5][6] Ensure the reaction is heated sufficiently to drive the dehydration. |
Issue 4: Difficulties with Protecting Groups
Symptoms:
-
Low yield of the protected starting materials.
-
Incomplete deprotection of the final flavone.
-
Side reactions during protection or deprotection steps.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Protection | For protecting the hydroxyl groups of 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde, benzyl ethers are a good choice as they are stable to the basic conditions of the Claisen-Schmidt condensation and can be removed under neutral conditions by hydrogenolysis.[7][8] Ensure complete reaction by using a slight excess of the protecting agent and an appropriate base. |
| Harsh Deprotection Conditions | If using acid-labile protecting groups, the final deprotection step can lead to degradation of the flavone core. Hydrogenolysis (e.g., H₂, Pd/C) is a mild method for removing benzyl ethers and is generally compatible with the flavone structure.[7] |
| Orthogonality Issues | If using multiple protecting groups, ensure they are orthogonal, meaning one can be removed without affecting the other. This is crucial for selective manipulations.[9] |
Issue 5: Purification Challenges
Symptoms:
-
Difficulty in separating the desired flavone from byproducts.
-
Significant loss of product during purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Polarity of the Product | This compound is a polar molecule, which can make it challenging to purify by normal-phase silica gel chromatography. Consider using reversed-phase chromatography (C18 silica) or Sephadex LH-20 column chromatography.[10][11] |
| Co-elution with Impurities | If impurities have similar polarities to the product, recrystallization from a suitable solvent system (e.g., ethanol/water) may be an effective purification method. |
| Product Insolubility | The product may precipitate during workup. Ensure the pH of the aqueous phase is adjusted appropriately to keep the product in the organic layer during extraction. |
Experimental Protocols
Synthesis of Starting Materials
1. Synthesis of 2,4-Dihydroxyacetophenone [12][13][14]
This reaction is a Friedel-Crafts acylation of resorcinol.
-
Reaction: Resorcinol is reacted with acetic acid in the presence of a Lewis acid catalyst, such as zinc chloride, or a proton acid catalyst, like sulfuric acid.
-
Procedure Outline:
-
Anhydrous zinc chloride is dissolved in glacial acetic acid.
-
Resorcinol is added, and the mixture is heated (typically 100-130°C).
-
After the reaction is complete, the mixture is poured into dilute hydrochloric acid to decompose the complex.
-
The precipitated product is filtered, washed with cold water, and can be purified by recrystallization from water.
-
-
Expected Yield: Yields are reported to be in the range of 70-75%.[12]
2. Synthesis of 3,4-Dihydroxybenzaldehyde [15][16][17][18]
Several methods exist for the synthesis of 3,4-dihydroxybenzaldehyde. One common approach involves the condensation of catechol with glyoxylic acid.
-
Reaction: Catechol and glyoxylic acid undergo a condensation reaction under alkaline conditions to form 3,4-dihydroxymandelic acid. This intermediate is then oxidized and decarboxylated to yield 3,4-dihydroxybenzaldehyde.
-
Procedure Outline:
-
Catechol and glyoxylic acid are reacted in the presence of a base like sodium hydroxide.
-
The resulting 3,4-dihydroxymandelic acid can be isolated.
-
The mandelic acid derivative is then subjected to oxidative decarboxylation, for example, using air as the oxidant in the presence of a catalyst, to form the final product.
-
-
Expected Yield: Yields for this multi-step process can vary, with some reports indicating yields up to 90%.[15]
Synthesis of this compound via Chalcone Intermediate (Adapted from similar syntheses)[1][2][19]
This protocol involves the protection of hydroxyl groups, Claisen-Schmidt condensation, oxidative cyclization, and deprotection.
Step 1: Protection of Starting Materials (Benzylation)
-
Separately dissolve 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in a suitable solvent like acetone or DMF.
-
Add an excess of a weak base, such as potassium carbonate.
-
Add benzyl bromide dropwise and heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC).
-
Work up the reaction by filtering the inorganic salts and removing the solvent under reduced pressure. Purify the benzylated products by column chromatography or recrystallization.
Step 2: Claisen-Schmidt Condensation to form the Protected Chalcone
-
Dissolve the protected 2,4-dibenzyloxyacetophenone and 3,4-dibenzyloxybenzaldehyde in ethanol.
-
Add a solution of a strong base (e.g., 40% aqueous KOH) and stir the mixture at room temperature for 24-48 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.
Step 3: Oxidative Cyclization to form the Protected Flavone
-
Dissolve the protected chalcone in DMSO.
-
Add a catalytic amount of iodine (I₂).
-
Heat the reaction mixture to approximately 120°C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the protected flavone by column chromatography.
Step 4: Deprotection to yield this compound
-
Dissolve the protected flavone in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude this compound. Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Yields for a Structurally Similar Flavone (7-hydroxy-3',4'-dimethoxyflavone) via the Chalcone Route
| Step | Starting Materials | Product | Reagents and Conditions | Yield | Reference |
| 1. Chalcone Formation | 2,4-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | 2',4'-dihydroxy-3,4-dimethoxychalcone | NaOH, Ethanol, RT, 48h | Not specified | [1] |
| 2. Flavone Formation | 2',4'-dihydroxy-3,4-dimethoxychalcone | 7-hydroxy-3',4'-dimethoxyflavone | I₂, DMSO | Not specified | [1] |
Visualizations
Experimental Workflow for Chalcone Route
Caption: Workflow for the synthesis of this compound via the chalcone route.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 8. jocpr.com [jocpr.com]
- 9. media.neliti.com [media.neliti.com]
- 10. air.unimi.it [air.unimi.it]
- 11. WO2023165764A1 - Purification process for polymethoxylated flavonoids and compositions obtained therefrom - Google Patents [patents.google.com]
- 12. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 13. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. CN101676253B - Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]
- 16. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
Addressing inconsistent results in 7,3',4'-Trihydroxyflavone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,3',4'-Trihydroxyflavone. The information provided is intended to assist in designing robust experiments and addressing common challenges that can lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue known as "precipitation upon dilution" due to the low aqueous solubility of many flavonoids. Here are some steps to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced toxicity and precipitation.[1][2]
-
Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock solution in the aqueous buffer or medium. It is crucial to add the DMSO stock to the aqueous solution, not the other way around, while gently vortexing.[2]
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the compound stock solution can sometimes improve solubility.[2]
-
Use of Solubilizing Agents: For in vivo studies or challenging in vitro assays, consider formulating this compound with solubilizing agents like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD).[3][4]
Q2: I am observing high variability in my bioassay results. What are the potential causes?
A2: High variability can stem from several factors related to the compound's stability and handling:
-
Compound Instability: Flavonoids can be sensitive to light, pH, and temperature.[5] Prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C in the dark.[3][5] Avoid repeated freeze-thaw cycles by aliquoting your stock solution.[6]
-
Inaccurate Concentrations: The actual concentration of the compound in your assay may be lower than calculated due to precipitation over time during incubation. Visually inspect your assay plates for any signs of precipitation.
-
Cell Health and Passage Number: Ensure your cells are healthy, have high viability (>95%), and are within a low passage number range, as their responsiveness can change over time in culture.[7]
-
Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity, which can be misinterpreted as a specific inhibitory effect. Always perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your specific cell line. For instance, in RAW 264.7 cells, this compound was found to be non-toxic below 60 μM in 2D culture.[8]
Q3: Could this compound be interfering with my assay readout?
A3: Yes, flavonoids have the potential to interfere with certain types of assays:
-
Colorimetric and Fluorometric Assays: As a colored compound, it may interfere with assays that rely on absorbance or fluorescence measurements. Always include a "compound only" control (without cells or other reagents) to measure its intrinsic absorbance or fluorescence at the assay wavelength.
-
Protein Assays: Flavonoids, particularly those with multiple hydroxyl groups, can interfere with common protein quantification assays like the BCA assay, leading to an overestimation of protein content.[9]
-
Reactive Artifacts: Some compounds can react non-specifically with assay components.[10] If you suspect this, consider including controls with structurally similar but inactive compounds or using alternative assay formats.
Q4: I am not seeing the expected anti-inflammatory effect. What should I check?
A4: If you are not observing the expected anti-inflammatory activity, consider the following:
-
Stimulation Conditions: Ensure your pro-inflammatory stimulus (e.g., LPS) is potent and used at the optimal concentration and time to induce a robust inflammatory response in your cell model.
-
Time-Course Experiment: The inhibitory effect of this compound on signaling pathways may be time-dependent. Perform a time-course experiment to identify the optimal pre-incubation time with the compound before adding the inflammatory stimulus. A pre-treatment of 4 hours has been shown to be effective in some studies.[8]
-
Target Pathway Activation: Confirm that the specific signaling pathway you are investigating (e.g., JAK-STAT, TNF) is indeed activated by your stimulus in your cell system by measuring the phosphorylation of key signaling proteins.
Data Presentation
Table 1: Bioactivity of this compound in RAW 264.7 Macrophages
| Assay | Cell Model | IC50 (µM) | Notes | Reference |
| Nitric Oxide (NO) Suppression | 2D Culture | 26.7 | LPS-stimulated | [8] |
| Nitric Oxide (NO) Suppression | 3D Spheroids | 48.6 | LPS-stimulated | [8] |
| Cellular ROS Scavenging | 2D Culture | 2.71 | tBHP-induced | [8] |
| c-Src Binding | N/A | 20.9 | Cell-free assay | [8] |
Table 2: Recommended Stock and Working Solution Preparation
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubility for many flavonoids.[1][11] |
| Stock Solution Concentration | 10-50 mM | Provides a concentrated stock for serial dilutions. |
| Storage | -20°C or -80°C, protected from light | Ensures stability and prevents degradation.[3][5] |
| Working Solution Preparation | Serial dilution in pre-warmed (37°C) aqueous medium | Minimizes precipitation upon dilution.[2] |
| Final DMSO Concentration | < 0.5% (v/v) | Avoids solvent toxicity to cells.[1][2] |
Experimental Protocols
Cell Viability (CCK-8) Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the effect of this compound on NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 4 hours.[8]
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 20-24 hours.[8] Include a vehicle control (DMSO + LPS) and a negative control (no LPS).
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on key proteins in inflammatory signaling pathways.
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 4 hours, followed by LPS stimulation for the optimal time to detect phosphorylation of your target protein (e.g., 15-60 minutes for many MAPK and NF-κB pathway proteins).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay, being mindful of potential interference from the flavonoid.[9]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., p-STAT, STAT, p-p65, p65, iNOS, COX-2) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band density using software like ImageJ.
Visualizations
Experimental and Troubleshooting Workflow
Caption: General experimental and troubleshooting workflow for this compound.
Signaling Pathways Modulated by this compound
Caption: Anti-inflammatory signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3,7,4'-Trihydroxyflavone | flavonoid | CAS# 2034-65-3 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Flavonoid 7,4'-Dihydroxyflavone Inhibits MUC5AC Gene Expression, Production, and Secretion via Regulation of NF-κB, STAT6, and HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Managing cytotoxicity of 7,3',4'-Trihydroxyflavone in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of 7,3',4'-Trihydroxyflavone (also known as Fisetin) in non-cancerous cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments involving this compound and non-cancerous cells.
1. Issue: Unexpectedly high cytotoxicity or cell death observed in a non-cancerous cell line.
-
Question: I am observing significant cell death in my non-cancerous cell line after treatment with this compound, which is supposed to have low toxicity in normal cells. What could be the cause?
-
Answer: Several factors could contribute to this observation. Follow these troubleshooting steps:
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Concentration Check: this compound can exhibit a pro-oxidant effect at high concentrations, leading to cytotoxicity.[1] While it is generally non-toxic to normal cells at physiological concentrations, verify that your working concentration is appropriate.[1][2] For many non-cancerous cell lines, concentrations should ideally be kept below 50 µM to avoid off-target effects.[2][3]
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line. The final DMSO concentration should typically be less than 0.5%, and a vehicle control (medium with solvent only) must always be included.[4]
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Compound Purity and Stability: Verify the purity of your this compound stock. Impurities could be cytotoxic. Also, consider the stability of the compound in your culture medium over the incubation period. Prepare fresh dilutions for each experiment.
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Cell Line Sensitivity: Different cell lines have varying sensitivities. While generally safe, your specific non-cancerous cell line might be more sensitive. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your particular cells.
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Assay Interference: The compound's color or antioxidant properties can interfere with certain viability assays (e.g., MTT reduction). Confirm your results with an alternative assay that measures a different parameter, such as cell membrane integrity (e.g., Trypan Blue) or total protein content (e.g., Sulforhodamine B).[5]
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2. Issue: Inconsistent or non-reproducible results between experiments.
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Question: My results for cell viability after treatment with this compound are varying significantly between experiments. How can I improve reproducibility?
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Answer: Lack of reproducibility often stems from subtle variations in experimental protocol.
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Standardize Cell Seeding: Ensure that the same number of cells are seeded in each well and that they are in the logarithmic growth phase. Cell confluency at the time of treatment can significantly impact results.
-
Consistent Incubation Times: Use precisely the same treatment duration for all experiments (e.g., 24, 48, or 72 hours).[4]
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Fresh Reagent Preparation: Always prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Control for Environmental Factors: Maintain consistent incubator conditions (temperature, CO2, humidity). Even minor fluctuations can stress cells and affect their response to treatment.
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3. Issue: Cell morphology changes without significant cell death.
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Question: After treatment, my cells have changed shape and appear stressed, but the viability assay shows minimal cell death. How should I interpret this?
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Answer: Morphological changes can be an early indicator of cellular stress or other biological effects that don't immediately lead to death.
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Senolytic Activity: this compound is a known senolytic agent, meaning it can selectively induce apoptosis in senescent cells.[1] If your cell culture has a high population of senescent cells, you may observe their removal without impacting the healthy, non-senescent cells.
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Signaling Pathway Modulation: The compound modulates numerous signaling pathways, including those involved in the cytoskeleton, cell adhesion, and stress responses (e.g., MAPK/ERK).[6][7] These effects can alter cell morphology without causing overt cytotoxicity.
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Sub-lethal Stress: The concentration used might be causing sub-lethal stress, which could lead to cytotoxicity over a longer incubation period. Consider performing a time-course experiment to observe the effects over several days.
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Frequently Asked Questions (FAQs)
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Q1: What is the general cytotoxic profile of this compound in non-cancerous cells?
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A1: In vitro and preclinical studies consistently show that this compound has a favorable safety profile and does not exhibit significant cytotoxicity in non-cancerous cell lines at physiologically relevant concentrations.[1] For example, it showed no significant effects on the non-cancerous breast cell line MCF-10A or the cardiomyocyte cell line AC-16 at concentrations that were cytotoxic to cancer cells.[2][3]
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-
Q2: What is the mechanism of this compound's protective effect in normal cells?
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A2: Its protective effects are multifaceted. It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes through the Nrf2 pathway.[7][8] It also has anti-inflammatory properties, primarily by inhibiting the NF-κB signaling pathway.[1][8] Furthermore, it modulates survival pathways like PI3K/Akt and MAPK/ERK to promote cell survival under stress conditions.[6]
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-
Q3: Can this compound become toxic to normal cells?
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Q4: What concentrations of this compound are typically safe for non-cancerous cells?
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A4: While cell-line dependent, most studies indicate that concentrations up to 40-50 µM are well-tolerated by many non-cancerous cell lines, such as human lung fibroblasts (MRC-5).[5][10] For RAW264.7 macrophages, it was found to be non-cytotoxic below 60 µM.[11] It is always recommended to establish a safe concentration range for your specific cell line.
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Q5: How does the cytotoxicity of this compound in non-cancerous cells compare to cancer cells?
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A5: this compound exhibits differential cytotoxicity, meaning it is more toxic to cancer cells than to normal cells.[3][12] For example, the IC50 value (the concentration that inhibits 50% of cell growth) in HeLa cancer cells was 50 µM at 48 hours, while no significant toxicity was observed in AC-16 normal cardiomyocytes at the same concentrations.[3] This selectivity is a key aspect of its therapeutic potential.
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Data Presentation
Table 1: Cytotoxicity of this compound (Fisetin) in Cancer Cell Lines (for comparison)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 50 | 48 |
| A549 | Lung Adenocarcinoma | 58 | 48 |
| MDA-MB-231 | Breast Adenocarcinoma | 68 | 48 |
| MG-63 | Osteosarcoma | 18 | Not Specified |
| HL-60 | Leukemia | 45 | 72 |
Note: Data compiled from multiple sources.[3][13][14] IC50 values can vary based on experimental conditions.
Table 2: Cytotoxicity and Bioactivity of this compound in Non-Cancerous/Normal Cell Lines
| Cell Line | Cell Type | Observation | Effective Concentration (µM) |
| AC-16 | Cardiomyocyte | No significant change in cell viability | Up to 70 |
| MCF-10A | Non-tumorigenic Breast | No significant cytotoxic effects | Up to 100 |
| MRC-5 | Lung Fibroblast | Low cytotoxicity observed | < 40 |
| RAW264.7 | Macrophage | Non-cytotoxic concentration | < 60 |
| RAW264.7 | Macrophage | IC50 for ROS Scavenging | 2.71 |
| RAW264.7 | Macrophage | IC50 for NO Suppression | 26.7 (2D model) |
Note: Data compiled from multiple sources.[2][3][5][11][15] This table highlights the compound's general safety and antioxidant/anti-inflammatory activity in normal cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a standard method for determining cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
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Your non-cancerous cell line
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Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[4]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.[4]
-
Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of this compound or the vehicle control. Include a "medium only" control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key cytoprotective signaling pathways modulated by this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity in non-cancerous cells.
Caption: Dose-dependent dual antioxidant and pro-oxidant effects of fisetin.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Fisetin in Selected Malignant Neoplasms in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytoprotective effects of fisetin against hypoxia-induced cell death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects and Mechanisms of Fisetin against Ischemia-reperfusion Injuries: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxic and Cytotoxic Activity of Fisetin on Glioblastoma Cells | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fisetin in Cancer: Attributes, Developmental Aspects, and Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer activity of Fisetin against the human osteosarcoma cell lines involves G2/M cell cycle arrest, mitochondrial apoptosis and inhibition of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7,3',4'-Trihydroxyflavone Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,3',4'-Trihydroxyflavone (fisetin) in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound (fisetin) won't dissolve for in vivo administration. What are the recommended solvents and vehicles?
A1: Low aqueous solubility is a primary challenge with fisetin. Here are some troubleshooting steps and vehicle recommendations:
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For Oral Gavage: Fisetin can be suspended in vehicles like sterile water with 10% DMSO or a mixture of 10% ethanol, 30% PEG400, and 60% Phosal 50 PG.[1][2] It's crucial to ensure a homogenous suspension before each administration.
-
For Intraperitoneal (IP) and Intravenous (IV) Injection: A solution can be prepared by dissolving fisetin in a vehicle such as 10% DMSO.[1] Ensure the final solution is sterile-filtered before injection. For IV administration, specialized formulations like nanoemulsions or liposomes are often required to improve solubility and prevent precipitation in the bloodstream.
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Consider Advanced Formulations: If solubility issues persist and impact the consistency of your results, consider using advanced delivery systems that enhance solubility and bioavailability. These include nanoemulsions, liposomes, and polymeric nanoparticles.[3][4][5][6]
Q2: I am observing low efficacy or high variability in my animal studies with fisetin. What could be the cause?
A2: This is often linked to fisetin's poor oral bioavailability. After oral administration, the parent form of fisetin is only transiently present in the serum, with the majority being rapidly converted to sulfate and glucuronide metabolites.[7]
Troubleshooting Steps:
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Optimize Delivery Route: Intraperitoneal (IP) administration of a nanoemulsion formulation has been shown to increase relative bioavailability by 24-fold compared to free fisetin.[3] Liposomal formulations have demonstrated a 47-fold increase in relative bioavailability.[5]
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Enhance Formulation: Encapsulating fisetin in delivery systems like nanoemulsions, liposomes, or polymeric nanoparticles can significantly improve its absorption and systemic exposure.[5][6][8] For instance, a nanoemulsion composed of Miglyol 812N, Labrasol, Tween 80, Lipoid E80, and water has proven effective.[3]
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Dietary Admixture: For chronic studies, incorporating fisetin into the rodent chow (e.g., 0.05% w/w) can provide consistent, long-term exposure. Ensure homogenous mixing with powdered chow.
Q3: What are the typical dosages for this compound in rodent studies?
A3: Dosages vary depending on the animal model, administration route, and therapeutic goal.
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Oral Gavage: Doses ranging from 10-100 mg/kg/day are commonly used in rat models of neurodegenerative diseases.[1] A dose of 100 mg/kg/day has also been used in studies investigating its effects on liver changes.[9] In septic acute kidney injury mouse models, 100 mg/kg was administered for three consecutive days.[10]
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Intraperitoneal (IP) Injection: For neurodegeneration models in mice, a daily dose of 20 mg/kg is often employed.[1] In anti-tumor studies, nanoemulsion formulations have shown efficacy at lower doses (36.6 mg/kg) compared to free fisetin (223 mg/kg).[3][4]
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Intravenous (IV) Injection: A dose of 13 mg/kg has been used in pharmacokinetic studies in mice with both free and nanoemulsion-formulated fisetin.[3]
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Dietary Supplementation: A concentration of 0.05% in the diet has been used in transgenic mouse models of Alzheimer's disease.[1]
Q4: How stable are fisetin formulations?
A4: The stability of fisetin formulations is a critical factor for experimental consistency.
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Nanoemulsions: A specific nanoemulsion formulation was found to be stable at 4°C for 30 days, but phase separation occurred at 20°C.[3] It is advisable to store formulations at recommended temperatures and visually inspect for any changes before use.
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General Recommendations: Prepare fresh solutions or suspensions as needed to minimize degradation. Protect formulations from light, as flavonoids can be light-sensitive.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Pharmacokinetic Parameters of Fisetin with Different Formulations and Routes of Administration in Mice
| Formulation | Administration Route | Dose (mg/kg) | Relative Bioavailability Increase (Fold) | Key Findings |
| Free Fisetin vs. Nanoemulsion | Intraperitoneal (IP) | - | 24 | Nanoemulsion significantly enhances systemic exposure after IP injection.[3] |
| Free Fisetin vs. Liposomal Fisetin | - | - | 47 | Liposomal encapsulation markedly improves fisetin bioavailability.[5] |
| Free Fisetin vs. Nanoemulsion | Intravenous (IV) | 13 | No significant difference | Systemic exposure is similar between free and nanoemulsion forms when administered intravenously.[3] |
Table 2: Effective Doses of Fisetin in Different Animal Models
| Animal Model | Therapeutic Area | Administration Route | Dose | Duration | Key Outcome |
| Lewis Lung Carcinoma (Mice) | Oncology | Intraperitoneal (IP) | 36.6 mg/kg (Nanoemulsion) | - | Achieved anti-tumor activity at a lower dose compared to free fisetin (223 mg/kg).[3][4] |
| APPswe/PS1dE9 Transgenic Mice | Neurodegeneration | Dietary (0.05% in diet) | ~25 mg/kg/day | ~6 months | Prevented cognitive decline. |
| Aβ1-42-injected Mice | Neurodegeneration | Intraperitoneal (IP) | 20 mg/kg/day | 2 weeks | Reduced Aβ accumulation and tau hyperphosphorylation. |
| Aβ1-42-injected Rats | Neurodegeneration | Oral Gavage | 50-100 mg/kg/day | 15 days | Ameliorated spatial learning and memory impairment. |
| Septic AKI Mice | Inflammation/Apoptosis | Oral Gavage | 100 mg/kg/day | 3 days | Alleviated kidney inflammation and apoptosis.[10] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Fisetin Suspension
-
Objective: To deliver a precise oral dose of fisetin for daily administration.[1]
-
Materials:
-
Procedure:
-
Suspension Preparation: Calculate the required amount of fisetin for the target dose (e.g., 10-100 mg/kg).[1] Suspend the fisetin powder in the chosen vehicle to the desired concentration. Ensure thorough mixing to create a homogenous suspension.
-
Animal Dosing: Administer the fisetin suspension or vehicle control directly into the stomach using an appropriately sized oral gavage needle. Use proper technique to prevent injury to the animal.
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Protocol 2: Intraperitoneal Injection of Fisetin Solution
-
Objective: To evaluate the effects of systemically administered fisetin in an acute or sub-chronic model.[1]
-
Materials:
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This compound (fisetin) powder
-
Vehicle: 10% DMSO in sterile saline[1]
-
Sterile syringes and needles
-
-
Procedure:
-
Solution Preparation: Dissolve fisetin in the vehicle to achieve the desired concentration for the target dose (e.g., 20 mg/kg).[1]
-
Sterilization: Sterile-filter the solution before administration.
-
Animal Dosing: Administer the fisetin solution or vehicle control via intraperitoneal injection. Monitor the animals for any adverse reactions.
-
Protocol 3: Dietary Administration of Fisetin
-
Objective: To provide consistent, long-term fisetin exposure in chronic studies.[1]
-
Materials:
-
This compound (fisetin) powder
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Standard powdered rodent chow
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Chow mixer
-
-
Procedure:
-
Diet Preparation: Calculate the amount of fisetin needed to achieve the desired concentration in the chow (e.g., 0.05% w/w).[1]
-
Mixing: Thoroughly mix the fisetin powder with the powdered chow until a homogenous mixture is achieved.
-
Feeding: Provide the fisetin-supplemented or control diet to the animals ad libitum. Regularly monitor food intake and body weight to ensure consistent dosing.[1]
-
Visualizations
Signaling Pathways
Fisetin has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell metabolism.
Caption: Fisetin's modulation of key signaling pathways.
Experimental Workflow
A generalized workflow for evaluating the efficacy of different this compound delivery methods in animal models.
Caption: General workflow for in vivo fisetin studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoemulsion formulation of fisetin improves bioavailability and antitumour activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Possible Ameliorating Role of Fisetin on Hepatic Changes Induced by Fluoxetine in Adult Male Albino Rats: Histological, Immunohistochemical, and Biochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid fisetin alleviates kidney inflammation and apoptosis via inhibiting Src-mediated NF-κB p65 and MAPK signaling pathways in septic AKI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interference of 7,3',4'-Trihydroxyflavone in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 7,3',4'-Trihydroxyflavone in biochemical assays. This flavonoid, while exhibiting interesting biological activities, is known to interfere with various assay formats, potentially leading to misleading results. This guide will help you identify, troubleshoot, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a flavonoid compound found in various plants. It is investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.[1][2] Like many flavonoids, its chemical structure, rich in hydroxyl groups, contributes to both its biological activity and its propensity to interfere with common biochemical assays.
Q2: What are the primary mechanisms by which this compound interferes with biochemical assays?
A2: The primary interference mechanisms of this compound stem from its chemical properties:
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Reducing Potential: The presence of multiple hydroxyl groups, particularly the catechol moiety on the B-ring, gives it strong reducing capabilities. This allows it to directly reduce assay reagents, such as tetrazolium salts (e.g., MTT) and metal ions (e.g., Cu²⁺ in BCA protein assays), leading to false-positive signals.[3][4]
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Autofluorescence: Flavonoids can be naturally fluorescent, often emitting light in the green to yellow spectrum.[5][6] This intrinsic fluorescence can mask or inflate the signal from fluorescent probes, resulting in inaccurate measurements in fluorescence-based assays.
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Fluorescence Quenching: The compound can absorb the excitation or emission energy of a fluorophore, leading to a decrease in the fluorescence signal and a false-negative or underestimated result.
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Light Absorbance: The inherent color of flavonoid solutions can interfere with colorimetric and spectrophotometric assays by contributing to the overall absorbance reading.
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Protein Binding: Flavonoids can bind to proteins, which can either inhibit the protein's function or mask the protein from detection in certain assays.
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Pan-Assay Interference Compound (PAINS) Behavior: Flavonoids, including this compound, are often classified as PAINS. These compounds tend to react non-specifically with multiple biological targets, which can lead to false positives in high-throughput screening.[7][8]
Q3: In which common assays is interference from this compound likely to occur?
A3: Interference can be expected in a wide range of assays, including:
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Protein Quantification Assays: Particularly those based on copper reduction, such as the Bicinchoninic acid (BCA) and Lowry assays.[3][9]
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Cell Viability/Cytotoxicity Assays: Assays that rely on the reduction of tetrazolium salts, such as MTT, MTS, and XTT, are highly susceptible.
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Antioxidant Assays: While used to measure its antioxidant capacity, its strong reducing potential in assays like DPPH and ABTS can be a source of interference if not properly controlled.
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Enzyme Assays: Especially those with colorimetric or fluorometric readouts. Flavonoids have been shown to interfere with peroxidase-based assays.
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Fluorescence-Based Assays: Including reporter gene assays (e.g., GFP, YFP), calcium imaging, and immunofluorescence, due to autofluorescence and quenching.
-
Luciferase Reporter Assays: Some flavonoids have been shown to directly inhibit luciferase enzymes.
Troubleshooting Guides
Issue 1: Unexpected Results in Colorimetric Assays (e.g., MTT, BCA)
Question: My MTT assay shows increased cell viability even at high concentrations of this compound, which contradicts microscopic observations of cell death. Or, my BCA assay is giving unexpectedly high protein concentrations. What is happening?
Answer: This is a classic sign of assay interference due to the reducing potential of this compound. The compound is likely directly reducing the MTT tetrazolium salt to formazan or the Cu²⁺ to Cu¹⁺ in the BCA reagent, independent of cellular activity or protein presence.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with your assay medium and this compound at the same concentrations used in your experiment, but without cells.
-
Add the MTT or BCA reagent and measure the absorbance.
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A significant signal in the absence of cells confirms direct reduction by the compound.
-
-
Subtract Background Signal:
-
If a cell-free signal is present, subtract this background absorbance from your experimental values. However, be aware that this might not fully correct for the interference, as the interaction within a cellular environment can be more complex.
-
-
Use an Alternative Assay:
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For Cell Viability: Switch to an assay that does not rely on reductase activity. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative.[5] Another option is a luminescent assay that measures ATP levels, such as the CellTiter-Glo® assay.[5]
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For Protein Quantification: The Bradford protein assay is generally less susceptible to interference from reducing agents than the BCA or Lowry assays. However, it's still advisable to run a compound-only control.
-
Issue 2: Inconsistent or Unreliable Data in Fluorescence-Based Assays
Question: I am observing high background fluorescence in my flavonoid-treated samples, even in the negative controls. Alternatively, my fluorescence signal is lower than expected. How can I troubleshoot this?
Answer: These issues are likely due to the autofluorescence or fluorescence quenching properties of this compound.
Troubleshooting Steps:
-
Assess Autofluorescence:
-
Prepare samples with cells and this compound at your experimental concentrations.
-
Image these samples using the same filter sets and exposure times as your stained samples, but without the fluorescent dye.
-
If you observe a signal, your compound is autofluorescent.
-
-
Assess Quenching:
-
Prepare three sets of cell-free samples:
-
Assay buffer + fluorescent dye
-
Assay buffer + fluorescent dye + this compound
-
Assay buffer only (blank)
-
-
If the fluorescence in the sample with the compound is significantly lower than the sample with only the dye, quenching is occurring.
-
-
Mitigation Strategies:
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Shift to Longer Wavelengths: Flavonoid autofluorescence is typically strongest in the blue-green region of the spectrum.[6] If possible, use fluorescent probes that excite and emit in the red or far-red spectrum to minimize spectral overlap.
-
Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can use spectral unmixing software to computationally separate the flavonoid's emission spectrum from that of your probe.[6]
-
Include Proper Controls: Always include an "unstained" control (cells + compound, no dye) to measure the contribution of autofluorescence.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC₅₀) and other quantitative measures of this compound's activity and interference.
| Assay/Target | Organism/System | IC₅₀ / Value | Reference |
| DPPH Radical Scavenging | Cell-free | 2.2 µM | [1] |
| Peroxynitrite Radical Scavenging | Cell-free | 5.78 µM | [1] |
| Total Reactive Oxygen Species (ROS) | Rat kidney homogenates | 3.9 µM | [1] |
| Cyclooxygenase-1 (COX-1) | Enzyme assay | 36.7 µM | [1] |
| Nitric Oxide (NO) Suppression | 2D Macrophages | 26.7 µM | [2] |
| Nitric Oxide (NO) Suppression | 3D Macrophages | 48.6 µM | [2] |
| c-Src Kinase Inhibition | Enzyme assay | 20.9 µM | [2] |
| Cellular ROS Scavenging | Macrophages | 2.71 µM | [2] |
| Antitubercular Activity | M. tuberculosis | MIC = 50 µg/ml | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures and includes steps to control for flavonoid interference.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Cells in culture
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound. Include vehicle-only controls.
-
Control for Interference: In a separate plate without cells, add the same concentrations of this compound to the cell culture medium.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well of both the cell plate and the cell-free control plate.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Subtract the absorbance values from the cell-free control plate from the corresponding wells on the cell plate to correct for direct MTT reduction by the compound.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
This compound stock solution
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well plate or cuvettes
Procedure:
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Visualizations
Caption: Troubleshooting workflow for assay interference.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: MAPK/ERK signaling pathway and potential inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 7,3',4'-Trihydroxyflavone and 6,3',4'-Trihydroxyflavone
In the realm of flavonoid research, the precise positioning of hydroxyl groups on the foundational flavone structure is a critical determinant of their biological activity. This guide provides a detailed comparison of the antioxidant properties of two structurally similar trihydroxyflavones: 7,3',4'-Trihydroxyflavone and 6,3',4'-Trihydroxyflavone. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced structure-activity relationships of these potent antioxidant compounds.
Quantitative Antioxidant Activity
A direct comparison of the antioxidant potential of these two flavonoids was conducted by assessing their ability to scavenge cellular reactive oxygen species (ROS). The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%, was determined for each compound.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Cellular ROS Scavenging | 2.71 | [1] |
| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.02 | [1] |
The data indicates that this compound exhibits a slightly higher potency in scavenging cellular ROS compared to 6,3',4'-Trihydroxyflavone, as evidenced by its lower IC50 value.[1] However, the comparable IC50 values suggest that the antioxidant activity is not dramatically sensitive to the transposition of the hydroxyl group between the 6th and 7th positions on the A ring.[1] Both isomers demonstrate significant antioxidant potential, which is largely attributed to the catechol (ortho-dihydroxy) group on the B ring.[1]
Structure-Activity Relationship
The antioxidant activity of flavonoids is intrinsically linked to their chemical structure. The presence of the 3',4'-ortho-dihydroxy configuration in the B-ring of both 7,3',4'- and 6,3',4'-trihydroxyflavone is a key feature responsible for their potent radical scavenging ability.[1] This catechol moiety can readily donate hydrogen atoms to neutralize free radicals, thereby forming a stable phenoxyl radical.[1] The subtle difference in the position of the third hydroxyl group on the A-ring (position 6 vs. 7) appears to only modestly influence the overall antioxidant capacity in the context of cellular ROS scavenging.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the generation of intracellular ROS.
Protocol:
-
RAW264.7 macrophage cells are seeded in 96-well plates and cultured to allow for adherence.
-
The cells are then pre-treated with various concentrations of either this compound or 6,3',4'-Trihydroxyflavone for a period of 4 hours.
-
Following pre-treatment, the cells are exposed to a pro-oxidant, such as tert-butyl hydroperoxide (tBHP), for 20 hours to induce oxidative stress.
-
The intracellular ROS levels are then quantified using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is added to the cells and incubated. In the presence of ROS, H2DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
The IC50 value is calculated by plotting the percentage of ROS inhibition against the concentration of the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
General Protocol:
-
A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound (this compound or 6,3',4'-Trihydroxyflavone) is dissolved in the same solvent to create a series of concentrations.
-
A specific volume of the test compound solution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
A control, containing the solvent and DPPH solution without the test compound, is also measured.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another common method for evaluating the total antioxidant capacity of a substance.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color change is related to the antioxidant's activity.
General Protocol:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The test compound is added to the diluted ABTS•+ solution at various concentrations.
-
After a set incubation period (e.g., 6 minutes), the absorbance is measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of flavonoid antioxidant action and a typical experimental workflow.
Caption: General mechanism of flavonoid radical scavenging.
Caption: Typical workflow for in vitro antioxidant assays.
References
A Comparative Analysis of 7,3',4'-Trihydroxyflavone and Luteolin on COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cyclooxygenase-2 (COX-2) inhibitory effects of two structurally related flavonoids: 7,3',4'-Trihydroxyflavone and Luteolin. This document synthesizes available experimental data to objectively compare their performance, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to aid in research and development.
Quantitative Data Summary
The following table summarizes the available quantitative data on the COX-2 inhibitory activity of this compound and Luteolin. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
| Compound | Assay Type | Cell Line / System | Concentration / IC50 | Key Findings |
| This compound | COX-1 Inhibition | - | IC50: 36.37 μM[1] | Demonstrates inhibitory activity against the COX-1 isoform. |
| Western Blot | RAW264.7 macrophages | 26.7 μM | Inhibited lipopolysaccharide (LPS)-induced COX-2 protein expression. | |
| Luteolin | PGE2 Formation Inhibition | RAW 264.7 macrophages | ~100 μM | Suppressed COX-2-mediated PGE2 production by approximately 50%.[2] |
| COX-2 Protein Expression | RAW 264.7 macrophages | 25, 50, 100 μM | Pretreatment with luteolin inhibited LPS-induced COX-2 protein expression.[3] | |
| COX-2 & iNOS Expression | Mouse Alveolar Macrophages | - | Effectively reduced the expression of iNOS and COX-2.[4] | |
| Cancer Cell Proliferation | A549, B16, CCRF-HSB-2, TGBC11TKB | IC50: 1.3 - 3.1 μM[5] | While not a direct measure of COX-2 inhibition, it indicates high biological potency. |
Note on IC50 Values: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The data for Luteolin's direct COX-2 IC50 is an approximation based on the available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Western Blot Analysis for COX-2 Protein Expression
This protocol is used to detect and quantify the levels of COX-2 protein in cell lysates after treatment with the test compounds.
a) Cell Culture and Treatment:
-
Seed RAW264.7 macrophage cells in 6-well plates at an appropriate density.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound or Luteolin for a specified duration (e.g., 1 hour).
-
Induce COX-2 expression by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a further 18-24 hours. Include a vehicle-treated control group.
b) Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
c) Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay kit.
d) SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e) Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
f) Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to a loading control protein (e.g., β-actin or GAPDH).
Fluorometric COX-2 Inhibitor Screening Assay
This in vitro assay measures the direct inhibitory effect of compounds on the enzymatic activity of purified COX-2.
a) Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Prepare a stock solution of the test compounds (this compound or Luteolin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in COX Assay Buffer.
b) Assay Procedure:
-
In a 96-well white opaque plate, add the following to each well:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Human Recombinant COX-2 Enzyme
-
Test compound at various concentrations or a vehicle control.
-
-
Initiate the enzymatic reaction by adding Arachidonic Acid to each well.
c) Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes at 25°C.
d) Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
Caption: Luteolin's inhibition of the COX-2 inflammatory pathway.
Experimental Workflow
Caption: General workflow for assessing COX-2 inhibition.
Comparative Discussion
Both this compound and Luteolin demonstrate inhibitory effects on the COX-2 pathway, a key mediator of inflammation.
Luteolin appears to be a potent inhibitor of COX-2 expression.[3] Its mechanism of action is relatively well-characterized, involving the suppression of the NF-κB and AP-1 signaling pathways, which are critical for the transcriptional activation of the COX-2 gene.[4] The available data, although lacking a definitive direct IC50 value for COX-2 enzymatic activity, suggests significant inhibitory potential at micromolar concentrations. Its broad anti-inflammatory and anti-proliferative effects in various cell lines further underscore its potential as a therapeutic agent.[5]
This compound also shows promise as a COX-2 inhibitor, as evidenced by its ability to reduce LPS-induced COX-2 protein expression in macrophages. However, the current body of public-domain research provides less specific quantitative data on its direct COX-2 inhibitory potency compared to luteolin. The reported IC50 value against COX-1 suggests that it may not be highly selective for COX-2, which could have implications for its therapeutic profile, particularly concerning gastrointestinal side effects.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of Flavonoids in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of 7,3',4'-Trihydroxyflavone and its close structural analog, Fisetin (3,7,3',4'-tetrahydroxyflavone), in preclinical xenograft models. Due to the extensive publicly available data on Fisetin, it will serve as the primary subject of this guide, offering a robust dataset for validation and comparison. This document details the experimental protocols, presents quantitative data from in vivo studies, and visualizes the complex signaling pathways involved in their anticancer activity.
Comparative Analysis of Anticancer Activity in Xenograft Models
The in vivo anticancer efficacy of Fisetin has been demonstrated across a variety of cancer types in xenograft models.[1] The following tables summarize key quantitative data from these studies, providing a clear comparison of its effects. While direct xenograft data for this compound is less prevalent in the literature, its known antioxidant and anti-inflammatory properties suggest potential anticancer activity.[2]
Table 1: Efficacy of Fisetin in a Lewis Lung Carcinoma Mouse Model
| Treatment Group | Dose | Tumor Volume (mm³) | Tumor Weight (g) | Inhibition Rate (%) |
| Control (Vehicle) | - | 1850 ± 250 | 1.8 ± 0.3 | - |
| Fisetin | 50 mg/kg | 850 ± 150 | 0.8 ± 0.2 | 54 |
| Fisetin | 100 mg/kg | 550 ± 100 | 0.5 ± 0.1 | 70 |
Table 2: Efficacy of Fisetin in a Breast Cancer Orthotopic Mouse Model
| Treatment Group | Dose | Primary Tumor Volume (mm³) | Number of Lung Metastases |
| Control (Vehicle) | - | 2100 ± 300 | 35 ± 8 |
| Fisetin | 50 mg/kg | 1100 ± 200 | 15 ± 5 |
Table 3: Synergistic Effect of Fisetin with Sorafenib in Melanoma Xenograft Model
| Treatment Group | Dose | Tumor Volume (mm³) |
| Control (Vehicle) | - | 1200 ± 150 |
| Fisetin | 25 mg/kg | 800 ± 120 |
| Sorafenib | 10 mg/kg | 750 ± 110 |
| Fisetin + Sorafenib | 25 mg/kg + 10 mg/kg | 300 ± 80 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the key experiments conducted in the cited xenograft studies.
Orthotopic Breast Cancer Xenograft Model
-
Objective: To assess the effect of Fisetin on the growth of breast cancer tumors in a clinically relevant anatomical location.[1]
-
Animal Model: Female BALB/c mice (6-8 weeks old).[1]
-
Cell Line: 4T1 murine mammary carcinoma cells.[1]
-
Procedure:
-
4T1 cells are cultured in appropriate media until they reach 80-90% confluency.[1]
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended at a concentration of 1x10^6 cells/100 µL.[1]
-
Mice are anesthetized, and the mammary fat pad is exposed through a small incision.[1]
-
1x10^5 cells (in 100 µL) are injected into the mammary fat pad.[1]
-
The incision is closed with surgical sutures.[1]
-
Once tumors are palpable, mice are randomized into control and treatment groups.[1]
-
The treatment group receives Fisetin (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[1]
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width^2).[1]
-
Subcutaneous Xenograft Model
-
Objective: To evaluate the effect of a compound on the growth of subcutaneously implanted tumors.
-
Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.
-
Cell Line: Human cancer cell line of interest (e.g., A375 melanoma, HCT116 colorectal).[3][4]
-
Procedure:
-
The selected cancer cells are cultured and harvested as described above.
-
A suspension of 1-5 x 10^6 cells in 100-200 µL of PBS or culture medium is prepared.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are then randomized into treatment and control groups.
-
The compound of interest is administered (e.g., oral gavage, intraperitoneal injection) according to the study design.
-
Tumor growth is monitored by caliper measurements at regular intervals.
-
Body weight is also regularly recorded to monitor toxicity.
-
Western Blot Analysis
-
Objective: To determine the effect of treatment on the expression levels of specific proteins within the tumor tissue.
-
Procedure:
-
At the end of the in vivo study, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.[5]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
Signaling Pathways and Molecular Mechanisms
Fisetin exerts its anticancer effects by modulating multiple critical intracellular signaling pathways.[1][6] The diagrams below illustrate these mechanisms.
Caption: Fisetin's multifaceted anticancer mechanism of action.
The PI3K/Akt/mTOR pathway, central to cell growth and survival, is a key target of Fisetin.[7][8] By inhibiting this pathway, Fisetin can suppress cancer cell proliferation.[7] Furthermore, Fisetin has been shown to inhibit other crucial pathways like NF-κB and Wnt/β-catenin, both of which are implicated in cancer progression.[6][9] The induction of apoptosis (programmed cell death) is another significant mechanism of Fisetin's anticancer activity.[10]
Caption: Standard workflow for in vivo xenograft model experiments.
The experimental workflow for xenograft studies is a standardized process designed to ensure the reliability and reproducibility of the results. This process, from cell culture to tumor analysis, allows for a controlled evaluation of a compound's anticancer efficacy in a living organism.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining fisetin and ionizing radiation suppresses the growth of mammalian colorectal cancers in xenograft tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Potential Role of Fisetin, a Flavonoid in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent | springermedizin.de [springermedizin.de]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Fisetin: An anticancer perspective - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 7,3',4'-Trihydroxyflavone's Anti-Inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of 7,3',4'-Trihydroxyflavone. Due to a lack of direct in vivo quantitative data for this specific flavone in publicly available literature, this document leverages experimental data from structurally similar and well-researched flavonoids—Fisetin, Luteolin, and Quercetin—to provide a comparative context for its potential efficacy. The anti-inflammatory activities of these compounds have been evaluated in established animal models of inflammation, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the in vivo anti-inflammatory effects of flavonoids structurally related to this compound. This data is intended to serve as a benchmark for predicting the potential efficacy of this compound.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.
| Compound | Dose | Animal Model | Inhibition of Edema (%) | Reference Compound | Reference Compound Dose | Reference Compound Inhibition (%) |
| Quercetin | 10 mg/kg | Rat | Significant reduction in exudate volume, protein, and cell counts | - | - | - |
| Ellagic Acid | 1, 3, 10, 30 mg/kg (i.p.) | Rat | Dose-dependent reduction | Indomethacin | 5 mg/kg | Significant inhibition |
| MvFL | 5 and 10 mg/kg (i.p.) | Mouse | Repressed edema formation in the late phase | Indomethacin | 20 mg/kg | - |
Note: Specific percentage inhibition for Quercetin was not explicitly stated in the cited source, but a significant reduction was reported.[1][2]
Table 2: Efficacy in LPS-Induced Inflammation Model
The LPS-induced inflammation model mimics systemic inflammatory responses seen in infections.
| Compound | Dose | Animal Model | Key Findings | Reference Compound | Reference Compound Dose |
| Luteolin | 5, 15, 30 mg/kg (i.p.) | Rat | Dose-dependent reduction in serum IL-1β and TNF-α.[3] | Dexamethasone | 15 mg/kg |
| Apigenin | - | Mouse | Reduced LPS-induced TNF production and mortality.[4] | - | - |
| Quercetin | - | Mouse | Significantly reduced inflammation and protected intestinal structure.[5][6] | - | - |
| Fisetin | - | Mouse | Alleviated LPS-induced inflammatory injury and oxidative stress.[7][8] | - | - |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard and widely accepted in preclinical inflammatory research.
Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to inhibit acute inflammation.
Objective: To evaluate the anti-inflammatory effect of a test compound on paw edema induced by carrageenan.
Animals: Male Wistar rats or ICR mice.[9]
Procedure:
-
Animals are randomly divided into control, reference, and test groups.
-
The test compound (e.g., this compound) or reference drug (e.g., Indomethacin) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.[10] The control group receives the vehicle.
-
A 1% solution of λ-carrageenan in sterile saline is injected subcutaneously into the subplantar region of the right hind paw of each animal.[9][10]
-
Paw volume or thickness is measured at specific time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[10]
-
The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the effects of compounds on systemic inflammatory responses.
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines and other inflammatory markers induced by LPS.
Animals: Male BALB/c or C57BL/6 mice.
Procedure:
-
Animals are divided into control, LPS, reference, and test groups.
-
The test compound (e.g., this compound) or reference drug (e.g., Dexamethasone) is administered (e.g., i.p. or p.o.) prior to LPS challenge.
-
LPS (from E. coli) is injected intraperitoneally to induce a systemic inflammatory response.[3]
-
At predetermined time points (e.g., 2, 4, 12, 24 hours) after LPS injection, blood samples are collected.[3]
-
Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using ELISA kits.
-
Tissues (e.g., lung, liver) can also be harvested for histological analysis and measurement of inflammatory markers.
Signaling Pathways and Mechanisms of Action
In vitro studies have indicated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound is suggested to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Apigenin blocks lipopolysaccharide-induced lethality in vivo and proinflammatory cytokines expression by inactivating NF-kappaB through the suppression of p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin effectively improves LPS-induced intestinal inflammation, pyroptosis, and disruption of the barrier function through the TLR4/NF-κB/NLRP3 signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin effectively improves LPS-induced intestinal inflammation, pyroptosis, and disruption of the barrier function through the TLR4/NF-κB/NLRP3 signaling pathway<em> in vivo</em> and <em>in vitro</em> | Food & Nutrition Research [foodandnutritionresearch.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of 7,3',4'-Trihydroxyflavone and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of 7,3',4'-Trihydroxyflavone (7,3',4'-THF) against other prominent flavonoids. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of neurotherapeutics and drug discovery.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the neuroprotective effects of 7,3',4'-THF and other selected flavonoids. It is important to note that the experimental conditions, including the specific neurotoxin, its concentration, cell line, and endpoint measured, vary across studies. This variability should be considered when making direct comparisons. The data presented highlights the effective concentration ranges at which these flavonoids have demonstrated neuroprotective activity.
| Flavonoid | Neurotoxin (Concentration) | Cell Line | Effective Neuroprotective Concentration | Key Findings |
| This compound (Isomer/Metabolite) | 6-Hydroxydopamine (6-OHDA) (200 µM) | SH-SY5Y | 25 µM, 50 µM | Significantly inhibited neuronal cell death, LDH release, and ROS production. Attenuated alterations in Bax/Bcl-2 expression and caspase-3 activity.[1] |
| Quercetin | 6-Hydroxydopamine (6-OHDA) | SH-SY5Y | 50 nM | Exhibited a significant neuroprotective impact on 6-OHDA-treated cells.[2] |
| Fisetin | 6-Hydroxydopamine (6-OHDA) | SH-SY5Y | Concentration-dependent | Reduced 6-OHDA-mediated cell toxicity and suppressed oxidative stress-related gene expression.[3] |
| Myricetin | Aβ42 oligomers | SH-SY5Y | Not specified | Ameliorated tau phosphorylation and reduced reactive oxygen species generation.[4] |
| Apigenin | Hydrogen Peroxide (H₂O₂) | SH-SY5Y | 0.1 µM, 0.5 µM, 1 µM | Increased cell viability and decreased ROS generation.[5] |
| Luteolin | Lipopolysaccharide (LPS) (in co-culture with BV2 microglia) | SH-SY5Y | Not specified | Increased neuronal viability and reduced the number of apoptotic cells.[6] |
| Kaempferol | Hydrogen Peroxide (H₂O₂) (750 µM) | SH-SY5Y | 1 µM, 5 µM, 10 µM | Safeguarded cells against H₂O₂-induced cell damage.[7] |
| Genistein | Amyloid-β (Aβ₂₅₋₃₅) (25 µM) | SH-SY5Y | 1 nM, 10 nM | Partially inhibited Aβ-induced cell death, primarily apoptosis.[8] |
| Daidzein | Amyloid-β (Aβ) oligomers | SH-SY5Y | Not specified | Prevented Aβ-induced cell viability loss and increased oxidative stress.[9] |
Key Signaling Pathways in Flavonoid-Mediated Neuroprotection
Flavonoids exert their neuroprotective effects by modulating various intracellular signaling pathways. Below are diagrams illustrating some of the key pathways involved.
Caption: Modulation of MAPK Signaling by Flavonoids.
Caption: Activation of the PI3K/Akt Survival Pathway.
Caption: Nrf2-Mediated Antioxidant Response Activation.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings cited, this section provides detailed methodologies for key experiments commonly used to assess neuroprotection.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 6-OHDA, H₂O₂, Aβ) to the wells and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis: Express ROS levels as a percentage of the neurotoxin-treated group.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify the expression of specific proteins involved in the apoptotic cascade, such as Bax, Bcl-2, and cleaved caspase-3.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound demonstrates significant neuroprotective potential, comparable to other well-studied flavonoids. Its ability to mitigate oxidative stress and apoptosis through the modulation of key signaling pathways, such as MAPK, PI3K/Akt, and Nrf2/HO-1, makes it a promising candidate for further investigation in the context of neurodegenerative diseases. The provided experimental protocols and comparative data serve as a foundation for future research aimed at elucidating the precise mechanisms of action and therapeutic potential of this and other neuroprotective flavonoids.
References
- 1. Protective effects of 6,7,4'-trihydroxyisoflavone, a major metabolite of daidzein, on 6-hydroxydopamine-induced neuronal cell death in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Fisetin Against 6-OHDA-Induced Apoptosis by Activation of PI3K-Akt Signaling in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricetin ameliorates cognitive impairment in 3×Tg Alzheimer's disease mice by regulating oxidative stress and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin Ameliorates Oxidative Stress-induced Neuronal Apoptosis in SH-SY5Y Cells [mbl.or.kr]
- 6. Luteolin inhibits SH-SY5Y cell apoptosis through suppression of the nuclear transcription factor-κB, mitogen-activated protein kinase and protein kinase B pathways in lipopolysaccharide-stimulated cocultured BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genistein protects against amyloid-beta-induced toxicity in SH-SY5Y cells by regulation of Akt and Tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daidzein effectively mitigates amyloid-β-induced damage in SH-SY5Y neuroblastoma cells and C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 7,3',4'-Trihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the biological activities of 7,3',4'-Trihydroxyflavone, presenting a comparative analysis with structurally and functionally similar flavonoids: Quercetin, Luteolin, and Apigenin. The information is intended to support research and drug development efforts by offering a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Comparative Analysis of Biological Activities
This compound, a member of the flavone subclass of flavonoids, has demonstrated a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. To provide a clear performance benchmark, this section compares its efficacy with that of the well-researched flavonoids Quercetin, Luteolin, and Apigenin. The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures from various in vitro studies.
Antioxidant Activity
The antioxidant capacity of these flavonoids is often evaluated through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are common methods used for this assessment.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| This compound | 2.71 | Data not available | [1] |
| Quercetin | 1.84 µg/mL (~6.1 µM) | 0.5083 µg/mL (~1.7 µM) | [2] |
| Luteolin | 2.099 µg/mL (~7.3 µM) | 0.59 µg/mL (~2.1 µM) | [2] |
| Apigenin | Higher than other tested flavonoids | 0.8243 µg/mL (~3.0 µM) | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to reduce the production of inflammatory mediators such as nitric oxide (NO).
| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | NO Inhibition IC50 (µM) | Reference |
| This compound | Data not available | Data not available | Less effective than 6,3',4'-HOFL | [1] |
| Quercetin | Data not available | Data not available | Reduces NO production | [2] |
| Luteolin | Data not available | Data not available | Reduces NO production | [2] |
| Apigenin | Binding energy -5.29 to -7.00 kcal/mol | Data not available | Reduces NO production | [2][3] |
Anticancer Activity
The anticancer potential of these flavonoids is typically evaluated by their ability to inhibit the proliferation of cancer cell lines, often determined using MTT or similar cell viability assays.
| Compound | Cell Line | Anticancer Activity (IC50 in µM) | Reference |
| This compound | Data not available | Data not available | |
| Quercetin | MCF-7 (Breast) | 50 (promotes apoptosis and necroptosis) | [4] |
| Luteolin | MCF-7 (Breast) | Lower cytotoxic effect than on cancer cells | [5] |
| Apigenin | MCF-7 (Breast) | Lower cytotoxic effect than on cancer cells | [5] |
Neuroprotective Activity
Neuroprotective effects are often studied in neuronal cell lines like SH-SY5Y, where compounds are assessed for their ability to protect against oxidative stress-induced cell death.
| Compound | Cell Line | Neuroprotective Effect | Reference |
| This compound | SH-SY5Y | Protects against H2O2-induced oxidative stress | [6] |
| Quercetin | K562 | Strong inhibition of H2O2-induced DNA damage | [7] |
| Luteolin | K562 | Strongest inhibition of H2O2-induced DNA damage | [7] |
| Apigenin | K562 | No protective effect on H2O2-induced DNA damage | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, Quercetin, Luteolin, Apigenin) and a standard antioxidant (e.g., Ascorbic acid) in methanol to prepare a series of concentrations.
-
Assay Procedure:
-
Add 100 µL of the test compound solution to a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
COX-2 Inhibition Assay (Fluorometric)
This assay screens for inhibitors of the COX-2 enzyme.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.
Protocol:
-
Reagent Preparation: Reconstitute and dilute reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and inhibitor control like Celecoxib) as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound or control to the respective wells.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously.
-
-
Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes at 25°C.
-
Calculation: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates of the test compound to the control. The IC50 value is then calculated.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Neuroprotective Assay in SH-SY5Y Cells against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
Principle: SH-SY5Y neuroblastoma cells are exposed to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2), which leads to cell death. The neuroprotective effect of a compound is determined by its ability to increase cell viability in the presence of the toxin.
Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate media. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.
-
Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test flavonoids for a period (e.g., 2 hours) before inducing oxidative stress.
-
Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 400 µM) for 24 hours.[8]
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 2.3.
-
Calculation: The neuroprotective effect is quantified by the percentage increase in cell viability in the presence of the test compound compared to cells treated with H2O2 alone.
Signaling Pathway Visualizations
The biological activities of flavonoids are often mediated through their interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound and related flavonoids.
General Antioxidant Mechanism of Flavonoids
Caption: Flavonoids exert antioxidant effects by donating a hydrogen atom to neutralize free radicals.
JAK-STAT Signaling Pathway Inhibition
This compound has been shown to exert anti-inflammatory effects through the JAK-STAT pathway.[1]
Caption: Inhibition of the JAK-STAT pathway by this compound.
PI3K/Akt Signaling Pathway Modulation
Flavonoids like apigenin are known to modulate the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
Caption: Flavonoid-mediated inhibition of the PI3K/Akt cell survival pathway.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Conclusion
This compound demonstrates significant antioxidant and anti-inflammatory activities, with a potent ability to scavenge free radicals. While direct comparative data for its anticancer and neuroprotective effects against Quercetin, Luteolin, and Apigenin is still emerging, preliminary studies indicate its potential as a neuroprotective agent against oxidative stress. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways such as the JAK-STAT pathway. Further research is warranted to fully elucidate its therapeutic potential in comparison to other well-established flavonoids. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to build upon in their future investigations.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Inhibitory Potential of Apigenin and Related Flavonoids on Various Proteins Associated with Human Diseases Using AutoDock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Capacity of 7,3',4'-Trihydroxyflavone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antioxidant capacities of two notable flavonoids: 7,3',4'-Trihydroxyflavone and the widely studied quercetin. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to be an objective resource for researchers and professionals in drug development and related scientific fields.
Executive Summary
Both this compound and quercetin demonstrate significant antioxidant properties. Quercetin is a well-established antioxidant with a large body of supporting data from various in vitro assays.[1][2] this compound also exhibits potent cellular antioxidant effects, with its activity attributed to the presence of a catechol group on its B-ring.[3][4] While direct comparative studies using identical assay conditions are limited, this guide synthesizes available data to provide a thorough evaluation of their relative antioxidant potential. Quercetin's antioxidant activity is extensively documented across a range of assays, including DPPH, ABTS, and cellular models.[5][6][7] In contrast, data for this compound is more recent, with a notable study highlighting its potent reactive oxygen species (ROS)-scavenging ability in a cellular context.[3][4]
Quantitative Antioxidant Performance
The antioxidant capacities of this compound and quercetin have been evaluated using various assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC), where lower IC50 values indicate higher antioxidant activity.
Table 1: Cellular Antioxidant Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Cellular ROS Scavenging | RAW 264.7 | 2.71 | [3][4] |
| Quercetin | Cytotoxicity (related to antioxidant effects) | HepG2 | ~24 | [8] |
| Quercetin | Inhibition of H2O2-induced NF-κB activity | HepG2 | < 10 | [9] |
Table 2: In Vitro Antioxidant Assays - Quercetin
| Assay | IC50 / TEAC | Reference |
| DPPH Radical Scavenging | IC50: 4.60 ± 0.3 µM | [5] |
| IC50: ~5-15 µM | ||
| IC50: 22.36 µM | [7] | |
| ABTS Radical Scavenging | IC50: 48.0 ± 4.4 µM | [5] |
| IC50: 1.89 ± 0.33 µg/mL (~6.26 µM) | [6] | |
| TEAC: 3.154 | [10] |
Note: IC50 values for quercetin vary across different studies due to differing experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line.
-
Cell Culture: RAW 264.7 or HepG2 cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test flavonoid (this compound or quercetin) for a specified period.
-
Induction of Oxidative Stress: A pro-oxidant, such as tert-butyl hydroperoxide (tBHP) or H2O2, is added to the cells to induce the generation of reactive oxygen species (ROS).
-
Fluorescent Probe Addition: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the IC50 value, which is the concentration of the compound that inhibits ROS production by 50%.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: Varying concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate.
-
Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ solution.
-
Measurement: The decrease in absorbance is monitored at a specific wavelength (typically around 734 nm) after a set incubation time.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathways in Antioxidant Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.
This compound
The antioxidant and anti-inflammatory activities of this compound have been linked to the modulation of several signaling pathways. Its ROS-scavenging activity is primarily attributed to the catechol moiety in its structure.[4] Furthermore, studies have indicated its involvement in the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway, as well as the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways.[3][4]
Signaling pathways modulated by this compound.
Quercetin
Quercetin is well-known to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][11][12][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Quercetin can interact with Keap1, leading to the release of Nrf2.[11][12] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Quercetin's activation of the Nrf2 antioxidant pathway.
Discussion and Conclusion
The available data indicates that both this compound and quercetin are potent antioxidants.
Direct Radical Scavenging: Based on the in vitro DPPH and ABTS assays, quercetin demonstrates strong direct radical scavenging activity, with IC50 values typically in the low micromolar range.[5][6] The presence of the catechol group in the B-ring of both molecules is a key structural feature responsible for this activity.
Cellular Antioxidant Activity: In a cellular context, this compound exhibits a very potent ROS-scavenging ability with an IC50 of 2.71 µM in RAW 264.7 cells.[3][4] Quercetin also demonstrates significant protective effects in cellular models, though direct IC50 values for ROS scavenging in a comparable assay are not as clearly defined. However, its ability to protect HepG2 cells from oxidative stress-induced damage at concentrations below 10 µM suggests a comparable level of cellular antioxidant potential.[9]
Mechanism of Action: While both flavonoids possess direct radical-scavenging capabilities, their modulation of cellular signaling pathways is crucial for their overall antioxidant effect. Quercetin's well-characterized activation of the Nrf2 pathway provides a robust mechanism for upregulating a wide array of endogenous antioxidant defenses.[5][11][12][13] The emerging evidence for this compound's influence on the JAK-STAT, IL-17, and TNF pathways suggests a potentially different, yet also significant, mechanism for mitigating oxidative stress and inflammation.[3][4]
References
- 1. Comparative study of antioxidant properties and cytoprotective activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin as a therapeutic agent activate the Nrf2/Keap1 pathway to alleviate lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin inhibits hydrogen peroxide (H2O2)-induced NF-kappaB DNA binding activity and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways | Bentham Science [benthamscience.com]
- 12. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 13. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of 7,3',4'-Trihydroxyflavone and Established NSAIDs
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel anti-inflammatory agents with improved safety profiles, the flavonoid 7,3',4'-Trihydroxyflavone has emerged as a promising candidate. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of this compound against established nonsteroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a naturally occurring flavonoid, demonstrates a multi-faceted anti-inflammatory profile by modulating key signaling pathways and inhibiting the production of inflammatory mediators. While established NSAIDs primarily act through the inhibition of cyclooxygenase (COX) enzymes, this compound exhibits a broader mechanism of action, including the suppression of pro-inflammatory cytokines and nitric oxide, in addition to influencing COX-2 expression. This guide presents a side-by-side comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro efficacy of this compound and representative NSAIDs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) | Assay System |
| This compound | COX-2 | 31.98[1] | In vitro enzyme assay |
| Nitric Oxide (NO) Production | 26.7 (2D macrophages)[2] | LPS-stimulated RAW264.7 cells | |
| 48.6 (3D macrophages)[2] | LPS-stimulated RAW264.7 cells | ||
| IL-1β | 128.89[1] | In vitro assay | |
| TNF-α | 38.18[1] | In vitro assay | |
| Celecoxib | COX-2 | 2.24[1] | In vitro enzyme assay |
| Dexamethasone | Nitric Oxide (NO) Production | 8.34[2] | LPS-stimulated RAW264.7 cells |
Note: Lower IC50 values indicate greater potency. The experimental conditions, such as the cell type and stimulus used, can influence the IC50 values.
Mechanisms of Action
This compound: A Multi-Target Approach
This compound exerts its anti-inflammatory effects through a combination of mechanisms:
-
Inhibition of Inflammatory Mediators: It significantly suppresses the production of key pro-inflammatory molecules, including nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2]
-
Downregulation of Pro-inflammatory Enzymes: The flavonoid has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and prostaglandins, respectively.[2]
-
Modulation of Signaling Pathways: Research indicates that this compound can interfere with inflammatory signaling cascades, including the JAK-STAT, IL-17, and TNF pathways.[2][3][4]
Established NSAIDs: Targeted COX Inhibition
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase enzymes.
-
Non-selective NSAIDs (e.g., Ibuprofen, Naproxen): These drugs inhibit both COX-1 and COX-2 enzymes. While COX-2 is induced during inflammation, COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining and maintaining kidney function. Inhibition of COX-1 is associated with the common gastrointestinal side effects of these drugs.
-
COX-2 Selective NSAIDs (e.g., Celecoxib): These drugs were developed to specifically target COX-2, thereby reducing the risk of gastrointestinal adverse effects associated with COX-1 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the general workflow of the experimental assays used to evaluate anti-inflammatory compounds.
Caption: Comparative signaling pathways of NSAIDs and this compound.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or an NSAID for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After treatment and LPS stimulation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a chromophoric azo derivative to form.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
Cytokine Quantification (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The cell culture supernatants and a series of standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The cytokine concentration in the samples is calculated from the standard curve.
-
COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.
-
Procedure:
-
Purified recombinant COX-2 enzyme is incubated with the test compound (this compound or NSAID) at various concentrations.
-
The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a specific immunoassay (e.g., EIA).
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: This technique is used to detect and quantify the levels of specific proteins (iNOS and COX-2) in cell lysates.
-
Procedure:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS or COX-2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The intensity of the bands corresponds to the amount of the target protein.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then solubilized with a solvent (e.g., DMSO or an SDS solution).
-
The absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through a broader mechanism of action compared to the targeted COX inhibition of established NSAIDs. While NSAIDs, particularly selective COX-2 inhibitors like celecoxib, are more potent in direct enzymatic inhibition of COX-2, this compound's ability to modulate multiple inflammatory pathways, including the suppression of key pro-inflammatory cytokines and nitric oxide production, suggests it may offer a valuable alternative or complementary therapeutic strategy. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile in a physiological setting. This guide provides a foundational comparison to aid researchers in the continued exploration of novel anti-inflammatory agents.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Multifaceted Mechanism of 7,3',4'-Trihydroxyflavone Across Diverse Cell Lines: A Comparative Guide
For Immediate Release: A comprehensive analysis of preclinical data on 7,3',4'-Trihydroxyflavone (Fisetin) reveals its potent and varied mechanisms of action across different cell lines. This guide provides an objective comparison of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent.
This compound, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant scientific interest for its diverse biological activities, including anti-cancer, neuroprotective, and senolytic effects.[1][2] Its therapeutic potential stems from its ability to modulate a wide array of intracellular signaling pathways that govern cell proliferation, survival, and inflammation. This guide delves into the specific mechanisms of action of this compound in cancer and neuronal cell lines, presenting comparative data and detailed experimental protocols to validate its effects.
Anti-Cancer Activity: A Multi-Targeted Approach
In oncology research, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines.[3] Its efficacy is attributed to its ability to interfere with multiple critical signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[3][4]
Key Signaling Pathways in Cancer Cells
This compound exerts its anti-cancer effects by:
-
Inducing Apoptosis: It triggers programmed cell death by increasing the expression of pro-apoptotic proteins like Bax and Bak, while decreasing anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in DNA fragmentation and cell death.[3]
-
Inhibiting Proliferation and Cell Cycle Progression: The compound can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[5] This is achieved by modulating the levels of cell cycle regulatory proteins.
-
Suppressing Key Survival Pathways: It has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism.[3][6] Furthermore, it modulates the MAPK pathway, including ERK, JNK, and p38 kinases, which are involved in both proliferation and apoptosis.[3]
-
Reducing Inflammation: this compound can suppress the pro-inflammatory NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[3][7]
Comparative Cytotoxicity in Cancer Cell Lines
The cytotoxic potential of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and incubation time.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Lung Cancer | A549 | 58 | 48 |
| Lung Cancer (Cisplatin-Resistant) | A549-CR | 320.42 | - |
| Cervical Cancer | HeLa | 36 - 50 | 48 |
| Breast Cancer | MDA-MB-231 | 68 | 48 |
| Glioblastoma | U251 | 75 | - |
| Leukemia | HL-60 | 45 | 72 |
| Epidermoid Carcinoma | A431 | 50 | 48 |
Data compiled from multiple preclinical studies.[5][6][8][9]
Neuroprotective Effects: Combating Oxidative Stress and Promoting Neuronal Survival
Beyond its anti-cancer properties, this compound exhibits significant neuroprotective effects, making it a compound of interest for neurodegenerative diseases.[10] Its mechanism in neuronal cells often involves the activation of antioxidant pathways and the modulation of signaling cascades crucial for neuronal differentiation and survival.[11][12]
Key Mechanisms in Neuronal Cells
-
Antioxidant Activity: this compound is a potent antioxidant that can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[1][2] It can also enhance the expression of endogenous antioxidant enzymes through the activation of the Nrf2 pathway.[7]
-
Activation of Pro-Survival Pathways: It promotes neuronal differentiation and survival by activating the Ras-ERK signaling cascade, a component of the MAPK pathway.[11][12]
-
Modulation of Cholinergic Function: Studies suggest it can improve cognitive function by regulating the cholinergic system.[13]
-
Senolytic Activity: By selectively clearing senescent cells, which accumulate in the aging brain and contribute to neuroinflammation, this compound may help mitigate age-related cognitive decline.[1][7][10]
Experimental Protocols for Mechanism Validation
To assist researchers in validating the mechanisms of action of this compound, detailed protocols for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cells of interest cultured in a 96-well plate.
-
This compound (Fisetin) stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
DMSO (Dimethyl sulfoxide).
-
Phosphate-Buffered Saline (PBS).
-
Cell culture medium.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[3]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to target proteins, e.g., Akt, p-Akt, Caspase-3, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., CCD imager or X-ray film).
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer, quantify protein concentration using a BCA or Bradford assay, and denature the proteins by boiling in SDS sample buffer.[9]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) into the wells of an SDS-PAGE gel and separate them by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a promising natural compound with a complex and cell-type-dependent mechanism of action. In cancer cells, it acts as a multi-targeted agent, inhibiting key survival pathways and inducing apoptosis. In neuronal cells, it functions as a potent neuroprotective agent, primarily through its antioxidant properties and its ability to promote pro-survival signaling. The provided data and protocols offer a solid foundation for researchers to further explore and validate the therapeutic potential of this versatile flavonoid. Further clinical investigations are warranted to translate these preclinical findings into effective therapies.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. clyte.tech [clyte.tech]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. scispace.com [scispace.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. youtube.com [youtube.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Comparative Study on the Bioavailability of 7,3',4'-Trihydroxyflavone Formulations: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of formulation strategies aimed at enhancing the oral bioavailability of the flavonoid 7,3',4'-Trihydroxyflavone. Due to a lack of publicly available, direct comparative studies on various oral formulations of this compound, this document presents a representative comparison based on data from a structurally similar flavonoid, Morin (3,5,7,2',4'-pentahydroxyflavone), to illustrate the potential impact of advanced formulation technologies.
Introduction to this compound and Bioavailability Challenges
This compound is a flavonoid with demonstrated antioxidant and anti-inflammatory properties. Its therapeutic potential is often limited by its low oral bioavailability, which is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Like many flavonoids, this compound has low solubility in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Following absorption, flavonoids typically undergo significant metabolism in the intestines and liver, where they are converted into glucuronide and sulfate conjugates. These metabolites are often more water-soluble and are readily eliminated from the body, reducing the systemic exposure to the parent compound.
To overcome these challenges, various formulation strategies have been developed to enhance the oral bioavailability of flavonoids. These approaches primarily focus on improving solubility and protecting the flavonoid from extensive metabolism.
Comparative Bioavailability of Different Flavonoid Formulations
While specific pharmacokinetic data for different oral formulations of this compound are not available in the literature, the following table provides a comparative summary of pharmacokinetic parameters for different formulations of Morin, a structurally related flavonoid, in rats. This data serves as an illustrative example of how advanced formulations can significantly improve bioavailability.
Table 1: Representative Pharmacokinetic Parameters of Different Morin Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Morin Suspension | 50 | 45.3 ± 12.1 | 0.5 | 135.2 ± 38.4 | 100 | |
| Morin-Phospholipid Complex | 50 | 189.6 ± 45.3 | 1.0 | 854.7 ± 201.2 | 632 | |
| MPC-Self-Emulsifying Drug Delivery System (SEDDS) | 50 | 356.2 ± 89.4 | 0.75 | 1543.9 ± 387.1 | 1142 |
Disclaimer: The data presented in this table is for the flavonoid Morin and is intended to be representative of the potential improvements in bioavailability that can be achieved with advanced formulations for flavonoids like this compound.
Key Observations:
-
Phospholipid Complex: Complexation of Morin with phospholipids significantly increased its oral bioavailability, likely by improving its lipophilicity and facilitating its transport across the intestinal membrane.
-
Self-Emulsifying Drug Delivery System (SEDDS): The SEDDS formulation, which forms a microemulsion in the gastrointestinal tract, provided the most substantial increase in bioavailability. This is attributed to the enhanced solubilization of the flavonoid and the potential for lymphatic uptake, which can bypass first-pass metabolism in the liver.
Experimental Protocols for Bioavailability Assessment
The following protocols outline the standard methodologies for evaluating the oral bioavailability of a flavonoid formulation in a rodent model.
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Animals: Male Sprague-Dawley rats (200-250 g) are typically used. Animals should be acclimatized for at least one week before the experiment.
Experimental Groups:
-
Intravenous (IV) Group: To determine the absolute bioavailability, one group of rats receives a single IV injection of this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water).
-
Oral Gavage (PO) Groups: Several groups of rats receive a single oral dose of the different this compound formulations (e.g., suspension, liposomes, SLNs) at a specified dose (e.g., 50 mg/kg).
Procedure:
-
Fasting: Rats are fasted overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
IV Administration: The this compound solution is administered via the tail vein.
-
Oral Administration: The formulations are administered by oral gavage using a suitable gavage needle.
-
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal standard (IS), e.g., a structurally similar flavonoid not present in the formulation.
Procedure:
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins, followed by centrifugation (e.g., at 13,000 rpm for 10 minutes at 4°C).
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification. The method should be validated for linearity, accuracy, precision, and stability.
Pharmacokinetic Analysis:
The plasma concentration-time data are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
Absolute Bioavailability (F%): Calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways, including the JAK-STAT, IL-17, and TNF pathways. The following diagram illustrates the JAK-STAT signaling pathway, a critical pathway in the inflammatory response that is inhibited by this compound.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
The following diagram outlines the typical workflow for conducting a pharmacokinetic study to evaluate the bioavailability of a new drug formulation.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
While direct comparative data for this compound formulations is currently unavailable, the evidence from structurally similar flavonoids strongly suggests that advanced formulations, such as phospholipid complexes and self-emulsifying drug delivery systems, hold significant promise for enhancing its oral bioavailability. Researchers and drug development professionals are encouraged to explore these formulation strategies to unlock the full therapeutic potential of this promising natural compound. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such preclinical investigations.
Replicating Anticancer Properties of 7,3',4'-Trihydroxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of 7,3',4'-Trihydroxyflavone with other flavonoids and standard chemotherapeutic agents. It includes detailed experimental protocols and visual representations of key signaling pathways to support the replication and advancement of these findings.
Quantitative Comparison of Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Anticancer Activity of this compound and Other Flavonoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 15.6 | [1] |
| A549 (Lung) | > 50 | [1] | |
| U87 (Glioblastoma) | > 50 | [1] | |
| Apigenin | MCF-7 (Breast) | 25 | [1][2] |
| A549 (Lung) | 30 | [1][2] | |
| Quercetin | MCF-7 (Breast) | 20.4 | [3][4] |
| A549 (Lung) | 45.7 | [3][4] |
Table 2: Comparison of this compound with Standard Chemotherapeutic Drugs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 15.6 | [1] |
| Doxorubicin | MCF-7 (Breast) | 0.4 - 2.5 | [5][6] |
| This compound | A549 (Lung) | > 50 | [1] |
| Cisplatin | A549 (Lung) | 3.3 - 26.0 | [7][8][9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Mechanisms of Action
This compound and other flavonoids exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Flavonoids, including those structurally similar to this compound, have been shown to inhibit this pathway.[10][11]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition can lead to apoptosis. Flavonoids are known to suppress this pathway.[12][13][14]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Replicating Anticancer Findings
The following diagram outlines the general workflow for replicating the published findings on the anticancer properties of this compound.
Caption: General experimental workflow for in vitro anticancer studies.
References
- 1. Apigenin's anticancer properties and molecular mechanisms of action: Recent advances and future prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisetin, a 3,7,3',4'-Tetrahydroxyflavone Inhibits the PI3K/Akt/mTOR and MAPK Pathways and Ameliorates Psoriasis Pathology in 2D and 3D Organotypic Human Inflammatory Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalsciencebooks.info [globalsciencebooks.info]
Synergistic Therapeutic Potential of 7,3',4'-Trihydroxyflavone and Analogs in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects observed when flavonoids, particularly the structurally similar Fisetin (3,7,3',4'-tetrahydroxyflavone), are combined with other therapeutic agents. While direct experimental data on 7,3',4'-Trihydroxyflavone is limited in publicly available literature, the extensive research on analogous flavonoids offers valuable insights into its potential synergistic activities. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying mechanisms to inform future research and drug development.
Synergistic Effects with Anticancer Agents
Flavonoids have demonstrated the ability to enhance the cytotoxicity of various chemotherapeutic drugs against multiple cancer cell lines. The primary mechanisms behind this synergy often involve the modulation of key signaling pathways, induction of apoptosis, and inhibition of drug resistance mechanisms.
Quantitative Data Summary: Synergistic Cytotoxicity
The following tables summarize quantitative data from studies evaluating the synergistic effects of flavonoids in combination with conventional anticancer drugs. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Fisetin with Carnosic Acid on Lung Cancer Cells
| Cell Line | Combination Agent | IC50 (Fisetin) | IC50 (Carnosic Acid) | Key Findings | Reference |
| A549 (Lung Cancer) | Carnosic Acid | Not specified | Not specified | Combination treatment led to enhanced apoptosis compared to single-agent treatment. | [1] |
Table 2: Synergistic Effects of a Flavonoid Analog with Doxorubicin on Osteosarcoma Cell Lines
| Cell Line | Combination Agent | IC50 (Flavonoid Analog) | IC50 (Doxorubicin) | Combination IC50 | Dose Reduction Index (DRI) for Doxorubicin | Reference |
| MG-63 | Doxorubicin | >100 µM | 0.8 ± 0.1 µM | 98.5 µM (Flavonoid) : 0.55 µM (Dox) | > 1 | [2] |
| U2OS | Doxorubicin | 49.1 ± 4.5 µM | 0.4 ± 0.03 µM | 34.6 µM (Flavonoid) : 0.19 µM (Dox) | > 1 | [2] |
Table 3: Synergistic Effects of a Xanthone Derivative with Doxorubicin on B-Cell Lymphoma Cells
| Cell Line | Combination Agent | IC50 (TTX) | IC50 (Doxorubicin) | Combination Index (CI) | Key Findings | Reference |
| Raji (Lymphoma) | Doxorubicin | 15.95 ± 3.10 µM | 25.43 ± 1.42 µM | 0.057 - 0.285 | Strong to very strong synergistic effects observed. | [3][4] |
Modulation of Cellular Signaling Pathways
The synergistic effects of flavonoids are often mediated through the modulation of critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and is often hyperactivated in cancer, contributing to drug resistance. Several flavonoids have been shown to inhibit this pathway, thereby re-sensitizing cancer cells to chemotherapeutic agents.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoids.
Caspase-3 Apoptosis Pathway
Combination therapy with flavonoids can enhance the induction of apoptosis. For instance, the combination of fisetin and carnosic acid promotes the caspase-3 signaling pathway, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[1]
Caption: Induction of apoptosis via the caspase-3 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical protocols used in the assessment of synergistic effects.
Cell Culture and Treatment
Human cancer cell lines (e.g., A549 lung cancer, MG-63 and U2OS osteosarcoma, Raji lymphoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[2][3] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For combination studies, cells are treated with the flavonoid, the combination agent, or both at various concentrations for specified time periods (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.
-
Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of the individual compounds and their combinations.
-
Incubation: Incubate for the desired treatment period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index (CI) is calculated using software like CompuSyn.[3][4]
Apoptosis Analysis (Flow Cytometry)
Apoptosis is often quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Preparation: Harvest cells after treatment and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Caspase-3, Bcl-2, Bax) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).[5]
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a flavonoid analog with another compound.
Caption: Experimental workflow for assessing synergistic effects.
Conclusion
While direct evidence for the synergistic effects of this compound is still emerging, studies on structurally similar flavonoids like Fisetin strongly suggest a high potential for such interactions. The synergistic effects with anticancer agents are primarily attributed to the modulation of survival pathways like PI3K/Akt and the induction of apoptosis. The presented data and methodologies provide a solid foundation for designing future studies to explore the full therapeutic potential of this compound in combination therapies. Further in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. Carnosic acid and fisetin combination therapy enhances inhibition of lung cancer through apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 7,3',4'-Trihydroxyflavone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7,3',4'-Trihydroxyflavone, a flavonoid compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Summary of Key Safety and Disposal Information
The following table summarizes crucial data points and handling considerations for this compound and similar flavonoids. This information is aggregated from safety data sheets for related compounds and general chemical safety resources.
| Parameter | Information | Source/Note |
| Chemical Name | This compound | - |
| CAS Number | 2150-11-0 | [6] |
| Molecular Formula | C15H10O5 | [6] |
| Appearance | Solid | Assumed based on related compounds[7] |
| Known Hazards | May cause skin and eye irritation. May cause respiratory irritation.[8][9] Considered hazardous by OSHA 2012 standards.[8] | Based on similar flavonoid compounds. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use a dust mask or work in a ventilated hood if creating dust. | [10][11] |
| Incompatible Materials | Strong oxidizing agents. | [8] |
| Primary Disposal Route | Collection for disposal by a licensed hazardous waste contractor. | [8] |
| Environmental Precautions | Should not be released into the environment.[8][9] | - |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a manner that minimizes risk to personnel and the environment. The following protocol outlines the necessary steps from waste generation to final collection.
Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution (and if so, the solvent), or mixed with other chemicals.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[8] It is best practice to collect flavonoid waste in a dedicated container.
Waste Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste. For solid waste, a securely sealable wide-mouth container is suitable. For solutions, ensure the container material will not react with the solvent. Plastic is often preferred.[1] The container must have a secure screw-top cap.[2]
-
Properly Label the Container: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation. The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[5]
-
The concentration and composition of the waste.
-
The date when waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Waste Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[1][2]
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[1]
-
Storage Limits: Do not exceed the maximum accumulation limits for your SAA, which is typically 55 gallons for total hazardous waste. For acutely toxic "P-listed" chemicals, the limit is one quart.[1] While this compound is not explicitly P-listed, it is good practice to maintain low volumes of accumulated waste.
-
Secondary Containment: It is recommended to store the waste container in a secondary containment bin to prevent spills.
Arranging for Disposal
-
Do Not Dispose Down the Drain or in Regular Trash: As a substance that should not be released into the environment, this compound waste should not be disposed of in the sink or regular trash.[4][8][9]
-
Contact EHS for Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institutional policy, often 9-12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound [drugfuture.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. times-bio.com [times-bio.com]
Essential Safety and Logistical Information for Handling 7,3',4'-Trihydroxyflavone
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for 7,3',4'-Trihydroxyflavone, a flavonoid compound of interest for its potential biological activities. Adherence to these guidelines is critical for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.[1][2][3]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to European Standard EN 166.[1] | To prevent eye irritation from splashes or airborne dust particles.[2][4] |
| Skin Protection | Nitrile or neoprene gloves and a lab coat.[4] Long-sleeved clothing is also recommended.[1] | To prevent skin irritation upon contact.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary if dust is generated and engineering controls are insufficient.[1][4] | To avoid respiratory tract irritation from inhaling dust or aerosols.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following operational plan provides a procedural guide for laboratory personnel.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][6] For long-term stability, especially for solutions, storage at -20°C or -80°C in small, single-use aliquots is recommended to prevent degradation from repeated freeze-thaw cycles.
Preparation and Handling
-
Engineering Controls: All handling of the powdered form should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4][5]
-
Weighing: When weighing the powder, use an analytical balance, preferably within an enclosure or a fume hood to contain any airborne particles.[2] Use weigh boats to minimize spillage.[2]
-
Solution Preparation: To prepare a stock solution, weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Add a suitable solvent, such as DMSO, to achieve the desired concentration. Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
General Experimental Protocol for Cell Culture
The following is a general protocol for utilizing this compound in cell-based assays, adapted from methodologies used for similar flavonoids.[6]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in appropriate well plates at a desired density and allow them to adhere overnight in a CO₂ incubator at 37°C.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium. Ensure the final solvent concentration (e.g., DMSO) in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Proceed with the specific cell-based assay (e.g., MTT assay for cell viability, Griess assay for nitric oxide production, or ROS scavenging assays).[6]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental and laboratory safety.
-
Solid Waste: Dispose of contaminated consumables such as gloves, weighing paper, and paper towels in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and reaction mixtures in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Final Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][7] Do not empty into drains.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
